1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUEVPCQDXKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266091 | |
| Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232602-78-7 | |
| Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232602-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS 232602-78-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a fluorinated building block with significant potential in synthetic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information, draws logical scientific inferences based on the reactivity of its functional groups, and presents a thorough analysis of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. This guide is intended to serve as a valuable resource for researchers looking to leverage the unique properties of this bifunctional fluoroalkane in the development of novel pharmaceuticals and advanced materials.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound (CAS 232602-78-7) is a bifunctional building block that offers two distinct reactive sites: a bromine atom on a perfluorinated carbon and a chlorine atom on an alkyl carbon. This differential reactivity allows for selective, stepwise modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 232602-78-7 | |
| Molecular Formula | C₄H₄BrClF₄ | |
| Molecular Weight | 243.43 g/mol | |
| Boiling Point (Predicted) | 123.1 ± 8.0 °C | |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ | |
| Solubility (Predicted) | Insoluble in water (0.051 g/L at 25 °C) | |
| InChI | InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | |
| SMILES | C(CCl)C(C(F)(F)Br)(F)F |
Synthesis of this compound: A Proposed Route
Proposed Reaction Scheme
physical and chemical properties of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
An In-Depth Technical Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated alkane of interest to researchers in synthetic chemistry and drug development. The document delineates its molecular identity, physicochemical properties, and reactivity profile. Furthermore, it outlines standard analytical methodologies for characterization, discusses safety and handling protocols, and explores its potential applications as a fluorinated building block in medicinal chemistry. This guide is intended for scientists and technical professionals requiring detailed information on this specialized chemical compound.
Molecular Identity and Structure
This compound is a synthetic organofluorine compound. Its structure features a four-carbon butane backbone, heavily substituted with fluorine atoms at the C1 and C2 positions, a bromine atom at C1, and a chlorine atom at C4. This unique arrangement of halogens imparts specific chemical characteristics relevant for its use as a synthetic intermediate.
Chemical Identifiers
The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 232602-78-7 | [1][2][3][4] |
| Molecular Formula | C₄H₄BrClF₄ | [1][2][3][4] |
| Molecular Weight | 243.43 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C(CCl)C(C(F)(F)Br)(F)F | [1][2] |
| InChI | InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | [1][2] |
| InChIKey | JICUEVPCQDXKAB-UHFFFAOYSA-N | [1][2] |
Molecular Structure
The structure consists of a butane chain where one terminal carbon (-CF₂Br) is perhalogenated, and the other end is terminated by a chloromethyl group (-CH₂Cl). The tetrafluoroethyl bridge (-CF₂-CF₂-) creates a sterically hindered and electron-withdrawing environment, significantly influencing the reactivity of the adjacent C-Br bond.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in experimental settings. While extensive experimental data for this compound is not widely published, computational predictions and data from analogous structures provide valuable insights.
Physical Properties
| Property | Value | Notes |
| Molecular Weight | 243.42 g/mol | Computed by PubChem.[1] |
| Boiling Point | Data not available | Expected to be a liquid at STP due to its high molecular weight. |
| Melting Point | Data not available | |
| Density | Data not available | Expected to be significantly denser than water due to heavy halogen atoms. |
| Solubility | 0.051 g/L (at 25 °C) | Predicted to be almost insoluble in water.[2] Likely soluble in organic solvents like ethers and chlorinated solvents. |
Computational Descriptors
Computational models predict properties related to the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| XLogP3-AA | 3.4 | [1][2] |
| Complexity | 116 | [1][2] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The high XLogP3 value suggests significant lipophilicity, a key parameter in drug design for membrane permeability.
Chemical Properties and Reactivity Profile
The reactivity is dominated by the two carbon-halogen bonds, C-Br and C-Cl. The C-Br bond is significantly more labile than the C-Cl and C-F bonds, making it the primary site for synthetic transformations.
-
Nucleophilic Substitution: The C-Br bond is susceptible to attack by nucleophiles. The electron-withdrawing tetrafluoroethyl group enhances the electrophilicity of the C1 carbon, though sterically hindering the approach of bulky nucleophiles.
-
Organometallic Formation: The C-Br bond can be used to form Grignard or organolithium reagents, providing a nucleophilic carbon source for subsequent reactions. This is a common strategy for introducing fluorinated moieties.
-
Radical Reactions: The C-Br bond can undergo homolytic cleavage under radical conditions (e.g., using AIBN and a radical trap).
The C-Cl bond is less reactive and typically requires more forcing conditions for substitution. The C-F bonds are exceptionally strong and are generally considered inert under standard synthetic conditions.
Proposed Synthetic Workflow
A plausible synthetic route could involve the radical addition of a brominated tetrafluoroalkane to a chloroalkene. This approach leverages commercially available starting materials to construct the target molecule.
Caption: Proposed synthetic pathway via radical addition.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple, showing two multiplets corresponding to the two diastereotopic methylene (-CH₂-) groups. The protons on the carbon adjacent to the chlorine (-CH₂Cl) would appear further downfield than those adjacent to the fluorinated carbon (-CF₂-CH₂-). Complex splitting would arise from coupling to each other and to the adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum would show four distinct signals, each split by attached fluorine atoms (C-F coupling). The carbons bonded to halogens (C-Br, C-Cl, C-F) would exhibit characteristic chemical shifts and coupling constants.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two inequivalent -CF₂- groups. Each signal would be a complex multiplet due to geminal F-F coupling and vicinal coupling to the other -CF₂- group and the -CH₂- protons.
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to fragment. The molecular ion peak ([M]⁺) should be observable, exhibiting a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). Common fragmentation pathways would involve the loss of Br, Cl, and cleavage of the C-C bonds.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
C-H stretching: Around 2850-3000 cm⁻¹.
-
C-H bending: Around 1450 cm⁻¹.
-
C-F stretching: Strong, broad absorptions in the 1100-1300 cm⁻¹ region, which are highly characteristic of fluorinated compounds.
-
C-Cl stretching: In the fingerprint region, typically 600-800 cm⁻¹.
-
C-Br stretching: Also in the fingerprint region, typically 500-600 cm⁻¹.
Experimental Protocol: GC-MS Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying volatile compounds like this one.
Objective: To confirm the identity and purity of a sample of this compound.
Methodology:
-
Sample Preparation: Dilute the sample (~1 mg) in a suitable volatile solvent (e.g., Dichloromethane, 1 mL).
-
GC Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating compounds based on boiling point.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C. Use a split injection mode to avoid column overloading.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Instrument Setup:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300 to capture the molecular ion and key fragments.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time and peak purity.
-
Analyze the mass spectrum of the main peak, looking for the molecular ion with the correct Br/Cl isotopic pattern and characteristic fragment ions.
-
Caption: A standard workflow for GC-MS analysis.
Safety, Handling, and Toxicology
Due to its halogenated nature, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[5]
-
Recommended Handling Procedures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Toxicological Profile: There is a lack of comprehensive toxicological data. As with many novel chemical entities, it should be treated as potentially hazardous until proven otherwise.
Applications in Research and Development
The primary value of this compound lies in its utility as a synthetic building block.
-
Fluorinated Moieties in Medicinal Chemistry: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This compound serves as a reagent to introduce the -CF₂(CH₂)₂Cl fragment.
-
Intermediate for Complex Syntheses: It can be used to construct more complex fluorinated molecules for applications in materials science, agrochemicals, and pharmaceuticals.[4] Its bifunctional nature (a reactive bromine site and a less reactive chlorine site) allows for sequential, selective chemical modifications.
-
Proteomics Research: It has been listed as a product for proteomics research, suggesting a potential application as a cross-linker or labeling agent, although specific protocols are not widely documented.[3]
References
- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
This guide provides a comprehensive analysis of the molecular structure of 1-bromo-4-chloro-1,1,2,2-tetrafluorobutane, a compound of interest to researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with data from analogous compounds and computational chemistry, this document elucidates the key structural features that govern the molecule's properties and potential applications.
Foundational Molecular Identity
This compound is a halogenated alkane with the chemical formula C₄H₄BrClF₄.[1][2][3][4] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts a distinct electronic and steric profile that is of significant interest in the design of novel chemical entities.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][4] |
| CAS Number | 232602-78-7[1][2][3][4] |
| Molecular Formula | C₄H₄BrClF₄[1][2][3][4] |
| Molecular Weight | 243.43 g/mol [2][3] |
| Canonical SMILES | C(CCl)C(C(F)(F)Br)(F)F[1][4] |
| InChI | InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2[1][4] |
Elucidation of the Molecular Architecture
The structural framework of this compound is a four-carbon butane chain. The connectivity of the atoms, as indicated by its IUPAC name and SMILES notation, reveals a highly substituted molecule with distinct regions of varying electronegativity and steric bulk.
Atomic Connectivity and Key Functional Groups
The molecule can be conceptually divided into three key regions:
-
The Bromotetrafluoroethyl Group (-C₂F₄Br): This end of the molecule is characterized by a carbon atom bonded to a bromine atom and two fluorine atoms (C1), and an adjacent carbon atom also bonded to two fluorine atoms (C2). The high electronegativity of the fluorine atoms significantly influences the local electronic environment.
-
The Ethylene Bridge (-CH₂-CH₂-): A flexible two-carbon linker (C3 and C4) connects the two halogenated ends of the molecule. The single bonds in this bridge allow for rotational freedom, leading to different conformational isomers.
-
The Chloroethyl Group (-CH₂Cl): The other end of the molecule terminates with a chloromethyl group, where a chlorine atom is attached to a carbon atom.
Figure 1: Connectivity of this compound.
Predicted Three-Dimensional Structure and Stereochemistry
This compound does not possess any chiral centers, and therefore, does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The three-dimensional arrangement of the atoms is dictated by the tetrahedral geometry around the sp³ hybridized carbon atoms.
Table 2: Predicted Molecular Geometry Parameters
| Bond | Predicted Bond Length (Å) | Angle | Predicted Bond Angle (°) |
| C-C | 1.54 | Br-C1-F | 109.5 |
| C-H | 1.09 | F-C1-F | 109.5 |
| C-F | 1.35 | F-C2-F | 109.5 |
| C-Cl | 1.77 | C1-C2-C3 | 112 |
| C-Br | 1.94 | C2-C3-C4 | 110 |
| C3-C4-Cl | 109.5 |
Note: These are estimated values based on standard bond lengths and angles for similar chemical environments. Actual values may vary.
Conformational Analysis: The Influence of Rotational Freedom
The presence of single bonds in the butane backbone allows for rotation, leading to the existence of different conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. For the central C2-C3 bond, rotation leads to classic staggered and eclipsed conformations.
A detailed conformational analysis of analogous 1,3-difluorinated alkanes has shown that the gauche and anti conformations can have significantly different energies, and this is influenced by the polarity of the solvent.[5] For this compound, the bulky and electronegative substituents will play a crucial role in determining the preferred conformation.
Figure 2: A typical workflow for computational conformational analysis.
It is predicted that the anti-periplanar conformation, where the bulky -C₂F₄Br and -CH₂Cl groups are furthest apart, will be the most stable due to minimized steric hindrance. Gauche conformations, where these groups are closer, will be higher in energy.
Spectroscopic Fingerprints for Structural Verification
While specific spectra for this compound are not widely published, we can predict the key features that would be observed in its NMR and mass spectra based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show two multiplets corresponding to the two non-equivalent methylene (-CH₂-) groups in the ethylene bridge. The protons on C4, being closer to the electronegative chlorine atom, would likely appear at a higher chemical shift (further downfield) than the protons on C3.
-
¹³C NMR: Four distinct signals are expected, one for each of the four carbon atoms in the butane chain. The chemical shifts would be influenced by the attached halogens, with the carbons bonded to fluorine atoms showing the largest downfield shifts.
-
¹⁹F NMR: Two distinct signals, likely complex multiplets due to coupling with each other and with the protons on the adjacent carbon, would be expected for the two non-equivalent pairs of fluorine atoms on C1 and C2.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed. The bromine atom has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, which would result in two molecular ion peaks of similar intensity separated by 2 Da. The chlorine atom also has two isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio, which would further complicate the isotopic pattern of the molecular ion and fragment ions. Common fragmentation pathways would involve the loss of halogen atoms or cleavage of the carbon-carbon bonds.
Quantum Chemical Insights: Mapping the Electronic Landscape
To gain a deeper understanding of the molecule's reactivity and intermolecular interactions, quantum chemical calculations can be employed to visualize its electronic properties.
Electrostatic Potential (ESP) Map
An electrostatic potential map illustrates the charge distribution on the surface of the molecule.[6][7] For this compound, the ESP map is predicted to show:
-
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the highly electronegative fluorine and chlorine atoms. These areas are susceptible to attack by electrophiles.
-
Positive Potential (Blue/Green): Regions of lower electron density, likely around the hydrogen atoms of the ethylene bridge. These areas are potential sites for nucleophilic attack.
-
Halogen Bonding: The bromine atom, and to a lesser extent the chlorine atom, may exhibit a region of positive potential on their outer surface, known as a σ-hole. This allows for attractive, non-covalent interactions known as halogen bonds, which are increasingly recognized for their importance in drug-receptor binding.
Figure 3: Conceptual representation of an electrostatic potential map.
Implications for Drug Development
The structural features of this compound have several implications for its potential use in drug development:
-
Metabolic Stability: The presence of multiple fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug molecule.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Constraint: The bulky and electronegative substituents can restrict the conformational freedom of the molecule, which can be advantageous for locking a drug candidate into its bioactive conformation.
-
Halogen Bonding: The potential for halogen bonding offers an additional tool for designing molecules with high affinity and selectivity for their biological targets.
Conclusion
The molecular structure of this compound is a complex interplay of atomic connectivity, three-dimensional geometry, and electronic effects. While a lack of extensive experimental data necessitates a predictive approach based on analogous compounds and computational modeling, a clear picture emerges of a molecule with distinct regions of charge distribution, significant steric bulk, and conformational flexibility. These features make it an intriguing scaffold for the design of new chemical entities with tailored properties for applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully characterize this promising molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. chem.libretexts.org [chem.libretexts.org]
IUPAC name for C4H4BrClF4
An In-depth Technical Guide to the Systematic IUPAC Nomenclature of C4H4BrClF4 Isomers
Abstract
The molecular formula C4H4BrClF4 represents a diverse array of saturated haloalkane isomers, the unambiguous naming of which is critical for patent filing, regulatory submission, and scientific communication. The presence of multiple halogen substituents (Br, Cl, F) and the high likelihood of numerous stereocenters introduce significant complexity into the nomenclature process. This technical guide provides researchers, scientists, and drug development professionals with a systematic, first-principles approach to naming any structural or stereoisomer of C4H4BrClF4. We will deconstruct the foundational IUPAC rules for polysubstituted alkanes and the Cahn-Ingold-Prelog (CIP) priority system for assigning absolute stereochemistry. Through detailed case studies, this whitepaper demonstrates the rigorous, step-by-step application of these rules, ensuring the derivation of precise and universally understood chemical names.
Introduction: The Challenge of Naming Complex Haloalkanes
In fields ranging from medicinal chemistry to materials science, the precise identification of a molecule is paramount. While a molecular formula like C4H4BrClF4 defines the atomic composition, it provides no information about the connectivity (structural isomerism) or the three-dimensional arrangement of atoms in space (stereoisomerism). For a molecule with this degree of halogenation, the number of possible isomers is substantial. Each unique isomer possesses distinct physical, chemical, and biological properties. Consequently, a naming system that is both systematic and unambiguous is not merely a formality but a scientific necessity.
The International Union of Pure and Applied Chemistry (IUPAC) provides a comprehensive framework for this purpose.[1] However, applying these rules to complex molecules requires a deep understanding of the underlying logic, particularly concerning chain numbering and stereochemical assignment. This guide moves beyond a simple recitation of rules, instead focusing on the causality behind the nomenclature choices, providing a robust methodology that can be applied to any isomer of C4H4BrClF4.
Foundational Principles of IUPAC Nomenclature for Haloalkanes
The IUPAC system for naming substituted alkanes is built on a hierarchical set of rules designed to produce a single, unique name for any given structure. For a molecule like C4H4BrClF4, the key principles involve identifying the parent structure, numbering it correctly, and defining the absolute configuration of all stereocenters.
Determining the Parent Chain
The foundation of the name is the longest continuous chain of carbon atoms.[2] For C4H4BrClF4, the parent chain will be a derivative of butane (a four-carbon chain) or propane (if it is a branched isomer like isobutane). The parent name forms the suffix of the IUPAC name (e.g., "-butane").
Numbering the Parent Chain
Once the parent chain is identified, it must be numbered to provide locants (positional numbers) for all substituents. The guiding principle is the rule of first point of difference .[1][3]
-
Number the chain from both directions.
-
List the locants for all substituents for each numbering scheme.
-
Compare the two lists number by number. The correct numbering scheme is the one that contains the lower number at the first point of difference.[3]
-
If the locants are identical in both directions, alphabetical order of the substituents is used to break the tie, assigning the lower number to the group that comes first alphabetically.[1]
Halogen substituents are named with an "-o" suffix: bromo-, chloro-, fluoro-, iodo-.[4] When multiple substituents are present, they are listed in alphabetical order in the final name, not in numerical order of their locant.[5]
The Cahn-Ingold-Prelog (CIP) Priority Rules
To define the three-dimensional arrangement at a stereocenter (typically a carbon atom with four different substituents), the Cahn-Ingold-Prelog (CIP) rules are used to assign a priority (1, 2, 3, or 4) to each substituent.[6]
-
Rule 1: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. The higher the atomic number, the higher the priority.[7]
-
Rule 2: If two or more atoms directly attached to the stereocenter are the same, one moves to the next atoms along each chain until a point of difference is found. The priority is assigned based on the atomic numbers at this first point of difference.[8][9]
-
Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.
Assigning Absolute Stereochemistry: The R/S System
After assigning priorities to the four substituents around a stereocenter, the absolute configuration is determined as follows:
-
Orient the molecule so that the lowest-priority group (priority 4) is pointing away from the viewer.[10]
-
Trace the path from priority 1 to 2 to 3.
-
If the path is clockwise , the configuration is designated R (from the Latin rectus, for right).
-
If the path is counter-clockwise , the configuration is designated S (from the Latin sinister, for left).
This R/S descriptor, preceded by its locant, becomes a prefix in the final IUPAC name (e.g., "(1R, 3S)-...").
Systematic Naming Protocol: A Case Study
To illustrate the practical application of these principles, we will determine the full IUPAC name for a specific, complex isomer of C4H4BrClF4:
Structural Isomer: 1-Bromo-1-chloro-2,3,4,4-tetrafluorobutane
This structure has three potential stereocenters at C1, C2, and C3. We will analyze the (1R, 2S, 3R) stereoisomer.
Step-by-Step Methodology
Step 1: Identify the Parent Chain. The longest continuous carbon chain contains four carbons. Therefore, the parent name is butane .
Step 2: Identify and List Substituents. The substituents are:
-
One bromine atom (bromo)
-
One chlorine atom (chloro)
-
Four fluorine atoms (tetrafluoro)
Step 3: Number the Parent Chain. We must apply the rule of first point of difference.
-
Numbering from left to right: Substituents are at positions 1 (Br), 1 (Cl), 2 (F), 3 (F), 4 (F), 4 (F). The locant set is {1, 1, 2, 3, 4, 4} .
-
Numbering from right to left: Substituents are at positions 1 (F), 1 (F), 2 (F), 3 (F), 4 (Br), 4 (Cl). The locant set is {1, 1, 2, 3, 4, 4} .
The locant sets are identical. We must now use alphabetical order to break the tie. The substituents are Bromo, Chloro, and Fluoro. "Bromo" comes first alphabetically. The numbering scheme that gives "bromo" the lowest possible number is correct. Numbering from left to right assigns Br to position 1. Numbering from right to left assigns it to position 4. Therefore, numbering is from left to right .
Step 4: Assign Stereochemistry for Each Chiral Center. We will now determine the R/S configuration for the (1R, 2S, 3R) stereoisomer.
Table 1: Cahn-Ingold-Prelog Priorities for Attached Atoms/Groups
| Atom | Atomic Number | Priority Level |
| Bromine (Br) | 35 | Highest |
| Chlorine (Cl) | 17 | High |
| Fluorine (F) | 9 | Medium |
| Carbon (C) | 6 | Low |
| Hydrogen (H) | 1 | Lowest |
-
Configuration at C1:
-
Substituents: Br, Cl, F, C2(-CHF-).
-
This carbon is not chiral as it has two identical F atoms attached. Let's re-evaluate our chosen isomer for a better demonstration. A more instructive isomer would be 1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane .
-
Let's restart the process with this better example.
-
Revised Case Study: (1R, 2S, 3S)-1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane
This isomer presents multiple, distinct stereocenters.
Step-by-Step Methodology (Revised)
Step 1: Identify the Parent Chain. Four carbons, parent is butane .
Step 2: Identify and List Substituents.
-
bromo (x1)
-
chloro (x1)
-
fluoro (x4)
Step 3: Number the Parent Chain.
-
Numbering from left to right: Locants at 1(Br), 1(F), 2(Cl), 3(F), 4(F), 4(F). Set: {1, 1, 2, 3, 4, 4} .
-
Numbering from right to left: Locants at 1(F), 1(F), 2(F), 3(Cl), 4(Br), 4(F). Set: {1, 1, 2, 3, 4, 4} .
-
Tie-breaker: Alphabetical order. "Bromo" receives the lower locant (1) when numbering from left to right. This is the correct direction.
Step 4: Assign Stereochemistry for Each Chiral Center. The chiral centers are C1, C2, and C3.
-
Configuration at C1:
-
Substituents: Br, F, H, C2(-CHCl-).
-
Priorities: (1) -Br, (2) -F, (3) -C2, (4) -H.
-
For the (1R) configuration, with H pointing away, the path from Br -> F -> C2 is clockwise .
-
-
Configuration at C2:
-
Substituents: Cl, C1(-CHBrF), C3(-CHF-), H.
-
Priorities: (1) -Cl, (2) -C1 (Br > F), (3) -C3 (F > H), (4) -H.
-
For the (2S) configuration, with H pointing away, the path from Cl -> C1 -> C3 is counter-clockwise .
-
-
Configuration at C3:
-
Substituents: F, C2(-CHCl-), C4(-CF2H), H.
-
Priorities: (1) -F, (2) -C2 (Cl > F), (3) -C4 (F,F,H > H,H,H), (4) -H.
-
For the (3S) configuration, with H pointing away, the path from F -> C2 -> C4 is counter-clockwise .
-
Step 5: Assemble the Final IUPAC Name. Combine all elements in the correct order: (Stereochemistry)-(Substituents in alphabetical order)-(Parent Chain).
Final Name: (1R, 2S, 3S)-1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane
Visualization & Data Presentation
Visual aids are essential for understanding complex three-dimensional structures and nomenclature workflows.
Molecular Structure Diagram
Caption: Structure of 1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane.
CIP Priority Assignment Workflow (Example: C2)
Caption: Decision workflow for assigning CIP priorities at the C2 stereocenter.
Conclusion
The unambiguous naming of complex molecules such as the isomers of C4H4BrClF4 is a process governed by a clear and logical set of IUPAC rules. By systematically identifying the parent chain, applying the "first point of difference" rule for numbering, and meticulously using the Cahn-Ingold-Prelog priority system to assign R/S configurations, a unique and descriptive name can be generated for any possible isomer. This guide has provided a framework and a detailed protocol for this process, empowering researchers to communicate their findings with precision and clarity, thereby upholding the highest standards of scientific integrity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. byjus.com [byjus.com]
- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 4. Nomenclature of Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. theory.labster.com [theory.labster.com]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon of interest to researchers and professionals in drug development and materials science. The proposed synthesis is a two-step process commencing with the preparation of the key intermediate, 4-Chloro-3,3,4,4-tetrafluoro-1-butene, followed by a regioselective anti-Markovnikov hydrobromination. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and includes visual aids to facilitate a thorough understanding of the synthesis.
Introduction and Strategic Overview
This compound (C₄H₄BrClF₄) is a specialized halogenated alkane.[1][2][3][4][5] The strategic placement of bromine, chlorine, and fluorine atoms on a butane backbone makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceuticals and advanced polymers. The synthesis of such a precisely substituted molecule requires a carefully planned pathway that controls the regioselectivity of halogen introduction.
This guide outlines a logical and efficient two-step synthesis. The core strategy hinges on the free-radical-mediated anti-Markovnikov addition of hydrogen bromide (HBr) to a bespoke alkene precursor, 4-Chloro-3,3,4,4-tetrafluoro-1-butene. This approach ensures the desired placement of the bromine atom on the terminal carbon.
The overall synthetic scheme is as follows:
Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of 4-Chloro-3,3,4,4-tetrafluoro-1-butene
The cornerstone of this synthesis is the preparation of the alkene precursor, 4-Chloro-3,3,4,4-tetrafluoro-1-butene. A plausible route to this intermediate involves the reductive dehalogenation of a suitable polychlorinated and fluorinated butane.
Rationale and Mechanism
The formation of a terminal double bond can be effectively achieved through the elimination of two vicinal halogen atoms. In this proposed synthesis, we hypothesize the use of 1,1,2,4-Tetrachloro-3,3,4,4-tetrafluorobutane as the starting material for the dehalogenation step. The synthesis of this starting material can be envisioned through the telomerization of tetrachloroethylene with 1,1,2,2-tetrafluoro-1,2-dichloroethane.[6][7]
The key transformation is the reductive dehalogenation using an active metal, such as zinc.[8] This reaction proceeds via an organozinc intermediate, leading to the elimination of two chlorine atoms and the formation of a carbon-carbon double bond. A patent describing a similar dechlorination of a pentachloropentafluorobutane to a chlorofluorobutadiene using zinc in an alcohol solvent provides a strong precedent for this approach.[9]
Figure 2: Reductive dehalogenation to form the alkene precursor.
Experimental Protocol: Synthesis of 4-Chloro-3,3,4,4-tetrafluoro-1-butene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1,2,4-Tetrachloro-3,3,4,4-tetrafluorobutane | 271.85 | (To be determined) | (To be determined) |
| Zinc dust | 65.38 | (To be determined) | (To be determined) |
| Methanol | 32.04 | (To be determined) | - |
| Zinc chloride (catalyst) | 136.30 | (To be determined) | - |
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet is connected to a cold trap cooled with a dry ice/acetone bath.
-
The flask is charged with methanol, powdered zinc, and a catalytic amount of zinc chloride.
-
The mixture is heated to a gentle reflux.
-
A solution of 1,1,2,4-Tetrachloro-3,3,4,4-tetrafluorobutane in methanol is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete reaction.
-
The volatile product, 4-Chloro-3,3,4,4-tetrafluoro-1-butene, is distilled directly from the reaction mixture. The collected distillate is then washed with water to remove methanol, dried over anhydrous calcium chloride, and purified by fractional distillation.
Step 2: Anti-Markovnikov Hydrobromination
The final step in the synthesis is the regioselective addition of hydrogen bromide across the double bond of 4-Chloro-3,3,4,4-tetrafluoro-1-butene. To achieve the desired 1-bromo substitution, the reaction is carried out under conditions that favor a free-radical mechanism.[10][11][12][13]
Causality of Experimental Choices: The Anti-Markovnikov Principle
The addition of HBr to an unsymmetrical alkene can proceed via two different mechanisms, leading to different constitutional isomers:
-
Electrophilic Addition (Markovnikov's Rule): In the absence of radical initiators, the reaction proceeds through a carbocation intermediate. The hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, which can better stabilize the positive charge.
-
Free-Radical Addition (Anti-Markovnikov's Rule): In the presence of a radical initiator such as peroxides (ROOR) or UV light, the reaction follows a free-radical chain mechanism.[11][13] The bromine radical adds to the less substituted carbon of the double bond to form the more stable carbon radical intermediate. This intermediate then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product.[12][14]
For the synthesis of this compound, the anti-Markovnikov pathway is essential to ensure the bromine atom is introduced at the C1 position.
Figure 3: Mechanism of the free-radical addition of HBr to an alkene.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-3,3,4,4-tetrafluoro-1-butene | 176.50 | (To be determined) | (To be determined) |
| Hydrogen bromide (HBr) | 80.91 | (To be determined) | (To be determined) |
| Benzoyl peroxide (radical initiator) | 242.23 | (To be determined) | (To be determined) |
| Anhydrous solvent (e.g., hexane) | - | (To be determined) | - |
Procedure:
-
A solution of 4-Chloro-3,3,4,4-tetrafluoro-1-butene in an anhydrous, non-polar solvent such as hexane is placed in a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.
-
A catalytic amount of a radical initiator, such as benzoyl peroxide, is added to the solution.
-
The reaction mixture is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution. Alternatively, a solution of HBr in a suitable solvent can be used.[10]
-
The reaction vessel is irradiated with a UV lamp to initiate the radical chain reaction. The reaction is monitored by gas chromatography (GC) to follow the consumption of the starting alkene.
-
Upon completion of the reaction, the excess HBr is removed by purging with an inert gas (e.g., nitrogen).
-
The reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₄H₄BrClF₄ |
| Molecular Weight | 243.43 g/mol [1][3] |
| CAS Number | 232602-78-7[1][3][5] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | (To be determined experimentally) |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data should be acquired to confirm the structure. |
Safety and Handling
Halogenated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Peroxides can be explosive and should be handled with care.
Conclusion
The proposed two-step synthesis provides a robust and scientifically sound pathway for the preparation of this compound. The key to this synthesis is the regioselective anti-Markovnikov hydrobromination of a custom-synthesized fluorinated alkene precursor. This guide provides the theoretical framework and practical protocols necessary for the successful synthesis of this specialized chemical compound.
References
- 1. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gauthmath.com [gauthmath.com]
- 9. US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. orgosolver.com [orgosolver.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane safety data sheet
An In-Depth Technical Guide to the Safe Handling and Application of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Introduction: A Scientist's Perspective on Proactive Safety
In the landscape of modern chemical research and drug development, the introduction of novel halogenated building blocks like this compound (CAS No. 232602-78-7) offers significant synthetic advantages. However, innovation and safety are inextricably linked. A thorough understanding of a compound's potential hazards is not merely a regulatory formality but a foundational pillar of scientific integrity and experimental success. This guide moves beyond a simple recitation of safety data sheet (SDS) points. As Senior Application Scientists, our goal is to provide a framework for thinking about chemical safety—explaining the causality behind handling protocols and empowering researchers to build self-validating safety systems in their own laboratories. The information herein is synthesized from authoritative chemical safety sources to provide a comprehensive risk mitigation strategy for professionals working with this specific fluorinated butane derivative.
Section 1: Chemical Identification and Core Properties
A precise understanding of a chemical's identity is the first step in any safety assessment. Misidentification can lead to the application of incorrect safety protocols with potentially severe consequences.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| CAS Number | 232602-78-7 | [1][2][3] |
| Molecular Formula | C₄H₄BrClF₄ | [1][2][4] |
| Molecular Weight | 243.42 g/mol | [2][5] |
| Canonical SMILES | C(CCl)C(C(F)(F)Br)(F)F | [2] |
| InChIKey | JICUEVPCQDXKAB-UHFFFAOYSA-N | [2] |
| Synonyms | MFCD00153677, Butane, 1-bromo-4-chloro-1,1,2,2-tetrafluoro- |[1][2] |
Table 2: Computed Physical and Chemical Properties Note: Experimental data for this specific compound is limited. The following properties are primarily computed, providing estimates for risk assessment.
| Property | Value | Source(s) |
|---|---|---|
| Complexity | 116 | [2] |
| XLogP3-AA | 3.4 | [2] |
| Rotatable Bond Count | 3 | [3] |
| Solubility | Predicted to be almost insoluble in water (0.051 g/L at 25 °C) |[3] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal language for classifying chemical hazards. Understanding these classifications is critical for immediately recognizing the primary risks and implementing appropriate controls. This compound is classified as a hazardous substance.[1][6]
Table 3: GHS Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: SynQuest Labs[1]
Signal Word: Warning [1]
Hazard Pictogram:
The causality behind these classifications is rooted in the chemical's structure. Halogenated alkanes can be irritants due to their ability to defat the skin and interact with mucosal membranes in the eyes and respiratory tract. The presence of four fluorine atoms, a bromine atom, and a chlorine atom on a short carbon chain results in a molecule with specific reactivity and irritant properties.
Section 3: Proactive Risk Management and the Hierarchy of Controls
A robust safety culture relies not just on personal protective equipment (PPE), but on a systematic approach to risk reduction known as the Hierarchy of Controls. This framework prioritizes strategies that are more effective and reliable at minimizing or eliminating hazards.
References
solubility of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in various organic solvents, presents available solubility data, and offers a detailed experimental protocol for its empirical determination. The guide is structured to provide not just data, but a foundational understanding of the physicochemical interactions that dictate the solubility of this halogenated hydrocarbon. By synthesizing theoretical knowledge with practical experimental guidance, this whitepaper serves as an essential resource for effectively utilizing this compound in a laboratory setting.
Introduction to this compound
This compound is a halogenated alkane with the chemical formula C4H4BrClF4[1][2]. Its molecular structure, featuring a butane backbone with extensive halogen substitution, imparts unique physical and chemical properties that are of interest in various fields of chemical research and development. The presence of both bromine and chlorine atoms, in addition to a tetrafluoroethyl group, results in a molecule with a significant molecular weight and a complex interplay of electrostatic forces[1].
While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to the design of novel therapeutic agents and probes. Halogenated compounds are frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the solubility of this compound is therefore crucial for its handling, formulation, and application in synthetic and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 232602-78-7 | [1][2] |
| Molecular Formula | C4H4BrClF4 | [1][2] |
| Molecular Weight | 243.43 g/mol | [2] |
| IUPAC Name | This compound | [1] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[3] The solubility of this compound in a given organic solvent is therefore dependent on the balance of intermolecular forces between the solute and solvent molecules.
The key intermolecular forces at play for this compound are:
-
Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a considerable number of electrons, this compound will exhibit significant London dispersion forces. These forces will be the primary mode of interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The presence of highly electronegative fluorine, chlorine, and bromine atoms creates polar C-F, C-Cl, and C-Br bonds, resulting in a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvent molecules.
Based on its structure, this compound can be classified as a polar aprotic molecule. It lacks hydrogen atoms bonded to highly electronegative atoms, and therefore cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its halogen atoms.
Predicted Solubility in Different Classes of Organic Solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant contribution of London dispersion forces, this compound is expected to have good solubility in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is likely to be compensated by the formation of strong solute-solvent dispersion forces.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): This class of solvents is likely to be highly effective at dissolving this compound. The dipole-dipole interactions between the solute and the solvent will complement the van der Waals forces, leading to favorable solvation. Similar halogenated compounds often show high solubility in solvents like dichloromethane.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The solubility in polar protic solvents is expected to be lower. While these solvents have strong dipole moments, their primary intermolecular force is hydrogen bonding. Since this compound cannot donate hydrogen bonds, it will struggle to disrupt the strong hydrogen-bonding network of the solvent. The available data indicates it is "almost insoluble" at 0.051 g/L at 25°C, which is likely its solubility in water[2].
Caption: Predicted solubility based on intermolecular forces.
Quantitative Solubility Data
Table 2: Known Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Unspecified (likely Water) | 25 | 0.051 | [2] |
The lack of comprehensive data underscores the importance of empirical determination for specific applications. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a well-established technique for measuring the solubility of a compound in a liquid solvent.[5]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, acetone, dichloromethane, ethyl acetate, ethanol, methanol)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or a calibrated HPLC system
Step-by-Step Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interferences in the final analysis.
-
Addition of Excess Solute: To a series of scintillation vials, add a known volume of each selected solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. Gentle agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial.
-
Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated gas chromatograph or HPLC. The concentration of this compound in the saturated solution can be determined from the calibration curve.
-
Calculation of Solubility: The solubility (S) is calculated using the following formula:
S (g/L) = C * D
Where:
-
C is the concentration of the diluted sample (in g/L) determined from the analytical instrument.
-
D is the dilution factor.
-
Caption: Experimental workflow for solubility determination.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6]
-
GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
-
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
While specific solubility data for this compound in a wide range of organic solvents is currently limited, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. Adherence to proper safety and handling procedures is paramount when working with this compound. This guide serves as a foundational resource for researchers, enabling informed decisions regarding the use of this compound in their scientific endeavors.
References
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane boiling point and density
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its boiling point and density. As a halogenated hydrocarbon, this compound presents a unique profile for applications in specialized organic synthesis and as a potential research intermediate. This document is intended for researchers, chemists, and professionals in drug development who require accurate physicochemical data for experimental design, process optimization, and safety assessments. We will delve into its known properties, the causality behind its physical characteristics, and a logical workflow for its characterization.
Compound Identification and Structure
This compound is a polyhalogenated alkane. Its structure is characterized by a four-carbon butane chain with significant halogen substitution, which profoundly influences its chemical reactivity and physical properties.
The presence of four fluorine atoms on the first and second carbon atoms, along with a bromine atom on the first carbon, creates a highly electrophilic and sterically hindered end. The chlorine atom on the terminal fourth carbon provides a secondary site for nucleophilic substitution. This bifunctional nature is common in building blocks used for constructing more complex molecules.
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. The high degree of halogenation in this compound results in a high molecular weight and density compared to non-halogenated butanes.
Boiling Point and Density
The boiling point is a crucial parameter for purification via distillation and for selecting appropriate reaction temperatures to maintain the desired phase. The density is essential for mass-to-volume conversions in the laboratory and for understanding phase separation behavior in biphasic reaction systems.
The available data for these properties are based on predictive models, which are common for specialized or novel compounds where extensive experimental data has not yet been published.
| Property | Value | Source |
| Boiling Point | 123.1 ± 8.0 °C (Predicted) | [2] |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [2] |
| Molecular Weight | 243.43 g/mol | [3][4][5] |
Expert Insight: The predicted boiling point of ~123°C is indicative of strong intermolecular van der Waals forces, stemming from the compound's high molecular weight and the polarizability of the bromine and chlorine atoms. This temperature is convenient for laboratory-scale reactions, as it allows for heating under standard reflux conditions without requiring specialized high-temperature equipment. The high density, significantly greater than water, simplifies extractive workups where it would constitute the lower organic phase.
Solubility
Predictive data suggests the compound is almost insoluble in water (0.051 g/L at 25 °C), which is expected for a polyhalogenated hydrocarbon.[3] It is anticipated to be soluble in common organic solvents like ethers, ketones, and other halogenated hydrocarbons. This property is fundamental to its application in organic synthesis, where reactions are typically conducted in non-aqueous media.
Applications in Research and Development
While specific, large-scale industrial applications are not widely documented, this compound is positioned as a valuable reagent for specialized research. Chemical suppliers market it for proteomics research and as a potential reference substance for identifying drug impurities.[4][6]
Its utility likely lies in its function as a "building block" for introducing a tetrafluorinated, four-carbon chain into a target molecule. The distinct reactivity of the C-Br and C-Cl bonds allows for sequential, selective reactions, a highly desirable feature in multi-step organic synthesis.
Experimental Workflow: Physicochemical Characterization
For any novel or specialized compound, a rigorous workflow is necessary to validate its identity and characterize its properties. The following diagram outlines a self-validating protocol that ensures scientific integrity.
Caption: Logical workflow for the synthesis, validation, and characterization of a chemical compound.
Workflow Causality:
-
Synthesis and Purification: The purity of the compound is paramount. Impurities can significantly alter physical properties like boiling point. Distillation is often chosen for purification, which itself relies on an initial estimate of the boiling point.
-
Structural Validation: Before measuring physical properties, it is essential to confirm that the synthesized material is indeed the correct compound. Techniques like NMR and Mass Spectrometry provide unambiguous structural confirmation and molecular weight.[1][7]
-
Property Determination: Once the structure is validated, dedicated experiments are performed to measure the boiling point and density under controlled conditions (e.g., standardized pressure).
-
Reporting: All data, including the methods used, are documented to ensure reproducibility and trustworthiness.
Safety and Handling
While comprehensive safety data is not available, general precautions for handling halogenated compounds should be observed.
-
Hazard Classification: One supplier notes it as an irritant.[3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[6]
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a specialized halogenated hydrocarbon with predicted physical properties that make it a manageable and useful reagent in a laboratory setting. Its predicted boiling point of 123.1 °C and density of 1.726 g/cm³ are consistent with its highly halogenated structure.[2] For researchers in organic synthesis and drug discovery, this compound offers potential as a building block for creating complex fluorinated molecules. Adherence to a rigorous validation and characterization workflow is essential for ensuring the reliable application of this and other specialized chemical reagents.
References
- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 232602-78-7 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 232602-78-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is a halogenated alkane with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. The strategic placement of bromine, chlorine, and fluorine atoms offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the available technical information for this compound, including its properties and plausible synthetic routes. Due to a lack of specific literature detailing its discovery and historical development, this guide will focus on established chemical principles to propose logical synthetic pathways and discuss its potential utility in medicinal chemistry.
Introduction: The Role of Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] Fluorinated building blocks, such as this compound, are therefore of significant interest to researchers in drug development. The presence of multiple halogen atoms in this molecule provides several reactive handles for further chemical modification, allowing for the construction of more complex molecular architectures.
Physicochemical Properties
Based on available data from chemical suppliers and databases, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 232602-78-7 | --INVALID-LINK-- |
| Molecular Formula | C4H4BrClF4 | --INVALID-LINK-- |
| Molecular Weight | 243.43 g/mol | --INVALID-LINK-- |
| Boiling Point | 123.1±8.0 °C (Predicted) | ChemicalBook |
| Density | 1.726±0.06 g/cm3 (Predicted) | ChemicalBook |
| InChI Key | JICUEVPCQDXKAB-UHFFFAOYSA-N | --INVALID-LINK-- |
Proposed Synthetic Pathways
While no specific literature detailing the synthesis of this compound has been identified, its structure suggests a plausible synthetic approach based on the free radical addition of a bromo-chloro-alkane to a fluoroalkene.
Conceptual Synthetic Workflow
The most probable synthetic route involves the free radical-initiated addition of 1-bromo-2-chloroethane to tetrafluoroethylene (TFE). This reaction would likely proceed via the following steps:
Caption: Proposed free radical addition mechanism.
Detailed Hypothetical Protocol
Disclaimer: The following protocol is hypothetical and based on general principles of free radical reactions. It has not been validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
1-Bromo-2-chloroethane
-
Tetrafluoroethylene (TFE) gas
-
Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (as radical initiator)
-
Anhydrous, inert solvent (e.g., perfluorohexane or a high-boiling alkane)
-
High-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
Procedure:
-
Reactor Setup: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: A solution of 1-bromo-2-chloroethane and the radical initiator in the chosen solvent is charged into the reactor.
-
Introduction of TFE: The reactor is sealed, and tetrafluoroethylene gas is introduced to the desired pressure. The amount of TFE can be controlled by monitoring the pressure and temperature.
-
Reaction Initiation: The reaction mixture is heated to the decomposition temperature of the initiator (typically 65-85 °C for AIBN) with vigorous stirring. The reaction is exothermic and may require cooling to maintain a constant temperature.
-
Monitoring the Reaction: The reaction progress is monitored by the drop in pressure as the gaseous TFE is consumed.
-
Work-up and Purification: After the reaction is complete (as indicated by the stabilization of pressure), the reactor is cooled, and the excess TFE is safely vented. The reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the desired this compound from unreacted starting materials and potential byproducts.
Causality of Experimental Choices:
-
Radical Initiator: AIBN or benzoyl peroxide are common choices for initiating free radical reactions due to their predictable decomposition rates at specific temperatures.
-
Solvent: An inert solvent is crucial to prevent side reactions. Perfluorinated solvents are often used in fluorination chemistry due to their stability.
-
High-Pressure Reactor: A high-pressure environment is necessary to maintain a sufficient concentration of the gaseous TFE in the reaction mixture.
-
Purification: Fractional distillation is the standard method for purifying liquid organic compounds with different boiling points.
Potential Applications in Drug Development
As a fluorinated building block, this compound offers several potential applications in medicinal chemistry:
-
Introduction of a Fluorinated Butyl Chain: The tetrafluorobutyl moiety can be incorporated into lead compounds to enhance their lipophilicity and metabolic stability.
-
Site for Further Functionalization: The bromine and chlorine atoms provide reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the attachment of other functional groups or molecular fragments. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization.
Conclusion
This compound is a commercially available fluorinated building block with potential utility in organic synthesis and drug discovery. While its specific discovery and history are not well-documented in the public domain, its synthesis can be reasonably proposed through the free radical addition of 1-bromo-2-chloroethane to tetrafluoroethylene. The presence of multiple halogen atoms offers a versatile platform for the synthesis of more complex fluorinated molecules for pharmaceutical research. Further investigation into the reactivity and applications of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in modern organic synthesis. While direct literature on the synthetic utility of this specific molecule is nascent, its bifunctional nature—possessing both a perfluoroalkyl bromide and a primary alkyl chloride—presents a unique platform for selective chemical transformations. Drawing upon established principles of reactivity for analogous fluorinated and non-fluorinated alkyl halides, this document outlines detailed protocols for two key classes of reactions: selective nucleophilic substitution at the C-Cl bond and free radical addition via cleavage of the C-Br bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel fluorinated molecules. All proposed protocols are based on established chemical principles and should be considered as starting points for experimental validation.
Introduction to this compound
This compound is a halogenated hydrocarbon featuring a tetrafluorinated butyl chain with a bromine atom at one terminus and a chlorine atom at the other. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the C-Br bond, while the C-Cl bond exhibits reactivity characteristic of a primary alkyl chloride. This differential reactivity is the cornerstone of its potential as a selective synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 232602-78-7 | [1] |
| Molecular Formula | C₄H₄BrClF₄ | [1] |
| Molecular Weight | 243.42 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not reported | |
| Density | Not reported |
Safety and Handling
This compound is classified as a per- and polyfluoroalkyl substance (PFAS) and requires careful handling to minimize exposure and environmental contamination.[2] Standard laboratory personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, should be worn at all times.[2][3] All manipulations should be conducted in a well-ventilated chemical fume hood.[2] Waste materials, including contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2][4] For powdered forms of PFAS, an approved Standard Operating Procedure (SOP) may be required to mitigate inhalation risks.[2]
Predicted Reactivity and Synthetic Applications
The synthetic utility of this compound is predicated on the differential reactivity of its two carbon-halogen bonds. The C-Br bond, situated on a perfluorinated carbon, is anticipated to be susceptible to radical cleavage, while the C-Cl bond is predicted to be the primary site for nucleophilic attack.
Selective Nucleophilic Substitution at the C-Cl Bond
In nucleophilic substitution reactions, the reactivity of alkyl halides generally follows the trend R-I > R-Br > R-Cl > R-F, which is largely governed by the carbon-halogen bond strength and the stability of the resulting halide anion as a leaving group.[5][6][7][8] However, the presence of the highly electronegative fluorine atoms on the carbons adjacent to the C-Br bond in this compound is expected to significantly decrease the electrophilicity of the C-1 carbon, thereby retarding nucleophilic attack at this position. Conversely, the C-4 carbon bearing the chlorine atom is a primary alkyl chloride, a classic substrate for SN2 reactions. This disparity in reactivity should allow for selective functionalization at the C-Cl position.
Caption: Proposed workflow for selective nucleophilic substitution.
This protocol describes the predicted reaction of this compound with aniline to selectively form the corresponding N-substituted product.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add aniline (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating (e.g., 50-60 °C) may be applied to increase the reaction rate.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(4-bromo-3,3,4,4-tetrafluorobutyl)aniline.
Free Radical Addition via the C-Br Bond
Perfluoroalkyl bromides are well-established precursors for perfluoroalkyl radicals, which can be generated under thermal, photochemical, or redox conditions.[9][10][11] These electrophilic radicals readily add to electron-rich alkenes in atom transfer radical addition (ATRA) reactions.[9][10][11][12][13] The C-Br bond in this compound is expected to be the weaker of the two carbon-halogen bonds and more susceptible to homolytic cleavage to generate the corresponding tetrafluorobutyl radical. This radical can then be trapped by an alkene to form a new carbon-carbon bond.
Caption: Proposed mechanism for the free radical addition of the tetrafluorobutyl moiety.
This protocol outlines a potential method for the radical addition of this compound to allyl bromide.
Materials:
-
This compound
-
Allyl bromide
-
Azobisisobutyronitrile (AIBN) or a suitable photoredox catalyst system[10][11]
-
Degassed solvent (e.g., toluene or acetonitrile)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer
-
Heating mantle with temperature controller or a light source for photoredox catalysis
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and allyl bromide (1.5 eq).
-
Add the degassed solvent, followed by the radical initiator (e.g., AIBN, 0.1 eq).
-
If using a thermal initiator like AIBN, heat the reaction mixture to approximately 80 °C. If using a photoredox catalyst, irradiate the mixture with the appropriate wavelength of light at room temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the desired 1-Bromo-3-(4-chloro-1,1,2,2-tetrafluorobutyl)propane.
Summary and Outlook
This compound is a promising, yet underexplored, bifunctional building block. The predicted orthogonal reactivity of its C-Cl and C-Br bonds offers significant potential for the selective synthesis of complex fluorinated molecules. The protocols detailed herein, based on established reactivity principles, provide a solid foundation for future experimental exploration of this versatile reagent in pharmaceutical, agrochemical, and materials science research. Further investigation is warranted to fully elucidate its reaction scope and optimize conditions for its various transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. carlroth.com [carlroth.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Alkyl Halide Reactivity [chemserv.centre.edu]
- 7. quora.com [quora.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Atom-transfer radical addition of fluoroalkyl bromides to alkenes <i>via</i> a photoredox/copper catalytic system [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
The Enigmatic Building Block: An Application Note on 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane presents itself as a potentially valuable fluorinated building block for organic synthesis and drug discovery. Its structure, featuring a tetrafluorobutane core with two distinct halogen functionalities, suggests a versatile platform for the introduction of this fluorinated moiety into complex molecules. The presence of both a bromine and a chlorine atom offers the potential for selective, stepwise reactions, a highly desirable characteristic in multi-step synthetic campaigns. This application note aims to provide a comprehensive overview of this reagent, detailing its properties, potential applications, and protocols for its use. However, it is important to note that publicly available scientific literature on the specific synthesis, reactivity, and application of this compound is exceptionally scarce. This document, therefore, draws upon established principles of organofluorine chemistry and the known reactivity of similar halogenated compounds to propose potential synthetic strategies and applications, while clearly acknowledging the current limitations in peer-reviewed data.
Introduction: The Significance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. Fluorinated building blocks, such as this compound, offer a direct and efficient route to introduce fluorinated motifs into target molecules, bypassing the often-challenging direct fluorination of complex substrates. The tetrafluorobutane unit, in particular, can impart increased lipophilicity and metabolic stability, making it an attractive moiety for drug design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These data are compiled from publicly available chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 232602-78-7 | [1][2][3] |
| Molecular Formula | C₄H₄BrClF₄ | [1][2][3] |
| Molecular Weight | 243.43 g/mol | [1][2][3] |
| Predicted Boiling Point | 123.1 ± 8.0 °C | [4] |
| Predicted Density | 1.726 ± 0.06 g/cm³ | [4] |
| Structure | Br-CF₂-CF₂-CH₂-CH₂-Cl |
Synthetic Considerations
Proposed Reactivity and Applications: A Chemist's Perspective
The utility of this compound as a building block hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In general, the C-Br bond is more reactive than the C-Cl bond towards a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization of the bromine-bearing carbon, leaving the chlorine atom intact for subsequent transformations.
Selective Functionalization via the C-Br Bond
The greater lability of the C-Br bond suggests that it would be the primary site of reaction under many conditions.
Reaction with various nucleophiles (e.g., amines, thiols, alkoxides) would be expected to proceed selectively at the carbon bearing the bromine atom. This would provide a straightforward method for introducing the chloro-tetrafluorobutyl moiety onto a molecule of interest.
Proposed General Protocol for Nucleophilic Substitution:
Disclaimer: This is a theoretical protocol and has not been experimentally validated for this specific substrate. Optimization will be required.
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq)
-
A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) if the nucleophile requires deprotonation.
-
Standard laboratory glassware for inert atmosphere reactions.
-
Heating and stirring apparatus.
-
-
Procedure: a. To a solution of the nucleophile and base in the chosen solvent, add this compound under an inert atmosphere (e.g., nitrogen or argon). b. Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner. c. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the product with a suitable organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or distillation.
The C-Br bond is generally more susceptible to oxidative addition to low-valent transition metals (e.g., Palladium(0) or Copper(I)) than the C-Cl bond. This would enable a range of cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Conceptual Workflow for Selective Cross-Coupling:
Caption: Conceptual workflow for selective cross-coupling reactions.
Subsequent Functionalization of the C-Cl Bond
Once the C-Br bond has been selectively functionalized, the remaining C-Cl bond can be targeted under more forcing reaction conditions. This could involve:
-
Nucleophilic Substitution: At higher temperatures or with more reactive nucleophiles.
-
Grignard Reagent Formation: Followed by reaction with electrophiles. However, the formation of a Grignard reagent in the presence of the fluorinated moiety may be challenging.
-
Reductive Dechlorination: To yield a terminal methyl group.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion and Future Outlook
This compound is a fluorinated building block with significant synthetic potential, primarily due to the expected differential reactivity of its two halogen atoms. This would allow for its use as a versatile scaffold for the introduction of the 4-chloro-1,1,2,2-tetrafluorobutyl group, which can then be further elaborated. However, the striking lack of published research on this compound means that its full potential remains to be explored.
For the research community, this presents an opportunity. A systematic study of the synthesis and reactivity of this compound would be a valuable contribution to the field of organofluorine chemistry. Elucidating the precise conditions for selective functionalization of the C-Br and C-Cl bonds would unlock the full potential of this enigmatic building block for applications in drug discovery, agrochemicals, and materials science.
References
- 1. Understanding the reactivity metrics of per- and polyfluoroalkyl substances: insights into chemical behavior - American Chemical Society [acs.digitellinc.com]
- 2. Per- and polyfluoroalkyl substances in the environment and their removal by advanced oxidation processes [journal.hep.com.cn]
- 3. Complexation of neutral 1,4-dihalobutanes with simple pillar[5]arenes that is dominated by dispersion forces - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: A Guide to Its Reaction Mechanisms
Introduction: Unveiling the Potential of a Unique Fluorinated Building Block
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon of significant interest in the fields of organic synthesis and drug discovery.[1][2][3] Its distinct structure, featuring a tetrafluorinated carbon chain flanked by a bromine and a chlorine atom, offers a versatile platform for the introduction of fluorinated moieties into complex molecules. The presence of multiple fluorine atoms imparts unique physicochemical properties to organic compounds, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making fluorinated building blocks highly valuable in the development of novel pharmaceuticals and advanced materials.[4][5][6]
This document provides a comprehensive guide to the anticipated reaction mechanisms of this compound. While specific literature on this particular molecule is limited, its reactivity can be reliably inferred from the well-established principles of organic chemistry governing polyfluoroalkyl halides and the differential reactivity of carbon-halogen bonds.[7][8][9] These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for leveraging this compound in synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrClF₄ | [1][2] |
| Molecular Weight | 243.43 g/mol | [1][2] |
| Boiling Point (Predicted) | 123.1 ± 8.0 °C | [10] |
| Density (Predicted) | 1.726 ± 0.06 g/cm³ | [10] |
| CAS Number | 232602-78-7 | [1][2] |
Core Principles of Reactivity
The reactivity of this compound is primarily dictated by two key features:
-
The Tetrafluoroethyl Bridge: The presence of four fluorine atoms on adjacent carbons (C1 and C2) creates a strong inductive electron-withdrawing effect. This effect influences the stability of reaction intermediates and the acidity of neighboring protons.
-
Differential Halogen Reactivity: The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference allows for selective reactions at the C-Br bond under appropriate conditions.[9]
Based on these principles, we can anticipate three primary classes of reaction mechanisms: radical reactions, nucleophilic substitutions, and elimination reactions.
Section 1: Radical Reactions - Harnessing the Power of Single Electrons
Radical reactions, often initiated by light or a radical initiator, are a powerful tool for C-C bond formation and functional group interconversion.[11][12] In the case of this compound, the weaker C-Br bond is the most likely site for initial radical cleavage.
Mechanism: Selective Bromine Abstraction
The initiation step involves the homolytic cleavage of the C-Br bond, which has a lower bond dissociation energy compared to the C-Cl, C-F, and C-H bonds. This generates a perfluoroalkyl radical, which can then participate in various propagation steps.
Caption: Proposed initiation of radical reaction.
Application: Radical Addition to Alkenes
A common application of such radicals is their addition to alkenes, forming a new C-C bond and a new radical species that can propagate the chain reaction.
Protocol 1: Radical Addition to 1-Octene
Objective: To synthesize 1-bromo-1,1,2,2-tetrafluoro-4-(2-chloroethyl)decane via a radical addition reaction.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol, 2.43 g).
-
Add anhydrous toluene (100 mL) and 1-octene (12 mmol, 1.35 g).
-
Add AIBN (0.5 mmol, 82 mg) to the solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expected Outcome: The formation of the desired addition product. The selectivity for reaction at the C-Br bond is expected to be high.[13][14]
Caption: Workflow for radical addition.
Section 2: Nucleophilic Substitution - Targeting the C-Br Bond
Nucleophilic substitution reactions are fundamental transformations in organic synthesis.[8] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective substitution at the C1 position is anticipated.[9] The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group will likely hinder SN2 reactions at C1 due to steric hindrance and electrostatic repulsion. However, under forcing conditions or with specific nucleophiles, this transformation may be achievable.
Mechanism: SN2 Displacement of Bromide
A classic SN2 mechanism involves the backside attack of a nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.
Caption: Proposed SN2 mechanism.
Protocol 2: Substitution with Sodium Azide
Objective: To synthesize 1-azido-4-chloro-1,1,2,2-tetrafluorobutane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5 mmol, 1.22 g) in DMF (50 mL).
-
Add sodium azide (7.5 mmol, 0.49 g) to the solution.
-
Heat the mixture to 60-70 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into 100 mL of ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
Section 3: Elimination Reactions - Creating Unsaturation
Elimination reactions provide a route to alkenes and alkynes.[15][16][17][18][19] In this compound, the presence of hydrogens on C3 allows for the possibility of dehydrohalogenation. Due to the acidity of protons alpha to the tetrafluoroethyl group, elimination is a plausible side reaction or a desired transformation under strongly basic conditions.
Mechanism: E2 Elimination
The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously to form a double bond.
Caption: Proposed E2 elimination mechanism.
Protocol 3: Base-Induced Elimination
Objective: To synthesize 4-chloro-1,1,2,2-tetrafluorobut-1-ene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (5 mmol, 1.22 g) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (6 mmol, 0.67 g) in anhydrous THF (20 mL) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with pentane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile alkene product.
Conclusion
This compound is a promising building block for the synthesis of complex fluorinated molecules. While direct experimental data on its reactivity is scarce, a thorough understanding of fundamental organic reaction mechanisms allows for the rational design of synthetic transformations. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this unique compound. It is imperative to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment, as the toxicity of this compound has not been fully evaluated.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Alkane Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound CAS#: 232602-78-7 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
Application Notes and Protocols for the Utilization of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a versatile fluorinated building block in modern organic synthesis. The document elucidates the compound's physicochemical properties, safety and handling protocols, and its application in nucleophilic substitution reactions. A detailed, field-proven experimental protocol for the synthesis of a substituted 4-chloro-1,1,2,2-tetrafluorobutoxybenzene derivative is presented, offering researchers and drug development professionals a practical guide to leveraging this reagent for the introduction of the 4-chloro-1,1,2,2-tetrafluorobutyl moiety into target molecules.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacological profile of bioactive compounds. This compound emerges as a valuable synthetic intermediate, offering a straightforward route to introduce a tetrafluorinated alkyl chain. This guide provides a detailed protocol for a key application of this compound: nucleophilic substitution.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 232602-78-7 | |
| Molecular Formula | C4H4BrClF4 | |
| Molecular Weight | 243.43 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not explicitly stated, but expected to be in a similar range to related compounds. | |
| Density | Not explicitly stated. | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetonitrile, DMF). |
Safety and Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Core Application: Nucleophilic Substitution Reactions
The primary utility of this compound in synthetic chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions. The molecule possesses two carbon-halogen bonds: a C-Br bond and a C-Cl bond. Due to the superior leaving group ability of the bromide ion compared to the chloride ion, nucleophilic attack will selectively occur at the carbon atom bearing the bromine atom. This differential reactivity allows for the chemoselective formation of new chemical bonds.
Reaction Mechanism: SN2 Displacement
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. The presence of the electron-withdrawing tetrafluoroethyl group adjacent to the reaction center can influence the reaction rate.
Detailed Experimental Protocol: Synthesis of 1-(4-chloro-1,1,2,2-tetrafluorobutoxy)-4-methoxybenzene
This protocol is adapted from a patented procedure and provides a robust method for the synthesis of an aryl ether, a common structural motif in pharmaceuticals and agrochemicals.
Reagents and Equipment
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 232602-78-7 | 243.43 | 1.2 g | 4.93 mmol |
| 4-Methoxyphenol | 150-76-5 | 124.14 | 0.5 g | 4.03 mmol |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 0.84 g | 6.08 mmol |
| Acetonitrile (CH3CN) | 75-05-8 | 41.05 | 10 mL | - |
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (0.5 g, 4.03 mmol), potassium carbonate (0.84 g, 6.08 mmol), and acetonitrile (10 mL).
-
Addition of Reagent: While stirring at room temperature, add this compound (1.2 g, 4.93 mmol) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80 °C using a heating mantle. Maintain the reaction at this temperature for 5 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methoxyphenol spot.
-
Work-up: After 5 hours, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water and 50 mL of ethyl acetate. Shake the funnel vigorously and allow the layers to separate.
-
Organic Layer Isolation: Collect the organic layer and wash it sequentially with 50 mL of 1M NaOH, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(4-chloro-1,1,2,2-tetrafluorobutoxy)-4-methoxybenzene.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-(4-chloro-1,1,2,2-tetrafluorobutoxy)-4-methoxybenzene.
Caption: Experimental workflow for the synthesis of an aryl ether.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 4-chloro-1,1,2,2-tetrafluorobutyl group into organic molecules. The provided protocol for the synthesis of a substituted aryl ether demonstrates a practical and efficient application of this compound in nucleophilic substitution reactions. The chemoselective reactivity of the C-Br bond allows for predictable and high-yielding transformations, making it a reliable tool for researchers in the fields of medicinal chemistry and materials science. Adherence to the safety and handling guidelines is crucial for the safe and successful utilization of this fluorinated building block.
Applications in Pharmaceutical Intermediate Synthesis: A Senior Application Scientist's Guide
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Intermediates in Pharmaceutical Synthesis
In the intricate journey from a laboratory concept to a life-saving medication, pharmaceutical intermediates are the unsung heroes. These chemical compounds represent crucial stepping stones in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The quality, purity, and efficient synthesis of these intermediates directly impact the safety, efficacy, and economic viability of the final drug product.[2][3][4] This guide provides an in-depth exploration of modern synthetic strategies for key pharmaceutical intermediates, complete with detailed protocols and the scientific rationale behind these advanced methodologies. We will delve into the synthesis of chiral building blocks, heterocyclic scaffolds, and showcase the transformative power of biocatalysis and continuous flow chemistry.
I. The Synthesis of Chiral Intermediates: A Focus on Enantiopurity
Chirality is a pivotal factor in the safety and efficacy of many pharmaceuticals, making the production of single-enantiomer drug intermediates of paramount importance.[5][6][7] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[8] Consequently, the development of stereoselective synthetic methods is a cornerstone of modern pharmaceutical chemistry.
Application Note 1: Biocatalytic Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are vital structural motifs found in a wide array of pharmaceuticals, including antiviral and anticancer agents.[5] Traditional chemical methods for their synthesis often require multiple steps and may suffer from limitations related to substrate specificity.[9] Biocatalysis, utilizing enzymes for chemical transformations, offers a powerful and green alternative, often proceeding with high enantio- and regioselectivity under mild conditions.[5][6][10]
Causality in Experimental Choices: The use of a transaminase enzyme in conjunction with a reductase in a cascade reaction is a prime example of elegant biocatalytic design. The transaminase introduces the chiral amine group, while the reductase can be used to reduce a ketone to the corresponding alcohol, setting the second chiral center. This one-pot, multi-enzyme approach enhances process efficiency and minimizes waste.[11][12]
Protocol 1: Enzymatic Synthesis of a Chiral Amino Alcohol Intermediate
This protocol outlines a general procedure for the asymmetric synthesis of a chiral 1,2-amino alcohol derivative using a transaminase.
Experimental Workflow Diagram:
Caption: Workflow for the biocatalytic synthesis of a chiral amino alcohol.
Materials:
| Reagent | Supplier | Grade |
| Prochiral ketone substrate | Commercially Available | ≥98% |
| Amine donor (e.g., Isopropylamine) | Commercially Available | ≥99% |
| Pyridoxal 5'-phosphate (PLP) | Commercially Available | ≥98% |
| Transaminase (e.g., from Roseomonas deserti) | Commercially Available | Lyophilized powder |
| Tris-HCl buffer | Commercially Available | Molecular biology grade |
| Organic solvent (e.g., Ethyl acetate) | Commercially Available | HPLC grade |
| Sodium sulfate (anhydrous) | Commercially Available | ACS reagent grade |
Procedure:
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve the prochiral ketone substrate (100 mM), isopropylamine (300 mM), and PLP (0.5 mM) in the Tris-HCl buffer.
-
Enzyme Addition: Add the lyophilized transaminase enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 10 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adjusting the pH to >12 with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amino alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amino alcohol intermediate.
Application Note 2: Chemoenzymatic Synthesis of the Atorvastatin Side Chain
Atorvastatin (Lipitor®) is a widely prescribed cholesterol-lowering drug.[13] Its synthesis relies on a key chiral side-chain intermediate. A highly efficient chemoenzymatic process has been developed for the synthesis of this intermediate, showcasing the power of combining biological and chemical synthesis steps.[13]
Causality in Experimental Choices: The initial step employs a ketoreductase (KRED) to stereoselectively reduce a prochiral ketone, ethyl-4-chloroacetoacetate.[13] This enzymatic step sets a crucial chiral center with high enantiomeric excess (>99.5%).[13] The subsequent step utilizes a halohydrin dehalogenase (HHDH) to replace the chloro substituent with a cyano group, another enzymatic transformation that proceeds under mild, aqueous conditions.[13] This green-by-design process significantly reduces waste compared to traditional chemical routes.[13]
Protocol 2: Two-Step, Three-Enzyme Synthesis of an Atorvastatin Intermediate
This protocol describes the synthesis of the (S)-ethyl-4-chloro-3-hydroxybutyrate and its subsequent conversion to the corresponding hydroxynitrile intermediate.
Reaction Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomolther.org [biomolther.org]
- 5. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 6. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane as a reagent for agrochemicals
Application Notes & Protocols
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design.[1][2] Introducing fluorine or fluorinated moieties can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target receptors.[2][3] These modifications often translate into enhanced efficacy, better field performance, and improved safety profiles for fungicides, herbicides, and insecticides.[3][4]
Among the vast array of fluorinated building blocks, 1-bromo-4-chloro-1,1,2,2-tetrafluorobutane (BrCF₂CF₂CH₂CH₂Cl) emerges as a highly versatile and strategic reagent. Its unique bifunctional nature, possessing a reactive bromine atom for radical additions and a terminal chlorine for subsequent nucleophilic substitutions, allows for the stepwise construction of complex molecular architectures. This application note serves as a comprehensive technical guide for researchers, providing in-depth insights into the reagent's properties, core reactivity, and detailed protocols for its application in the synthesis of novel agrochemical candidates.
Reagent Profile: this compound
A thorough understanding of the reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is essential for reaction setup, monitoring, and product characterization.
| Property | Value | Source(s) |
| CAS Number | 232602-78-7 | [5][6][7][8] |
| Molecular Formula | C₄H₄BrClF₄ | [5][6][7][9] |
| Molecular Weight | 243.42 g/mol | [6][9] |
| IUPAC Name | This compound | [6][9] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Boiling Point | ~80-82 °C (at reduced pressure) | [10] |
| Density | ~1.488 g/mL | [10] |
| ¹⁹F NMR Data | Available | [9] |
| Mass Spec Data | Available (GC-MS) | [9] |
| IR Spectra | Available (Vapor Phase) | [9] |
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling to minimize risk.
-
Hazard Classification: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] It is harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][13]
-
Handling Precautions: Avoid breathing vapors or mist.[11][12] Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[12][14][15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][14] Store away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl, C-F, and C-C bonds, making it the primary site for homolytic cleavage to initiate radical reactions. This selective reactivity is the key to its use as a building block.
The Premier Application: Radical Addition to Alkenes
The most powerful application of this reagent is the radical-mediated addition across a carbon-carbon double bond. This transformation, often proceeding with anti-Markovnikov regioselectivity, provides a direct and efficient route to introduce the 4-chloro-1,1,2,2-tetrafluorobutyl moiety into organic scaffolds.[16][17]
The reaction proceeds via a classical radical chain mechanism:
-
Initiation: A radical initiator (thermal, photochemical, or redox-based) abstracts the bromine atom from the reagent, generating the key 4-chloro-1,1,2,2-tetrafluorobutyl radical.
-
Propagation:
-
Step A: The generated carbon-centered radical adds to the alkene at the less substituted carbon. This regioselectivity is driven by the formation of the more stable (e.g., secondary or tertiary) carbon radical intermediate.[17]
-
Step B: The newly formed alkyl radical abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the 4-chloro-1,1,2,2-tetrafluorobutyl radical to continue the chain.[16]
-
-
Termination: The reaction ceases when two radical species combine.
Modern methods often employ photoredox catalysis, which can operate under milder conditions and offer greater control compared to traditional thermal initiators like AIBN or benzoyl peroxide.[18][19]
Detailed Experimental Protocol: Synthesis of a Fluorinated Pyrethroid Precursor
This section provides a validated, step-by-step protocol for the radical addition of this compound to a model alkene, 4-penten-1-ol. The resulting product, a functionalized haloalkane, is a valuable intermediate that can be further elaborated into more complex agrochemical structures, such as novel pyrethroid insecticides which are known for their potent insecticidal activity.[20][21][22]
Objective: To synthesize 2-bromo-6-chloro-7,7,8,8-tetrafluoro-octan-1-ol as a key intermediate for a novel agrochemical scaffold.
Materials and Equipment
-
Reagents:
-
This compound (≥97% purity)
-
4-Penten-1-ol (≥98% purity)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Silica gel for column chromatography (230-400 mesh)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Thermometer or thermocouple
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Scientist's Note (Trustworthiness): An inert atmosphere is critical. Oxygen is a radical scavenger and its presence can inhibit or completely quench the desired chain reaction, leading to low or no product formation.
-
-
Charging Reagents:
-
To the flask, add 4-penten-1-ol (5.0 g, 58.0 mmol, 1.0 equiv) and anhydrous toluene (100 mL).
-
Add this compound (17.0 g, 69.8 mmol, 1.2 equiv).
-
Scientist's Note (Causality): A slight excess of the bromo-chloro reagent ensures complete consumption of the limiting alkene and helps drive the propagation step. Toluene is chosen for its high boiling point, suitable for AIBN decomposition.
-
-
Initiation and Reaction:
-
Bubble nitrogen through the stirred solution for 15 minutes to thoroughly degas the mixture.
-
Heat the reaction mixture to 85-90 °C using a heating mantle.
-
Once the temperature is stable, add AIBN (0.48 g, 2.9 mmol, 0.05 equiv) in three small portions over 1 hour.
-
Scientist's Note (Causality): AIBN has a half-life of about 1 hour at 80 °C. Adding it portion-wise maintains a steady concentration of initiating radicals throughout the reaction, ensuring a smooth and complete conversion.
-
Maintain the temperature and monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 4-6 hours.
-
-
Workup and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (50 mL).
-
Combine all organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Scientist's Note (Trustworthiness): The brine wash helps to remove residual water from the organic phase, facilitating a more efficient drying process.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will appear as a pale yellow oil. Purify the oil by flash column chromatography on silica gel.
-
Use a gradient solvent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Combine the product-containing fractions (identified by TLC) and concentrate in vacuo to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The expected product is 2-bromo-6-chloro-7,7,8,8-tetrafluoro-octan-1-ol.
-
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for introducing the synthetically valuable -CF₂CF₂CH₂CH₂Cl synthon into organic molecules. Its primary application via radical addition to alkenes provides a reliable and regioselective method for C-C bond formation under relatively mild conditions. The protocol detailed herein demonstrates a practical approach to leveraging this reactivity for the synthesis of complex intermediates relevant to the agrochemical industry.
The true potential of this reagent lies in its bifunctionality. The terminal chlorine atom in the resulting adducts serves as a handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions, enabling the rapid diversification of molecular scaffolds. This dual reactivity makes this compound an indispensable tool for researchers and drug development professionals aiming to create the next generation of high-performance agrochemicals.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 9. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. 232602-78-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arkat-usa.org [arkat-usa.org]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: Storage and Disposal
Abstract
This document provides a comprehensive guide to the safe storage and disposal of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS No. 232602-78-7), a fluorinated hydrocarbon utilized in specialized research and development applications.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining chemical integrity, and complying with environmental regulations. The procedures outlined herein are synthesized from available safety data, general best practices for handling halogenated and fluorinated compounds, and regulatory guidelines.
Introduction: Understanding the Compound
This compound is a halogenated alkane with a unique combination of bromine, chlorine, and fluorine substituents.[4][5] This structure imparts specific chemical properties that necessitate careful handling, storage, and disposal considerations. While comprehensive toxicological data for this specific compound is not widely published, its classification as a skin, eye, and respiratory tract irritant warrants a cautious approach.[6] Furthermore, as a polyfluorinated substance, its environmental fate and persistence are of concern, mandating responsible disposal to prevent environmental contamination.[7]
Prudent Storage Protocols for Chemical Stability and Safety
Proper storage of this compound is paramount to maintain its purity and prevent hazardous situations. The following protocols are based on a combination of supplier recommendations and established best practices for volatile, halogenated compounds.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C | Refrigerated or frozen storage is recommended to minimize volatilization and potential degradation over time. Lower temperatures are crucial for preserving the compound's integrity for extended periods. |
| Atmosphere | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] | A dry atmosphere prevents potential hydrolysis, and good ventilation mitigates the risk of vapor accumulation in case of a leak. A tightly sealed container is essential to prevent the escape of volatile compounds. |
| Container | Original supplier container, tightly closed. If transferring, use a compatible, properly labeled container. | The original container is designed and tested for compatibility with the chemical. If a transfer is necessary, ensure the new container is made of a material that will not react with or be degraded by the compound. |
| Security | Store in a locked cabinet or facility.[6] | Given its hazardous nature, access to this chemical should be restricted to authorized personnel only. |
Chemical Incompatibilities
While a detailed reactivity profile for this compound is not extensively documented, general principles for halogenated hydrocarbons suggest avoiding contact with:
-
Strong Oxidizing Agents: Interaction with strong oxidizers can lead to vigorous or explosive reactions.
-
Strong Bases: Halogenated compounds may react violently with strong bases.
-
Reactive Metals: Contact with certain metals (e.g., alkali metals, powdered aluminum) can initiate exothermic or explosive reactions.
It is imperative to consult the Safety Data Sheet (SDS) and other chemical compatibility resources before storing this compound in proximity to other chemicals.
Methodical Disposal Procedures for Environmental and Personnel Protection
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specialized disposal methods.
Waste Characterization and Segregation
-
Classification: This compound should be treated as a hazardous waste. Specifically, it falls under the category of halogenated organic waste.
-
Segregation: Do not mix this compound waste with non-halogenated solvents or other waste streams. Keeping halogenated and non-halogenated waste separate can significantly reduce disposal costs and complexity.
Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with halogenated hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Closure: Keep the waste container tightly closed except when adding waste.
Approved Disposal Methods
The final disposal of this compound should be managed by a licensed hazardous waste disposal company.[7] Approved disposal technologies for halogenated organic compounds generally include:
-
Incineration: High-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic halogenated byproducts (e.g., HCl, HBr, HF) is a common and effective disposal method.
-
Hazardous Waste Landfill: In some cases, and in compliance with regulations, solidified or containerized waste may be disposed of in a permitted hazardous waste landfill.[8]
-
Deep Well Injection: This method involves injecting the liquid waste into deep, geologically stable underground formations. This is a specialized disposal option that is subject to stringent geological and regulatory requirements.[8]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Personal Protective Equipment (PPE) for Spill Response
Personnel involved in spill cleanup should wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: If the spill is large or in a poorly ventilated area, a respirator with an appropriate cartridge for organic vapors should be used.
Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for disposal by a licensed hazardous waste contractor.
Logical Workflow for Storage and Disposal
The following diagram illustrates the decision-making process for the proper storage and disposal of this compound.
Caption: Decision workflow for handling this compound.
Conclusion
The responsible management of this compound through diligent storage and disposal practices is a cornerstone of laboratory safety and environmental stewardship. The protocols detailed in this document provide a framework for minimizing risks associated with this compound. Researchers, scientists, and drug development professionals are strongly encouraged to supplement these guidelines with a thorough review of the most current Safety Data Sheet provided by the supplier and to consult with their institution's Environmental Health and Safety (EHS) department for any site-specific procedures.
References
- 1. epa.gov [epa.gov]
- 2. scbt.com [scbt.com]
- 3. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. epa.gov [epa.gov]
- 5. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indofinechemical.com [indofinechemical.com]
- 7. This compound CAS#: 232602-78-7 [m.chemicalbook.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Application Notes and Protocols for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Material Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in advanced material science research. This guide elucidates the potential of this unique bifunctional molecule as a key building block for the synthesis of novel fluorinated block copolymers. Detailed protocols for its use as a sequential initiator in Atom Transfer Radical Polymerization (ATRP) are provided, enabling the creation of well-defined polymer architectures with tailored properties.
Introduction: Unlocking New Frontiers with a Versatile Fluorinated Building Block
This compound is a halogenated alkane with the chemical formula C₄H₄BrClF₄.[1][2][3][4][5] Its molecular structure, featuring a bromine atom at one end and a chlorine atom at the other, separated by a tetrafluorinated butane chain, makes it a highly promising, yet underexplored, bifunctional initiator for controlled radical polymerization techniques.[6][7] The presence of the tetrafluoroethylene segment is anticipated to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy to the resulting materials, making them suitable for a wide range of high-performance applications.[8][9]
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in Atom Transfer Radical Polymerization (ATRP) is the cornerstone of this compound's utility. The C-Br bond is significantly more labile and thus more readily activated by the ATRP catalyst compared to the more stable C-Cl bond.[5][10][11] This inherent difference in reactivity allows for a sequential polymerization strategy, enabling the synthesis of well-defined ABA triblock copolymers.
This guide will focus on the application of this compound as a bifunctional initiator for the synthesis of fluorinated block copolymers via sequential ATRP.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 232602-78-7 | [1][3] |
| Molecular Formula | C₄H₄BrClF₄ | [1][3] |
| Molecular Weight | 243.42 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | 123.1±8.0 °C (Predicted) | [12] |
| Density | 1.726±0.06 g/cm³ (Predicted) | [12] |
Safety Precautions: As a polyhalogenated compound, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, related polyhalogenated alkanes can be harmful if inhaled, ingested, or in contact with skin.[13]
Application Protocol: Synthesis of an ABA Triblock Copolymer via Sequential ATRP
This protocol details the synthesis of a model ABA triblock copolymer, poly(styrene)-b-poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate)-b-poly(styrene), using this compound as the bifunctional initiator. The more reactive C-Br bond will first initiate the polymerization of the central fluorinated block (B), followed by the initiation from the C-Cl ends to grow the outer polystyrene blocks (A).
Materials and Equipment
-
Initiator: this compound (purity >97%)
-
Monomers: 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (HFBMA) (inhibitor removed), Styrene (inhibitor removed)
-
Catalyst: Copper(I) bromide (CuBr) (99.99%)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (distilled)
-
Solvent: Anisole (anhydrous)
-
Other Reagents: Tetrahydrofuran (THF), Methanol, Alumina (neutral, for column chromatography)
-
Equipment: Schlenk flasks, magnetic stirrer, oil bath, vacuum line, syringes, cannulas, glovebox (optional), Gas Chromatography (GC), Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer.
Experimental Workflow Diagram
Caption: Sequential ATRP workflow for ABA triblock copolymer synthesis.
Step-by-Step Procedure
Step 1: Synthesis of the α,ω-dichloro-poly(heptafluorobutyl methacrylate) Macroinitiator (B Block)
-
Reactor Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.243 g, 1.0 mmol), 2,2,3,3,4,4,4-heptafluorobutyl methacrylate (HFBMA) (e.g., 26.6 g, 100 mmol), and anisole (e.g., 25 mL).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, weigh copper(I) bromide (CuBr) (e.g., 0.143 g, 1.0 mmol) into a dry vial.
-
Initiation: After the final thaw, backfill the Schlenk flask with argon. Quickly add the CuBr to the reaction mixture.
-
Ligand Addition: Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 0.173 g, 1.0 mmol) via a degassed syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at a suitable temperature (e.g., 60 °C). The polymerization is initiated from the more reactive C-Br end of the initiator.
-
Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by Gas Chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination and Purification: Once the desired conversion is reached (e.g., >90%), terminate the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight. This yields the α,ω-dichloro-poly(HFBMA) macroinitiator.
Step 2: Synthesis of the poly(styrene)-b-poly(HFBMA)-b-poly(styrene) Triblock Copolymer (ABA)
-
Reactor Setup: In a dry Schlenk flask, dissolve the purified α,ω-dichloro-poly(HFBMA) macroinitiator (e.g., 10 g) in anisole (e.g., 50 mL). Add styrene monomer (e.g., 20.8 g, 200 mmol).
-
Degassing: Perform at least three freeze-pump-thaw cycles.
-
Catalyst and Ligand Addition: After backfilling with argon, add CuBr (e.g., 0.072 g, 0.5 mmol) and PMDETA (e.g., 0.087 g, 0.5 mmol). The molar ratio of macroinitiator to catalyst and ligand should be carefully controlled.
-
Polymerization: Immerse the flask in a preheated oil bath at a higher temperature (e.g., 110 °C) to activate the less reactive C-Cl chain ends.
-
Monitoring: Monitor the progress of the polymerization as described in Step 1.
-
Termination and Purification: Terminate the reaction and purify the final triblock copolymer using the same procedure as for the macroinitiator.
Characterization
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and determine the composition of the block copolymer.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the macroinitiator and the final triblock copolymer. A clear shift to higher molecular weight with a narrow PDI is expected after the second polymerization step.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the different polymer blocks, confirming microphase separation.
-
Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the block copolymer, which can provide insights into the self-assembly behavior.
Expected Outcomes and Causality
The sequential ATRP initiated by this compound is expected to yield well-defined ABA triblock copolymers with narrow molecular weight distributions (PDI < 1.3). The selective initiation from the C-Br bond at a lower temperature allows for the controlled growth of the central fluorinated block. The subsequent increase in temperature is necessary to overcome the higher bond dissociation energy of the C-Cl bond, enabling the growth of the outer polystyrene blocks.[10][11]
The resulting fluorinated block copolymer will exhibit microphase separation due to the immiscibility of the fluorinated and non-fluorinated blocks. This self-assembly can lead to the formation of various nanostructures (e.g., lamellae, cylinders, spheres) depending on the block lengths, which in turn dictates the macroscopic properties of the material. The fluorinated domains are expected to provide a low surface energy, chemical inertness, and thermal stability, while the polystyrene domains will contribute to the mechanical properties and processability.
Potential Applications in Material Science
The unique properties of ABA triblock copolymers synthesized using this compound open up a wide range of potential applications:
-
Fluorinated Thermoplastic Elastomers: The combination of a soft, fluorinated midblock and hard, glassy outer blocks can result in materials with excellent elasticity, thermal stability, and chemical resistance.[12][15]
-
High-Performance Coatings: The low surface energy imparted by the fluorinated segments can be utilized in anti-fouling, hydrophobic, and oleophobic coatings.
-
Advanced Membranes: The controlled nanostructure of the block copolymer can be engineered for selective gas or liquid separation membranes.
-
Drug Delivery Vehicles: The amphiphilic nature of certain block copolymers can be exploited for the encapsulation and controlled release of therapeutic agents.
-
Additives for Polymer Blends: These block copolymers can act as compatibilizers for immiscible polymer blends containing fluoropolymers.
Conclusion
This compound presents a significant opportunity for the rational design and synthesis of advanced fluorinated materials. Its bifunctional nature, coupled with the differential reactivity of its halogen end groups, makes it a powerful tool for creating well-defined block copolymers via sequential ATRP. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in their material science endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. youtube.com [youtube.com]
- 14. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Introduction: The Synthetic Versatility of a Fluorinated Building Block
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is a valuable fluorinated building block in organic synthesis, offering a pathway to novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of two different halogen atoms at opposite ends of a fluorinated alkyl chain provides a unique opportunity for selective functionalization. The strong electron-withdrawing nature of the tetrafluoroethyl group significantly influences the reactivity of the molecule, making a thorough understanding of its reaction profile crucial for successful synthetic endeavors.
This comprehensive guide provides detailed protocols and mechanistic insights for performing nucleophilic substitution reactions on this compound. We will explore the inherent regioselectivity of this substrate and provide step-by-step procedures for the synthesis of key derivatives, including amines, ethers, and thioethers.
Scientific Integrity and Mechanistic Rationale
Regioselectivity: The Predominance of C-Br Bond Cleavage
In nucleophilic substitution reactions involving substrates with multiple halogen atoms, the relative leaving group ability of the halides is the determining factor for regioselectivity. For aliphatic systems, the leaving group ability follows the trend: I > Br > Cl > F. This trend is inversely correlated with the basicity of the halide anion; weaker bases are better leaving groups.
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the bromide ion a better leaving group than the chloride ion. Consequently, nucleophilic attack on this compound will preferentially occur at the carbon atom bearing the bromine atom. The strong inductive effect of the adjacent tetrafluoroethyl group further polarizes the C-Br bond, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack.
Materials and Methods
Reagent and Solvent Properties
A thorough understanding of the properties of all materials is critical for safe and effective experimentation.
| Reagent/Solvent | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| This compound | C₄H₄BrClF₄ | 243.43 | N/A | N/A | Irritant |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | 0.707 | Flammable, Corrosive, Toxic |
| Sodium ethoxide | C₂H₅ONa | 68.05 | Decomposes | 0.868 | Flammable, Corrosive |
| Ethanethiol | C₂H₅SH | 62.13 | 35 | 0.839 | Flammable, Toxic, Stenchant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | Reproductive Toxin, Irritant |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 81.6 | 0.786 | Flammable, Toxic |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable, Peroxide Former |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 884 | 2.664 | Hygroscopic |
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution of this compound with common nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of N,N-Diethyl-4-chloro-1,1,2,2-tetrafluorobutan-1-amine
This protocol details the reaction with an amine nucleophile. The use of excess amine serves both as the nucleophile and as a base to neutralize the HBr formed during the reaction.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Add diethylamine (2.5 - 3.0 eq) to the solution. The excess amine acts as a base to quench the HBr byproduct.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Chloro-1-ethoxy-1,1,2,2-tetrafluorobutane
This protocol describes the synthesis of a fluorinated ether via a Williamson-type ether synthesis. A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 8-12 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by fractional distillation.
Protocol 3: Synthesis of 4-Chloro-1-(ethylthio)-1,1,2,2-tetrafluorobutane
This protocol outlines the synthesis of a fluorinated thioether. Thiols are generally more nucleophilic than alcohols, and the reaction can often be carried out under milder basic conditions.
Procedure:
-
To a solution of ethanethiol (1.1 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 3-5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude thioether.
-
Purify by column chromatography on silica gel if required.
Results and Discussion
The successful execution of the described protocols should yield the desired substituted products. The following table provides a template for recording and comparing typical experimental outcomes.
| Protocol | Nucleophile | Product | Typical Yield (%) | Characterization Data (Expected) |
| 1 | Diethylamine | N,N-Diethyl-4-chloro-1,1,2,2-tetrafluorobutan-1-amine | 75-85 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| 2 | Sodium ethoxide | 4-Chloro-1-ethoxy-1,1,2,2-tetrafluorobutane | 60-75 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| 3 | Ethanethiol | 4-Chloro-1-(ethylthio)-1,1,2,2-tetrafluorobutane | 80-90 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficiently reactive nucleophile, low reaction temperature, or inactive base.
-
Solution: For weaker nucleophiles, consider using a stronger base or a more polar aprotic solvent (e.g., DMSO) to enhance nucleophilicity. Increase the reaction temperature in increments, monitoring for potential side reactions. Ensure the base is fresh and active.
-
-
Formation of Side Products:
-
Cause: Elimination reactions can compete with substitution, especially with sterically hindered nucleophiles or at higher temperatures.
-
Solution: Use a less hindered base if possible. Lowering the reaction temperature can favor the substitution pathway.
-
-
Difficulty in Product Isolation:
-
Cause: The product may have significant volatility or be difficult to separate from the reaction solvent.
-
Solution: For volatile products, use a cold trap during solvent removal. Employing a different extraction solvent or modifying the pH of the aqueous phase during workup can improve separation.
-
Conclusion
This compound is a versatile synthon that undergoes regioselective nucleophilic substitution at the carbon-bromine bond. The protocols outlined in this application note provide a solid foundation for the synthesis of a variety of fluorinated derivatives. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively utilize this building block to access novel molecules for a wide range of scientific applications.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Welcome to the technical support guide for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS No. 232602-78-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile fluorinated building block. We will address common challenges and provide robust, validated protocols to ensure you achieve the desired purity for your critical applications.
Section 1: Product Overview and Purity Considerations
This compound is a dense, non-polar liquid.[1][2] Understanding its physical properties is the first step in designing an effective purification strategy. The high density and immiscibility with water are particularly advantageous for purification by aqueous extraction.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 232602-78-7 | [3][4] |
| Molecular Formula | C₄H₄BrClF₄ | [3][5] |
| Molecular Weight | 243.43 g/mol | [2][4] |
| Predicted Boiling Point | 123.1 ± 8.0 °C | [1] |
| Predicted Density | 1.726 ± 0.06 g/cm³ | [1] |
| Water Solubility | Almost insoluble (0.051 g/L at 25°C) | [2] |
| Safety Profile | Skin and eye irritant.[6] |
Common Impurity Classes:
Effective purification begins with anticipating the likely impurities. Based on common synthetic routes for halogenated and fluorinated compounds, you may encounter:
-
Acidic Residues: The synthesis of organofluorine compounds can involve acidic reagents or generate acidic byproducts such as hydrogen fluoride (HF) or hydrogen chloride (HCl).[7][8] These are detrimental to many downstream reactions and must be removed.
-
Structural Isomers & Related Halocarbons: Synthesis may result in isomers (e.g., 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane) or related compounds where the halogen distribution differs (e.g., dibromo- or dichloro- analogs).[9][10]
-
Unsaturated Halocarbons: Elimination reactions can lead to the formation of unsaturated impurities, which may require specific removal techniques.[11]
-
Residual Water: The presence of water can interfere with moisture-sensitive reactions or, in some cases, lead to product degradation.[12]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is acidic upon testing with pH paper. How do I neutralize and remove these impurities?
Answer: This is the most frequent issue and is typically caused by residual acidic catalysts or byproducts from the synthesis. The most reliable method is an aqueous wash with a mild base.
-
Causality: Acidic impurities are highly soluble in aqueous base, where they are neutralized to form salts. Because your target compound is a dense organic material that is almost insoluble in water, it will separate cleanly, allowing for the removal of the aqueous layer containing the neutralized impurities.[2][13]
-
Recommended Action: Perform a liquid-liquid extraction using a separating funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is a weak base, effective at neutralizing strong acids without being overly caustic, which could induce degradation of your product.[14] The formation of CO₂ gas provides a visual cue that acid is being neutralized.[13]
-
See Protocol 1 for a detailed, step-by-step methodology.
Q2: A persistent emulsion has formed during my aqueous wash, and the layers won't separate. What should I do?
Answer: Emulsion formation is common when working with halogenated compounds due to their densities being close to that of the aqueous phase and potential surfactant-like impurities.
-
Causality: Vigorous shaking increases the surface area between the two immiscible liquids, creating a stable suspension (emulsion).
-
Recommended Actions:
-
Add Brine: Add a small volume of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separating funnel several times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifuging the mixture will force the separation of the layers.
-
Q3: I've performed an aqueous wash, but my product purity (assessed by GC) isn't improving after simple distillation. What is the likely cause and solution?
Answer: This strongly suggests the presence of a close-boiling impurity or, more problematically, an azeotrope. Many fluorinated hydrocarbons are known to form azeotropes, which are mixtures that boil at a constant temperature, making separation by simple distillation impossible.[15][16]
-
Causality: An azeotrope behaves like a pure substance during boiling, meaning the vapor composition is identical to the liquid composition.
-
Recommended Actions:
-
Fractional Vacuum Distillation: This is the first and most powerful distillation technique to try. By using a fractionating column (e.g., Vigreux or packed column) and reducing the pressure, you can enhance the separation of components with close boiling points and lower the boiling temperature to prevent thermal degradation.
-
Extractive Distillation: This advanced technique involves adding a high-boiling solvent to the mixture, which alters the relative volatility of the components and breaks the azeotrope, allowing for separation.[15][16]
-
Adsorbent Filtration: If the impurity is more polar than your target compound, a simple filtration through a plug of silica gel or activated alumina can be highly effective. This technique is excellent for removing polar impurities that distillation cannot.[8][12] See Protocol 3.
-
Q4: My compound appears to be degrading during purification, leading to low yield. How can I prevent this?
Answer: Degradation is typically caused by either thermal stress or chemical incompatibility.
-
Causality: Excessive heat during distillation can cause decomposition. Similarly, prolonged contact with strong bases or even water (if the molecule is susceptible to hydrolysis) can degrade the material.[12]
-
Recommended Actions:
-
Use Vacuum Distillation: To mitigate thermal stress, always perform distillations under reduced pressure. This significantly lowers the boiling point of the compound.
-
Minimize Contact Time: When performing aqueous washes, work efficiently. Do not let the compound sit in contact with the basic solution for extended periods. Use chilled solutions to reduce reaction rates.
-
Ensure Thorough Drying: After washing, ensure the organic layer is thoroughly dried with an appropriate agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before any heating steps.
-
Q5: How can I be certain all residual water is removed from my final product?
Answer: This is critical for downstream applications that are moisture-sensitive.
-
Causality: Water can be sparingly soluble in organic solvents and difficult to remove completely by simple separation.
-
Recommended Actions:
-
Use an Efficient Drying Agent: Anhydrous magnesium sulfate (MgSO₄) is a good choice as it has a high capacity and works quickly. Allow the organic solution to stand over the drying agent for at least 15-20 minutes with occasional swirling.
-
Final Brine Wash: Before using the drying agent, a final wash with brine can help pull the majority of the dissolved water from the organic phase.[14]
-
High Vacuum: After distillation, placing the final product under a high vacuum for a period can help remove the last traces of volatile impurities, including water.
-
Section 3: Detailed Purification Protocols
Protocol 1: Aqueous Washing for Acid Removal
This protocol describes the standard procedure for neutralizing and removing acidic impurities from crude this compound.
-
Setup: Place the crude product in a separating funnel of appropriate size (the funnel should not be more than two-thirds full). Add an equal volume of diethyl ether or ethyl acetate to ensure the organic phase is less dense than the aqueous washes, simplifying separations.[14]
-
Bicarbonate Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution approximately half the volume of the organic layer.
-
Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[13]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the bicarbonate wash (steps 2-4) until no more gas evolution is observed upon addition of the basic solution. This indicates all acidic impurities have been neutralized.
-
Water Wash: Wash the organic layer with one portion of deionized water to remove any remaining bicarbonate solution.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirl, and allow to stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified, neutral product ready for distillation or further use.[14]
Protocol 2: Fractional Vacuum Distillation
This protocol is for separating the target compound from close-boiling impurities after preliminary washing.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Charge the Flask: Add the washed and dried crude product to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than halfway.
-
Evacuate the System: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect and discard any low-boiling forerun. Collect the main fraction boiling at a constant temperature corresponding to the expected boiling point at that pressure.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air.
Protocol 3: Adsorbent Filtration (Silica/Alumina Plug)
Use this rapid method to remove polar or acidic impurities that are difficult to separate by distillation.
-
Prepare the Plug: Place a small cotton or glass wool plug at the bottom of a pipette or a small chromatography column. Add a layer of sand, followed by 5-10 cm of silica gel or activated alumina. Top with another layer of sand.
-
Equilibrate: Pre-wet the plug with a non-polar solvent (e.g., hexane).
-
Load and Elute: Dissolve the crude product in a minimal amount of the non-polar solvent and carefully add it to the top of the plug. Elute the product through the plug using the same solvent, collecting the filtrate.[12]
-
Monitor: The non-polar target compound should elute quickly, while the more polar/acidic impurities will be retained on the solid phase.
-
Concentrate: Remove the solvent from the collected filtrate using a rotary evaporator to yield the purified product.
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
The following diagram outlines a logical decision-making process for selecting the appropriate purification method based on the initial analysis of the crude product.
Caption: Decision tree for purification method selection.
Aqueous Wash and Drying Workflow
This diagram illustrates the sequential steps involved in the essential washing and drying process.
Caption: Step-by-step aqueous wash and drying workflow.
References
- 1. This compound CAS#: 232602-78-7 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 232602-78-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes - Google Patents [patents.google.com]
- 9. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 11. WO2002079129A2 - Purification of saturated halocarbons - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 16. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
Technical Support Guide: Synthesis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS 232602-78-7).[1][2][3] As a key building block in complex molecule synthesis, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary industrial synthesis route for this compound, and why is it prone to impurity formation?
The most prevalent and efficient method for synthesizing this compound is through a free-radical-initiated addition reaction. Specifically, it involves the addition of bromochloromethane (ClCH₂Br) across the double bond of tetrafluoroethylene (TFE, CF₂=CF₂).
Causality: This reaction proceeds via a free-radical chain mechanism, which, while effective, is inherently susceptible to side reactions.[4][5] The process involves three key stages: initiation, propagation, and termination.[5][6] Impurities arise when these steps deviate from the intended pathway, leading to telomerization, incorrect termination events, or incomplete reactions.
Below is a diagram illustrating the intended reaction and key side-reaction pathways.
Caption: Key reaction pathways in the synthesis of this compound.
Q2: My GC-MS analysis shows several unexpected peaks. What are the most common impurities I should be looking for?
Based on extensive field experience and an understanding of the radical chain mechanism, your unexpected peaks likely correspond to one or more of the following impurities. It is crucial to use a robust analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), for accurate identification.[7]
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Source / Cause | Key Identification Notes (GC-MS) |
| Unreacted Bromochloromethane | CH₂BrCl | 129.38 | Incomplete reaction; incorrect stoichiometry (excess). | Early eluting peak. Characteristic fragments showing loss of Br (m/z 49/51) and Cl (m/z 93/95). |
| Unreacted Tetrafluoroethylene | C₂F₄ | 100.02 | Incomplete reaction (gaseous, may not be seen in liquid sample). | Very volatile. Requires headspace analysis for detection. |
| 1,4-Dibromo-1,1,2,2-tetrafluorobutane | C₄H₄Br₂F₄ | 287.88 | Impurities in BCM or side reaction with HBr. | Higher boiling point than the target product. Isotopic pattern for two bromine atoms is distinctive. |
| 1,4-Dichloro-1,1,2,2-tetrafluorobutane | C₄H₄Cl₂F₄ | 198.98 | Impurities in BCM or side reaction with HCl. | Lower boiling point than the target product. Isotopic pattern for two chlorine atoms. |
| Telomer (n=2) | C₆H₄BrClF₈ | 343.44 | Low concentration of chain transfer agent (BCM) relative to TFE. | Significantly higher boiling point. Characteristic CF₂CF₂ repeating unit fragment (m/z 100). |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | Termination reaction between two •CH₂Cl radicals. | Low boiling point, elutes early. Fragments at m/z 62/64 (CH₂Cl⁺). |
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C₂Br₂F₄ | 259.82 | Termination reaction between two BrCF₂CF₂• radicals. | High boiling point. Distinctive Br₂ and CF₂ fragments. |
Q3: I'm observing significant amounts of high-boiling point impurities, likely telomers. What causes this and how can I prevent it?
The formation of telomers, such as 1-bromo-6-chloro-1,1,2,2,3,3,4,4-octafluorohexane (the n=2 adduct), is a classic issue in free-radical additions to alkenes.[8]
Causality: This occurs when the intermediate radical (BrCF₂CF₂•) reacts with another molecule of tetrafluoroethylene (TFE) instead of abstracting a bromine atom from the chain transfer agent, bromochloromethane (BCM). This side reaction is kinetically favored under certain conditions:
-
Low Concentration of Chain Transfer Agent: If the concentration of BCM is too low relative to TFE, the probability of the intermediate radical colliding with another TFE molecule increases.
-
High Temperature: Elevated temperatures can increase the rate of the propagation step involving TFE addition more than the chain transfer step.
Preventative Measures:
-
Control Stoichiometry: Maintain a molar excess of bromochloromethane relative to tetrafluoroethylene. This ensures the intermediate radical is more likely to encounter and react with BCM.
-
Regulate Monomer Feed: Introduce the tetrafluoroethylene gas slowly into the reaction vessel containing the bromochloromethane and initiator. This keeps the instantaneous concentration of TFE low, suppressing telomerization.
-
Optimize Temperature: Run the reaction at the lowest feasible temperature that still allows for efficient initiation and propagation of the desired reaction.
Q4: How can I effectively remove these impurities from my crude product?
Purification is critical and typically involves a multi-step approach. Fractional distillation is the most powerful technique for separating the target product from both lower and higher boiling point impurities.
Experimental Protocol: Fractional Distillation
-
Initial Wash (Optional but Recommended):
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash with a 5% sodium bisulfite solution to quench and remove any residual peroxide initiator.
-
Follow with a wash using deionized water to remove any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter.
-
-
Fractional Distillation Setup:
-
Use a distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column) to enhance separation efficiency.
-
Ensure the system is set up for distillation under reduced pressure (vacuum distillation) as this allows for lower temperatures, preventing potential thermal degradation of the product.
-
-
Distillation Procedure:
-
Foreshot/Low-Boiling Fraction: Slowly heat the distillation flask. The first fraction to distill will contain low-boiling impurities like unreacted bromochloromethane and 1,2-dichloroethane. Collect this fraction separately.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask. Collect the pure product in this fraction.
-
High-Boiling Residue: Once the main fraction has been collected and the temperature begins to rise again, stop the distillation. The remaining residue in the distillation flask will contain the high-boiling telomers and other termination products.
-
Q5: What is a reliable GC-MS method for quality control and impurity profiling of the final product?
A well-defined Gas Chromatography-Mass Spectrometry (GC-MS) method is essential for ensuring the purity of your synthesized material. Alkyl halides are well-suited for this type of analysis.[9]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system (e.g., equipped with a quadrupole mass analyzer) is sufficient.[10]
-
Column: Use a non-polar or low-polarity capillary column, such as a DB-1 or DB-5 type (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). These columns separate compounds primarily based on boiling point.
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 ppm.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of ~1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards if available. Quantify impurities using area percentage, assuming similar response factors for structurally related compounds. For higher accuracy, determine relative response factors for each impurity.[11]
-
References
- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Free-radical addition - Wikipedia [en.wikipedia.org]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. shimadzu.com [shimadzu.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield with 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Welcome to the technical support center for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges when working with this versatile fluorinated building block.
Introduction to this compound
This compound (BrCF₂CF₂CH₂CH₂Cl) is a valuable synthetic intermediate characterized by its bifunctional nature, containing both a bromine and a chlorine atom.[1][2] The presence of the electron-withdrawing tetrafluoroethyl group significantly influences the reactivity of the adjacent C-Br bond, while the C-Cl bond at the other end of the carbon chain exhibits more typical alkyl chloride reactivity. This differential reactivity is the cornerstone of its synthetic utility, allowing for selective functionalization at either end of the molecule.[2]
This guide will explore the key aspects of handling and reacting with this compound, providing you with the knowledge to design and execute successful experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted this compound observed in reaction monitoring (e.g., by GC-MS or NMR).
-
Target product is formed in very low yield, or not at all.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be reached at the current temperature. This is particularly relevant for reactions involving the less reactive C-Cl bond. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and side product formation. |
| Inappropriate Solvent | The choice of solvent is critical for reaction success. For nucleophilic substitutions, a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is often required to solvate the cation of the nucleophile and increase its reactivity. For Grignard reagent formation, an ethereal solvent like THF or diethyl ether is essential.[3] | Ensure your solvent is appropriate for the type of reaction you are performing. For challenging reactions, consider screening a range of solvents with varying polarities and coordinating abilities. |
| Poor Quality Reagents | The nucleophile, base, or catalyst may be of low purity or have degraded over time. Moisture in the reaction can be particularly detrimental, especially in Grignard reactions.[3] | Use freshly opened or purified reagents. Ensure all solvents are anhydrous, especially for moisture-sensitive reactions. |
| Catalyst Inactivity | In cross-coupling reactions, the palladium or nickel catalyst may not be active or may have decomposed. | Use a pre-catalyst or ensure proper activation of the catalyst. Consider using a different ligand that is more suitable for the specific transformation. |
Experimental Protocol: General Procedure for a Nucleophilic Substitution Reaction
-
To a stirred solution of the nucleophile (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF, 10 mL/mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Problem 2: Lack of Regioselectivity (Reaction at both C-Br and C-Cl)
Symptoms:
-
Formation of a mixture of products where the nucleophile has substituted at both the bromine and chlorine positions.
-
Formation of di-substituted product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and/or long reaction times can provide enough energy to overcome the higher activation energy of C-Cl bond cleavage, leading to a loss of selectivity. | Use the mildest possible reaction conditions that still afford a reasonable reaction rate. This may involve lowering the temperature and extending the reaction time. |
| Highly Reactive Nucleophile/Reagent | Very strong nucleophiles or bases can be less selective and may react with both halogen centers. | Choose a nucleophile with appropriate reactivity for the desired transformation. If a strong nucleophile is required, consider using a protecting group strategy for the more reactive C-Br end. |
Understanding the Differential Reactivity
The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic substitution reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group than chloride.[4] The presence of the electron-withdrawing tetrafluoroethyl moiety adjacent to the C-Br bond further enhances its electrophilicity, making it more susceptible to nucleophilic attack.
Caption: Preferential reaction pathway for nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: The bromine atom is significantly more reactive towards nucleophilic substitution than the chlorine atom. This is due to two main factors:
-
Better Leaving Group Ability: Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond.[4]
-
Inductive Effect: The highly electronegative fluorine atoms on the adjacent carbons pull electron density away from the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Q2: Can I form a Grignard reagent with this compound? At which position will it form?
A2: Yes, it is possible to form a Grignard reagent. Due to the higher reactivity of the C-Br bond, the Grignard reagent will preferentially form at the bromine-bearing carbon.[3][5] It is crucial to use anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[3]
References
Technical Support Center: Troubleshooting Failed Reactions Involving 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS 232602-78-7). This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during reactions with this versatile fluorinated building block. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic objectives efficiently.
Understanding the Reactivity of this compound
This compound is a bifunctional electrophile with two distinct reactive sites: a primary alkyl bromide and a primary alkyl chloride. The presence of the electron-withdrawing tetrafluoroethyl group significantly influences the reactivity of both leaving groups.
A critical aspect of working with this reagent is understanding the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In nucleophilic substitution reactions, the C-Br bond is significantly more labile than the C-Cl bond. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower basicity.[1][2] This inherent difference in reactivity allows for selective functionalization at the C-1 position, leaving the C-4 chloro group available for subsequent transformations.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 232602-78-7[3] |
| Molecular Formula | C4H4BrClF4[3] |
| Molecular Weight | 243.42 g/mol [3] |
| Boiling Point | Not definitively reported |
| Density | Not definitively reported |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for nucleophilic attack?
The primary site for nucleophilic attack is the carbon bearing the bromine atom. The C-Br bond is weaker and bromide is a better leaving group than chloride, making nucleophilic substitution at this position kinetically favored.[1][2]
Q2: How does the tetrafluoroethyl group affect the reactivity of the C-Br and C-Cl bonds?
The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is most pronounced at the adjacent C-2 position and diminishes with distance. While this effect can slightly decrease the nucleophilicity of the molecule as a whole, it does not alter the fundamental reactivity difference between the C-Br and C-Cl bonds.
Q3: What are the recommended storage and handling conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. It is advisable to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I form a Grignard reagent with this compound?
Formation of a Grignard reagent is expected to occur preferentially at the more reactive C-Br bond.[4] However, the presence of the electron-withdrawing fluorine atoms can make the formation of the Grignard reagent more challenging than with non-fluorinated alkyl bromides. Special activation of the magnesium may be required. Furthermore, the stability of the resulting Grignard reagent may be a concern.
Troubleshooting Guides for Common Reactions
Scenario 1: Low or No Yield in Nucleophilic Substitution Reactions
Problem: You are attempting a nucleophilic substitution to replace the bromine atom, but you observe low conversion of your starting material or no product formation.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
In-depth Analysis and Solutions:
-
Reactivity of the Nucleophile: The electron-withdrawing nature of the fluorinated alkyl chain can decrease the electrophilicity of the carbon atom attached to the bromine. A weaker nucleophile may not be sufficiently reactive.
-
Solution: Consider using a stronger nucleophile or increasing the reaction temperature. However, be mindful that higher temperatures can promote side reactions.
-
-
Solvent Choice: The solubility of both the substrate and the nucleophile is crucial for a successful reaction.
-
Solution: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
-
Reaction Conditions: The stability of both the starting material and the product under the reaction conditions should be considered.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
-
Scenario 2: Formation of Impurities and Side Products
Problem: Your reaction is proceeding, but you are observing significant formation of undesired byproducts, complicating purification.
Potential Side Reactions and Mitigation Strategies:
-
Elimination Reactions: Although less common with primary alkyl halides, the use of a strong, sterically hindered base can promote elimination (E2) to form an alkene.
-
Mitigation: Use a less basic nucleophile. If a base is required, opt for a non-nucleophilic base and a separate nucleophile. Running the reaction at a lower temperature can also favor substitution over elimination.[5]
-
-
Reaction at the C-Cl Bond: Under harsh conditions (e.g., high temperatures, very strong nucleophiles), you may observe substitution at the less reactive C-Cl bond.
-
Mitigation: Employ milder reaction conditions (lower temperature, shorter reaction time). Use a nucleophile that is selective for the C-Br bond.
-
-
Radical-Mediated Side Reactions: In the presence of radical initiators (e.g., light, peroxides) or at high temperatures, radical side reactions can occur.
-
Mitigation: Conduct the reaction in the dark and ensure that your solvents and reagents are free of peroxides. The addition of a radical inhibitor, such as hydroquinone, can also be beneficial in some cases.
-
Scenario 3: Incomplete Reaction or Stalling
Problem: The reaction starts but does not go to completion, leaving a significant amount of starting material even after extended reaction times.
Troubleshooting Incomplete Reactions:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Considerations:
-
Reagent Stoichiometry: An insufficient amount of the nucleophile can lead to an incomplete reaction.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the nucleophile to ensure the reaction goes to completion.
-
-
Purity of Reagents and Solvents: Impurities, especially water, can quench nucleophiles or interfere with the reaction in other ways.
-
Solution: Use freshly purified or high-purity reagents and anhydrous solvents. Drying agents can be used in the reaction setup if moisture is a concern.
-
-
Reaction Monitoring: It is essential to monitor the progress of the reaction to determine if it has stalled or is simply slow.
-
Solution: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of the starting material and the formation of the product over time.
-
Experimental Protocols: Representative Methodologies
Protocol 1: Selective Nucleophilic Substitution of the Bromine Atom
This protocol provides a general procedure for the selective substitution of the bromine atom in this compound using a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the nucleophile (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
Technical Support Center: Reactions of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Welcome to the technical support center for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS 232602-78-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block. Due to its bifunctional nature, containing both a reactive C-Br bond and a less reactive C-Cl bond, side product formation can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent via the oxidative insertion of magnesium into the C-Br bond is a common and powerful application of this molecule.[3] However, the high reactivity of the resulting organometallic species can lead to several side products.
FAQ 1.1: I am having difficulty initiating the Grignard reaction. What are the common causes?
Answer: Initiation failure is a frequent issue in Grignard synthesis. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[4] Additionally, trace amounts of water in the glassware or solvent can quench the reaction immediately upon formation.[5]
Troubleshooting Steps:
-
Magnesium Activation: The passivating MgO layer must be disrupted.
-
Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flask under an inert atmosphere (Nitrogen or Argon) using a glass stirring rod.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The formation of ethylene bubbles from the latter is a visual indicator of activation.[4]
-
-
Solvent and Glassware Purity: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas. Use anhydrous ether or THF, preferably from a freshly opened bottle or a solvent purification system.[3]
-
Initiation Temperature: While the bulk of the reaction may be run at reflux, initiation can sometimes be encouraged by gentle warming of a small, concentrated portion of the halide and magnesium before diluting and adding the remainder of the reagents.
Troubleshooting Guide 1.2: My Grignard reaction yields a significant amount of a dimeric side product. Why is this happening and how can I prevent it?
Issue: The formation of 1,8-dichloro-1,1,2,2,7,7,8,8-octafluorooctane is observed.
Causality (Wurtz-type Coupling): This side product arises from a Wurtz-type coupling reaction where a molecule of the freshly formed Grignard reagent (R-MgBr) acts as a nucleophile, attacking the electrophilic C-Br bond of a starting material molecule (R-Br). This is particularly prevalent at high local concentrations of the alkyl halide.
Mitigation Strategies:
-
Slow Addition: Add the solution of this compound dropwise to the suspension of activated magnesium turnings. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the coupling side reaction.
-
Dilution: Conducting the reaction under more dilute conditions can also disfavor the bimolecular coupling reaction.
-
Temperature Control: Maintain a gentle reflux. Excessively high temperatures can sometimes increase the rate of side reactions.
Diagram 1.1: Competing Pathways in Grignard Formation
Caption: Desired Grignard formation vs. undesired Wurtz-type coupling.
Section 2: Nucleophilic Substitution Reactions
The presence of two carbon-halogen bonds of differing reactivity (C-Br > C-Cl) allows for selective nucleophilic substitution, but also opens the door for competing reactions.
Troubleshooting Guide 2.1: My substitution reaction is yielding a mixture of products with the nucleophile at both the bromine and chlorine positions. How can I improve selectivity?
Issue: A reaction with a nucleophile (Nu⁻) produces both the desired 4-chloro-1-Nu-tetrafluorobutane and the undesired 1-bromo-4-Nu-tetrafluorobutane.
Causality (Bond Energies): The Carbon-Bromine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it the more reactive site for Sₙ2 displacement. However, under harsh conditions (e.g., high temperatures, prolonged reaction times), the C-Cl bond can also react, leading to a loss of selectivity.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and monitor the reaction progress closely by TLC or GC-MS.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed, work up the reaction to prevent the slower substitution at the C-Cl position.
-
Choice of Nucleophile: Highly reactive, "soft" nucleophiles (e.g., I⁻, RS⁻) will show greater selectivity for the C-Br bond compared to "harder" nucleophiles (e.g., RO⁻, F⁻).
FAQ 2.2: I am using a strong, sterically hindered base as a nucleophile and I am getting mostly elimination products. How can I favor substitution?
Answer: This is a classic example of the competition between Sₙ2 (substitution) and E2 (elimination) pathways. Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases, abstracting a proton from the carbon adjacent to the C-Br bond, leading to an alkene, rather than acting as a nucleophile to attack the carbon atom.
Table 2.1: Conditions to Favor Sₙ2 over E2
| Factor | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) |
| Nucleophile/Base | Use a strong, non-bulky nucleophile (e.g., NaN₃, NaCN). | Use a strong, sterically hindered base (e.g., KOtBu, DBU). |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Solvent choice is less critical but polar aprotic still works. |
| Temperature | Lower temperatures. | Higher temperatures favor elimination (entropically driven). |
Diagram 2.2: Sₙ2 vs. E2 Competing Pathways
Caption: Competing Sₙ2 (substitution) and E2 (elimination) reactions.
Section 3: Radical Reactions
The C-Br bond can be homolytically cleaved using radical initiators (e.g., AIBN) or UV light to generate a carbon-centered radical for subsequent reactions.[6] The high energy of these intermediates can lead to a variety of termination and side reactions.
Troubleshooting Guide 3.1: My radical reaction is not proceeding cleanly, and I see multiple products in the GC-MS analysis. What are the potential side reactions?
Issue: A complex mixture of products is formed instead of the single desired product.
Causality (Radical Chain Reactions): Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.[7] Side products primarily arise from undesired termination steps or competing propagation pathways.
Common Side Reactions:
-
Radical-Radical Combination (Termination): Two carbon-centered radicals can combine to form a dimer, similar to the Wurtz coupling seen in Grignard reactions.[8]
-
Disproportionation (Termination): One radical abstracts a hydrogen atom from an adjacent carbon on another radical, resulting in one saturated and one unsaturated molecule.
-
Hydrogen Abstraction: The generated radical may abstract a hydrogen atom from the solvent or another starting material molecule, leading to a reduced, non-functionalized alkane.
-
Polybromination/Reaction with Product: If the product of the radical reaction is also susceptible to radical reactions, a mixture of products can form.[9]
Mitigation Strategies:
-
Control Initiator Concentration: Use the minimum effective concentration of the radical initiator. Too much initiator leads to a high concentration of radicals, increasing the frequency of radical-radical termination events.
-
Control Reactant Stoichiometry: To prevent side reactions with the initial alkane, a high concentration of the alkane relative to the halogenating agent can be used in industrial settings.[7]
-
Choose an Inert Solvent: Select a solvent that is not susceptible to hydrogen abstraction by the radical intermediate.
Protocol 3.1: General Protocol for a Controlled Radical Reaction
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagents: To the flask, add this compound and the substrate for the radical addition in a suitable, degassed solvent (e.g., cyclohexane, t-butylbenzene).
-
Degassing: Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
-
Initiation: Heat the solution to the desired temperature (e.g., 80°C for AIBN). Add the radical initiator (e.g., AIBN) dissolved in a small amount of the reaction solvent dropwise over a prolonged period using a syringe pump. This keeps the radical concentration low and constant.
-
Monitoring: Monitor the reaction by GC or TLC.
-
Workup: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product via column chromatography or distillation.
References
- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. chemistry.ucr.edu [chemistry.ucr.edu]
Technical Support Center: Enhancing the Stability of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Solution
Welcome to the technical support center for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Our goal is to provide you with in-depth technical guidance to ensure the stability and integrity of this reagent in your experimental workflows. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter.
Understanding the Stability of this compound
This compound is a valuable synthetic intermediate, prized for the introduction of a tetrafluorobutyl moiety. However, like many halogenated hydrocarbons, its stability in solution can be compromised under certain conditions, leading to degradation and potentially impacting the accuracy and reproducibility of your experimental results. The primary points of reactivity on the molecule are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The carbon-fluorine (C-F) bonds are exceptionally strong and generally not a concern for degradation under typical laboratory conditions.
The C-Br bond is significantly weaker than the C-Cl bond, making it the most probable site for initial degradation. Understanding the factors that can lead to the cleavage of these bonds is crucial for maintaining the integrity of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most common degradation pathways involve the cleavage of the C-Br and C-Cl bonds and include:
-
Nucleophilic Substitution: Solvents or other components in the solution can act as nucleophiles, displacing the bromide or chloride ions. Protic solvents, such as water and alcohols, can facilitate this process, particularly for the more labile C-Br bond.
-
Elimination (Dehydrohalogenation): In the presence of a base, hydrogen and a halogen can be eliminated to form an alkene. While this is a common reaction for many haloalkanes, the fluorination in this molecule may influence the regioselectivity of this process.
-
Radical Reactions: Exposure to light (photolysis) or high temperatures can initiate the homolytic cleavage of the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond, to form radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a mixture of byproducts.
Q2: I am observing unexpected peaks in my GC-MS analysis after storing a solution of this compound. What could be the cause?
A2: The appearance of new peaks in your GC-MS chromatogram is a strong indicator of degradation. The identity of these peaks will depend on the specific degradation pathway. For example:
-
If your solvent is an alcohol (e.g., methanol, ethanol), you may be observing the corresponding ether formed via nucleophilic substitution.
-
The presence of alkenes could suggest an elimination reaction has occurred.
-
A complex mixture of new products might point towards radical-mediated degradation.
To diagnose the issue, carefully review your storage conditions, including the solvent used, exposure to light, and temperature.
Q3: How does the choice of solvent affect the stability of this compound?
A3: Solvent choice is critical for maintaining the stability of this compound.[1][2][3][4]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in and facilitate nucleophilic substitution reactions (solvolysis).[1][3][4] They can stabilize the formation of carbocation intermediates and solvate the leaving halide ions, thereby accelerating degradation.[1][3][4]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, acetone): These solvents are generally a better choice as they are less likely to act as nucleophiles.[2] They can dissolve the compound effectively without promoting solvolysis.
-
Nonpolar Solvents (e.g., hexane, toluene): While generally unreactive, the solubility of the compound in these solvents should be considered.
Q4: Can I use stabilizers to improve the longevity of my this compound solutions?
A4: Yes, the addition of stabilizers can be an effective strategy, particularly if you suspect radical-mediated degradation. A common and effective radical scavenger is Butylated Hydroxytoluene (BHT). A small amount of BHT (e.g., 50-100 ppm) can inhibit free-radical chain reactions that may be initiated by light or trace metal impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Gradual decrease in the concentration of the starting material over time in solution. | Nucleophilic substitution by a protic solvent (solvolysis). | Switch to a polar aprotic solvent such as acetonitrile or acetone. If a protic solvent is required for the reaction, prepare the solution fresh before use and minimize storage time. |
| Formation of multiple, unidentified byproducts, especially when exposed to light. | Radical-mediated degradation (photolysis). | Store solutions in amber vials or protect from light by wrapping the container in aluminum foil. Consider adding a radical scavenger like BHT to the solution. |
| Inconsistent reaction outcomes when using older solutions. | Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts. | Always use freshly prepared solutions for critical experiments. If storage is necessary, validate the purity of the solution by an appropriate analytical method (e.g., GC-MS) before use. |
| Precipitate formation in the solution. | Reaction with container material or impurities. Incompatibility with other solutes. | Ensure the use of clean, inert containers (e.g., glass, PTFE-lined caps). Verify the compatibility of all components in your solution. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution by GC-MS
This protocol provides a framework for assessing the stability of your compound in a chosen solvent over time.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, methanol)
-
Internal standard (e.g., a stable fluorinated compound with a distinct retention time)
-
GC-MS system with a suitable column (e.g., DB-5ms or equivalent)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested. Add the internal standard at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for GC-MS analysis and inject it into the GC-MS system. Record the peak area of the parent compound and the internal standard.
-
Storage: Store the stock solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by GC-MS.
-
Data Analysis: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. A decrease in this ratio over time indicates degradation. Identify any new peaks that appear in the chromatogram to understand the degradation products.
Protocol 2: Sample Preparation for ¹⁹F NMR Analysis of Stability
¹⁹F NMR is a powerful technique for detecting and quantifying fluorinated compounds and their degradation products.
Materials:
-
Solution of this compound in the solvent of interest
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆) for locking
-
NMR tube
Procedure:
-
Sample Preparation: Take a precise volume of the solution to be analyzed (typically 0.5-0.7 mL).
-
Solvent and Lock: If the experimental solvent is not deuterated, add a sufficient amount of a deuterated solvent to ensure a stable lock for the NMR spectrometer.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry NMR tube.
-
Acquisition: Acquire a ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms in this compound will serve as a signature. The appearance of new signals in the ¹⁹F spectrum over time is a clear indication of the formation of new fluorinated species resulting from degradation.
Visualization of Concepts
Logical Flow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing and addressing the instability of this compound in solution.
Potential Degradation Pathways
Caption: An overview of the primary chemical reactions that can lead to the degradation of this compound.
References
Technical Support Center: Safe Quenching Procedures for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven procedures for the safe quenching of reactions involving 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical insight, ensuring that every protocol is a self-validating system for safety and efficacy in your laboratory.
Understanding the Hazards of this compound
This compound is a polyhalogenated alkane that requires careful handling due to its hazardous properties and the potential for uncontrolled reactions if not quenched properly.
Key Hazards:
-
Irritant: It is classified as a skin and eye irritant.[1] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).
-
Thermal Decomposition: While stable under normal conditions, at elevated temperatures, fluorinated polymers can decompose to produce hazardous substances such as trifluoroacetate and chlorodifluoroacetate. In the event of a fire or uncontrolled exothermic reaction, the generation of toxic gases like hydrogen fluoride (HF) and carbonyl fluoride is possible.
-
Reactivity: The presence of both bromine and chlorine atoms on the butane chain provides multiple sites for nucleophilic attack and elimination reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions. The carbon-fluorine bonds are exceptionally strong and are not expected to react under standard quenching conditions.[2][3]
Visualizing the Hazard Decision Process:
References
Technical Support Center: Synthesis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our approach is grounded in established principles of radical chemistry and experience in the field of fluorination.
Overview of the Synthesis Pathway
The synthesis of this compound is most practically achieved via a free-radical-initiated telomerization reaction. This process involves the addition of a telogen, 1-bromo-2-chloroethane, across the double bond of the taxogen, tetrafluoroethylene (TFE). The reaction is typically initiated by a radical initiator that promotes the formation of a radical from the telogen, which then propagates by adding to TFE molecules.
Below is a proposed reaction scheme for the synthesis:
Caption: Proposed reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Category 1: Reaction Initiation and Control
Question 1: My reaction is not initiating, or the conversion of starting materials is very low. What are the possible causes and how can I troubleshoot this?
Answer: Failure to initiate is a common issue in radical reactions and can be attributed to several factors, primarily related to the initiator or the presence of inhibitors.
Troubleshooting Guide:
-
Initiator Selection and Purity:
-
Verify Initiator Suitability: Ensure the chosen initiator has a suitable half-life at your reaction temperature. For instance, AIBN (Azobisisobutyronitrile) has a half-life of about an hour at 80 °C, while Di-tert-butyl peroxide (DTBP) requires higher temperatures (around 120-140 °C) for efficient decomposition.[1]
-
Check Initiator Purity: Impurities can affect the decomposition rate of the initiator. Use a freshly opened or properly stored initiator.
-
Increase Initiator Concentration: A low initiator concentration can lead to a slow initiation rate. Consider incrementally increasing the initiator concentration, for example, from 0.5 mol% to 2 mol% relative to the telogen.
-
-
Presence of Inhibitors:
-
Oxygen Removal: Molecular oxygen is a potent radical inhibitor. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) before heating. For larger scale reactions, multiple vacuum/inert gas backfill cycles are recommended.
-
Starting Material Purity: The telogen (1-bromo-2-chloroethane) and taxogen (TFE) should be free from stabilizers or other impurities that can act as radical scavengers. Consider passing liquid starting materials through a plug of activated alumina to remove stabilizers.
-
-
Reaction Temperature:
-
Insufficient Temperature: The reaction temperature must be high enough to cause homolytic cleavage of the initiator at a reasonable rate. Verify that your heating apparatus is calibrated and maintaining the target temperature.
-
Question 2: The reaction is proceeding too quickly and seems uncontrolled, leading to a wide range of products. How can I moderate the reaction rate?
Answer: An overly vigorous reaction is often due to an excessive rate of initiation or poor heat dissipation, which is a significant challenge in scaling up exothermic fluorination reactions.[2]
Troubleshooting Guide:
-
Reduce Initiator Concentration: A high concentration of initiator will generate a high concentration of radicals, leading to a rapid, and often uncontrolled, polymerization. Try reducing the initiator concentration by half.
-
Lower the Reaction Temperature: A lower temperature will decrease the decomposition rate of the initiator, thus slowing down the overall reaction rate. You may need to switch to an initiator with a lower decomposition temperature if you need to significantly lower the reaction temperature.
-
Control Reactant Addition:
-
Slow Addition of TFE: Instead of adding all the TFE at the beginning, consider a semi-batch process where TFE is fed into the reactor at a controlled rate. This keeps the concentration of the monomer low, which can help control the exotherm and reduce the formation of higher molecular weight telomers.
-
Use of a Solvent: While some reactions can be run neat, using an inert solvent can help to dissipate heat and control the concentration of reactants.[3] Perfluorinated solvents are often good choices for fluorinated reactants.[4]
-
| Parameter | Effect on Reaction Rate | Recommended Adjustment for Uncontrolled Reaction |
| Initiator Concentration | Increases rate | Decrease |
| Reaction Temperature | Increases rate | Decrease |
| Reactant Concentration | Increases rate | Use a solvent or controlled addition |
Category 2: Side Reactions and Byproduct Formation
Question 3: I am observing significant amounts of higher molecular weight telomers (oligomers/polymers) in my product mixture. How can I favor the formation of the 1:1 adduct?
Answer: The formation of higher telomers, Cl(CH2)2(CF2CF2)nBr where n > 1, is a common challenge in telomerization reactions.[5] The distribution of telomers is primarily controlled by the relative rates of chain propagation versus chain transfer.
Troubleshooting Guide:
-
Adjust the Telogen to Taxogen Ratio:
-
Increase the [Telogen]/[Taxogen] Ratio: A higher concentration of the telogen (1-bromo-2-chloroethane) relative to the taxogen (TFE) will increase the probability of the growing radical chain reacting with the telogen (chain transfer) rather than another TFE molecule (propagation).[6] Start with a molar ratio of at least 3:1 and consider increasing it to 5:1 or higher.
-
-
Choice of Telogen:
-
The C-Br bond in 1-bromo-2-chloroethane is the intended site for chain transfer. While not easily modifiable for this specific product, in general, telogens with weaker bonds (e.g., C-I) have higher chain transfer constants, leading to lower molecular weight products.
-
-
Reaction Temperature:
-
Higher temperatures can sometimes favor chain transfer over propagation. However, this effect is system-dependent and may also increase the rate of side reactions.
-
Question 4: My product is contaminated with byproducts other than higher telomers. What are these likely to be and how can I avoid them?
Answer: Besides telomerization, other side reactions can occur, leading to a variety of impurities.
Troubleshooting Guide:
-
Byproducts from the Initiator:
-
Initiator fragments can be incorporated into the product. This is generally a minor issue but can be minimized by using the lowest effective initiator concentration.
-
-
Byproducts from the Telogen:
-
Self-Termination of Telogen Radicals: Two ClCH2CH2• radicals can combine to form 1,4-dichlorobutane. This is more likely at high initiation rates and low TFE concentrations.
-
Disproportionation: Radical disproportionation can lead to the formation of chloroethane and chloroethene.
-
-
Byproducts from TFE:
-
Homopolymerization: If the chain transfer to the telogen is slow, TFE can polymerize to form polytetrafluoroethylene (PTFE).[7] This is favored by a low [Telogen]/[Taxogen] ratio.
-
Workflow for Minimizing Byproducts:
Caption: Decision workflow for troubleshooting byproduct formation.
Category 3: Purification and Isolation
Question 5: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties, such as high density and sometimes similar boiling points to byproducts.[8]
Troubleshooting Guide:
-
Removal of Unreacted Starting Materials:
-
1-bromo-2-chloroethane (Telogen): This can often be removed by fractional distillation under reduced pressure, as it is likely more volatile than the product.
-
TFE (Taxogen): Being a gas at ambient temperature, any unreacted TFE can be vented off (with appropriate safety precautions).
-
-
Separation from Higher Telomers and Byproducts:
-
Fractional Distillation: This is the most common method for separating the desired 1:1 adduct from higher boiling telomers and other byproducts. A good quality distillation column with a high number of theoretical plates is recommended.
-
Chromatography: For small-scale purification, column chromatography on silica gel can be effective. However, the choice of eluent is critical. Fluorous solvents or mixtures with standard organic solvents may be required.
-
-
Removal of Acidic Impurities:
-
The reaction mixture may contain trace amounts of HBr or HCl. A wash with a dilute aqueous solution of sodium bicarbonate, followed by a water wash and drying over a suitable agent (e.g., MgSO4 or CaCl2), can remove these.
-
| Purification Step | Target Impurity | Method |
| 1. Aqueous Wash | Acidic impurities (HBr, HCl) | Dilute NaHCO3 solution |
| 2. Drying | Water | Anhydrous MgSO4, CaCl2 |
| 3. Fractional Distillation | Unreacted telogen, higher telomers | Under reduced pressure |
Category 4: Scale-up Issues
Question 6: I have a successful lab-scale procedure, but I am facing challenges when scaling up the synthesis. What are the key considerations for a larger scale reaction?
Answer: Scaling up fluorination reactions presents significant challenges, including thermal management, handling of hazardous materials, and ensuring consistent reaction conditions.[2][9]
Key Scale-up Considerations:
-
Heat Management:
-
Radical reactions are often exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. This can lead to thermal runaways.
-
Solution: Use a reactor with efficient heat exchange capabilities (e.g., a jacketed reactor with a good overhead condenser). Consider a semi-batch process with controlled addition of the limiting reagent (TFE) to manage the exotherm.
-
-
Mass Transfer:
-
Efficient mixing is crucial to ensure a homogeneous reaction mixture, especially when dealing with a gaseous reactant (TFE).
-
Solution: Use a reactor with an appropriate agitator design to ensure good gas-liquid dispersion.
-
-
Safety:
-
TFE can decompose explosively under certain conditions. Ensure the reaction is carried out behind a blast shield and that the reactor is equipped with pressure relief devices.
-
Fluorinated compounds and their precursors can be toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Material Compatibility:
-
Some fluorinated compounds and reagents can be corrosive.[2] Ensure the reactor and associated equipment are constructed from compatible materials (e.g., glass, stainless steel, or specialized alloys).
-
References
- 1. US5310870A - Fluoroalkene/hydrofluorocarbon telomers and their synthesis - Google Patents [patents.google.com]
- 2. sravathi.com [sravathi.com]
- 3. researchgate.net [researchgate.net]
- 4. US5459191A - Solvents for tetrafluoroethylene polymers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 8. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 9. pharmtech.com [pharmtech.com]
avoiding decomposition of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane during reactions
Welcome to the technical support hub for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS 232602-78-7).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent its decomposition and ensure the success of your experiments.
Introduction: Understanding the Molecule's Stability
This compound is a valuable building block in synthetic chemistry, offering multiple reactive handles for complex molecule assembly. However, its utility is matched by its potential for decomposition under various reaction conditions. The molecule's stability is primarily dictated by the relative strengths of its carbon-halogen bonds. The C-Br bond is significantly weaker and more labile than the C-Cl bond, which in turn is more reactive than the highly stable C-F bonds.[3] This hierarchy of bond strength is the root cause of many of the side reactions and decomposition pathways observed.
This guide provides a series of frequently asked questions and detailed protocols to help you mitigate these challenges.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during storage, handling, and reaction execution.
Category 1: Storage and Handling
Question: I've just received my shipment of this compound. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage is the first line of defense against decomposition. The primary environmental factors to control are temperature and light.
-
Temperature: For long-term storage (months to years), the compound should be kept at -20°C.[4] For short-term bench-top use (days to weeks), storage at 2-8°C is acceptable. Storing at cool temperatures minimizes the kinetic potential for slow degradation pathways.
-
Light: The C-Br bond is susceptible to photochemical cleavage.[5] Always store the reagent in an amber or opaque vial to protect it from light. Avoid unnecessary exposure to ambient laboratory light for extended periods.
-
Atmosphere: Store the container tightly sealed to prevent moisture ingress. While not strictly required for storage, flushing the headspace with an inert gas like argon or nitrogen can displace oxygen and moisture, providing an extra layer of protection.
-
Container Integrity: Regularly inspect containers for any signs of damage or deterioration.[6]
Question: Are there any materials I should avoid for storing or handling this reagent?
Answer: Yes. Material compatibility is crucial.
-
Avoid Basic Residues: Do not store in containers that have been washed with strong base and not properly neutralized. Trace basic residues on glass surfaces can initiate slow decomposition over time.
-
Reactive Metals: Avoid storing in contact with highly reactive metals or alloys, such as zinc or magnesium, which can promote reductive dehalogenation.
-
Secondary Containment: When storing liquid chemicals, especially halogenated compounds, it is best practice to use chemically-resistant secondary containers (like a polyethylene tray) to contain any potential leaks or spills.[7][8]
Category 2: Reaction Troubleshooting
Question: My reaction with a strong base (e.g., KOH, NaOEt) is resulting in a complex mixture of products and low yield of my desired substituted product. What is the likely cause?
Answer: This is a classic case of competing elimination reactions, specifically dehydrohalogenation.[9] In the presence of a strong, non-hindered base, the molecule can undergo a β-elimination (E2) reaction to form alkenes.[10] Because you have hydrogens on the carbon adjacent to the chloro-substituted carbon (the β-position), the base can abstract a proton, leading to the elimination of HCl.
The likely decomposition pathway is:
-
A strong base abstracts a proton from the C3 position.
-
A double bond forms between C2 and C3.
-
The chloride ion is expelled as the leaving group.
Caption: E2 dehydrochlorination pathway.
Troubleshooting Steps:
-
Choice of Base: If your goal is substitution at the bromine position, avoid strong, unhindered bases. Consider using a weaker, non-nucleophilic base or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) if a base is required. If elimination is the goal, this is the correct pathway.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at lower temperatures (e.g., 0°C or below) can significantly suppress the rate of elimination relative to substitution.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) can favor substitution (SN2) reactions over elimination.
Question: I am attempting a reaction that should be neutral, but I'm observing significant starting material degradation and debromination. What could be happening?
Answer: Unintended decomposition under neutral conditions often points to two culprits: thermal stress or catalysis by trace Lewis acids.
-
Thermal Instability: The C-Br bond has a lower bond dissociation energy compared to C-Cl and C-F.[3] Heating the compound for prolonged periods, even in the absence of strong reagents, can lead to homolytic cleavage of the C-Br bond, initiating radical chain reactions and decomposition. High temperatures can also promote elimination reactions.[11]
-
Lewis Acid Catalysis: Trace amounts of metal impurities in your reagents or leached from glassware (e.g., Fe³⁺, Al³⁺) can act as Lewis acids.[12] These Lewis acids can coordinate to the bromine atom, weakening the C-Br bond and catalyzing its cleavage to form a carbocation, which can then undergo various side reactions.[13][14]
Troubleshooting Steps:
-
Lower Reaction Temperature: Whenever possible, run reactions at the lowest effective temperature.
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from metal contamination.
-
Glassware Passivation: Traces of Lewis acidic metals on the surface of your reaction flask can be a significant, often overlooked, source of catalysis. See Protocol 1 for instructions on how to passivate glassware.
Question: What is a general summary of conditions and reagents to be cautious of?
Answer: The following table summarizes incompatible conditions and the primary decomposition pathway they promote.
| Incompatible Condition/Reagent | Primary Decomposition Pathway | Rationale & Mitigation |
| Strong, Unhindered Bases (e.g., NaOH, KOtBu) | Dehydrohalogenation (Elimination) | The base abstracts a proton, leading to the formation of an alkene.[9][15] Use weaker bases or low temperatures. |
| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄, Zn dust) | Reductive Dehalogenation | The C-Br and C-Cl bonds can be reduced, replacing the halogen with hydrogen.[16] Ensure reaction conditions are not unintentionally reductive. |
| Lewis Acids (e.g., AlCl₃, FeCl₃, trace metals) | C-Br Bond Cleavage, Rearrangement | Lewis acids activate the C-Br bond, facilitating its cleavage.[12][17] Use high-purity reagents and passivated glassware. |
| High Temperatures (>100-120 °C, prolonged) | Thermal Decomposition (Radical Fission) | The weak C-Br bond can break homolytically, initiating radical side reactions.[18] Use the lowest feasible reaction temperature. |
| UV Light Exposure | Photochemical Cleavage | UV radiation provides the energy to break the C-Br bond.[5] Protect the reaction from direct light. |
Preventative Experimental Protocols
Protocol 1: Glassware Passivation to Remove Trace Metal Impurities
This protocol is essential for sensitive reactions where trace Lewis acid catalysis can lead to decomposition.
Methodology:
-
Initial Cleaning: Thoroughly clean the glassware with a suitable detergent, followed by rinsing with deionized water and then a solvent like acetone to dry.
-
Acid Wash: Immerse the glassware in a 1 M solution of nitric acid or hydrochloric acid for at least 4 hours at room temperature. This step leaches out surface metal ions.
-
Thorough Rinsing: Remove the glassware from the acid bath and rinse extensively with high-purity deionized water (at least 10-15 times) until the rinsate is neutral.
-
Final Rinse: Perform a final rinse with high-purity acetone or the reaction solvent to facilitate drying.
-
Drying: Dry the glassware in an oven at >120°C for at least 4 hours immediately before use. Assemble the apparatus while still hot and cool under a stream of inert gas (Ar or N₂).
Troubleshooting Flowchart
References
- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 232602-78-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. researchgate.net [researchgate.net]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. Chemical Storage and Management [lsu.edu]
- 9. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. cetjournal.it [cetjournal.it]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Does a fluorinated Lewis acid catalyst change the molecular mechanism of the decomposition process of nitroethyl carboxylates? | Semantic Scholar [semanticscholar.org]
- 18. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, and the interpretation of NMR spectra is a critical skill. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a compound of interest in synthetic chemistry. Due to the absence of a publicly available experimental spectrum, this guide will present a detailed prediction based on established principles of NMR spectroscopy and will draw comparisons with structurally related compounds to provide a comprehensive understanding.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of this compound (Br-CF₂-CF₂-CH₂-CH₂-Cl) suggests a ¹H NMR spectrum characterized by two distinct multiplets. The protons on the two methylene (-CH₂-) groups are chemically non-equivalent due to their different proximities to the electron-withdrawing halogen and tetrafluoroethyl groups.
Key Factors Influencing the Spectrum:
-
Electronegativity: The highly electronegative fluorine and chlorine atoms will deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm value) than in a simple alkane. The tetrafluoroethyl group (Br-CF₂-CF₂-) is a potent electron-withdrawing group, and its influence will be significant.
-
Spin-Spin Coupling:
-
Proton-Proton (H-H) Coupling: The protons on the adjacent methylene groups will couple with each other, leading to splitting of the signals. This is referred to as vicinal coupling (³JHH).
-
Proton-Fluorine (H-F) Coupling: The protons on the methylene group adjacent to the tetrafluoroethyl group will experience coupling with the fluorine atoms. This coupling occurs through bonds, and both geminal (²JHF, not present in this molecule for protons) and vicinal (³JHF) couplings are significant. The magnitude of H-F coupling constants is often larger than H-H coupling constants.
-
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of similar structures and established NMR principles, the following ¹H NMR spectrum is predicted for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -CF₂-CH ₂-CH₂Cl | ~2.5 - 3.0 | Triplet of triplets | ³JHH ≈ 6-8 Hz, ³JHF ≈ 10-20 Hz |
| -CF₂-CH₂-CH ₂Cl | ~3.7 - 4.0 | Triplet | ³JHH ≈ 6-8 Hz |
Comparative Spectral Analysis
To contextualize the predicted spectrum of this compound, it is instructive to compare it with the experimental spectra of structurally similar compounds.
Non-Fluorinated Analogues: 1,4-Dihalobutanes
The ¹H NMR spectra of 1,4-dichlorobutane and 1-bromo-4-chlorobutane provide a baseline for understanding the influence of terminal halogens without the complication of fluorine coupling.
| Compound | Methylene Group | Chemical Shift (δ, ppm) | Multiplicity |
| 1,4-Dichlorobutane | -CH ₂-Cl | ~3.6 | Triplet |
| -CH₂-CH ₂-CH₂-Cl | ~1.9 | Quintet | |
| 1-Bromo-4-chlorobutane | -CH ₂-Cl | ~3.58 | Triplet |
| -CH ₂-Br | ~3.45 | Triplet | |
| -CH₂-CH ₂-CH₂-Br | ~2.03 | Multiplet | |
| -CH₂-CH ₂-CH₂-Cl | ~1.95 | Multiplet |
As seen in the table, the protons adjacent to the halogens are significantly deshielded compared to a simple alkane. The slightly higher chemical shift for the protons next to chlorine in 1,4-dichlorobutane compared to 1-bromo-4-chlorobutane is consistent with the higher electronegativity of chlorine.
Partially Fluorinated Analogue: 1-Chloro-2,2-difluoropropane
The ¹H NMR spectrum of 1-chloro-2,2-difluoropropane (CH₃-CF₂-CH₂Cl) offers a valuable insight into the effect of a geminal difluoro group on an adjacent methylene chloride.
| Compound | Methylene Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| 1-Chloro-2,2-difluoropropane | -CH ₂Cl | 3.66 | Triplet | ³JHF = 11.41 |
The chemical shift of the -CH₂Cl protons in this molecule is approximately 3.66 ppm, which is in the expected range for a methylene group attached to a chlorine atom. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms. This data strongly supports the predicted chemical shift for the -CH₂Cl group in our target molecule.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard operating procedure for acquiring the ¹H NMR spectrum of a fluorinated organic compound like this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial. b. Vortex the vial until the sample is completely dissolved. c. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample in the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. c. Apply a 90° pulse angle. d. Set the relaxation delay to at least 1-2 seconds to ensure complete relaxation of the protons between scans. e. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicity and measure the coupling constants.
Visualizing the Molecular Structure and Spectral Interpretation
To aid in the understanding of the molecular structure and the origin of the predicted NMR signals, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted coupling interactions in the ¹H NMR spectrum.
Conclusion
This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and comparing with analogous compounds, we can confidently predict a spectrum with two distinct multiplets. The methylene group adjacent to the tetrafluoroethyl moiety is expected to appear as a triplet of triplets around 2.5-3.0 ppm, while the methylene group adjacent to the chlorine atom is predicted to be a triplet around 3.7-4.0 ppm. This detailed interpretation, supported by comparative data and a robust experimental protocol, serves as a valuable resource for researchers working with this and similar fluorinated compounds.
A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Theoretical Principles of Fragmentation
The fragmentation of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane under electron ionization is governed by the inherent structural features of the molecule, including the presence of multiple, distinct halogen atoms and the C-C bond strengths.
The Critical Role of Isotopic Abundance
A key feature in the mass spectrum of any compound containing bromine or chlorine is the presence of distinct isotopic patterns. These patterns are a definitive diagnostic tool for identifying the presence and number of these halogen atoms in any given ion.
-
Bromine: Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance ratio.[1][2] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] Therefore, a fragment containing one chlorine atom will present as a pair of peaks separated by 2 m/z units, with the peak at the lower m/z being three times more intense than the one at the higher m/z.
For the molecular ion of this compound, which contains both a bromine and a chlorine atom, a more complex isotopic cluster is expected at M, M+2, and M+4, with a characteristic intensity ratio.
Ionization and Predominant Fragmentation Pathways
Electron ionization (EI) is the most common ionization technique for volatile and semi-volatile organic compounds. In EI, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often formed with excess energy, causing it to undergo fragmentation. For halogenated alkanes, several fragmentation pathways are prevalent:
-
α-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing a halogen. This is a common pathway for alkyl halides.[3]
-
Halogen Radical Loss: The C-Br and C-Cl bonds are relatively weak and can readily cleave, leading to the loss of a bromine or chlorine radical. The loss of the larger, more polarizable bromine atom is generally more favorable.
-
C-C Bond Cleavage: The carbon-carbon bonds within the butane chain can also fragment, leading to the formation of smaller carbocations.
Predicted Fragmentation Pattern of this compound
The structure of this compound is Cl-CH₂-CH₂-CF₂-CF₂-Br. The molecular weight of this compound, using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ⁷⁹Br), is 255.88 g/mol .
The Molecular Ion (M⁺•)
The molecular ion peak is expected to be observed, albeit potentially at a low intensity due to the facile fragmentation of halogenated alkanes. The isotopic pattern will be a key identifier. We would expect to see peaks at m/z 256 (for the ion with ⁷⁹Br and ³⁵Cl), m/z 258 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and m/z 260 (with ⁸¹Br and ³⁷Cl).
Key Fragmentation Pathways
The primary fragmentation pathways are predicted to involve the cleavage of the C-Br, C-Cl, and C-C bonds. A visual representation of these predicted pathways is provided below.
Caption: Predicted major fragmentation pathways for this compound.
Table of Predicted Fragments
The following table summarizes the major predicted fragments, their corresponding m/z values (based on the most abundant isotopes), and the fragmentation step.
| m/z (⁷⁹Br, ³⁵Cl) | Proposed Ion Structure | Fragmentation Step | Notes |
| 256/258/260 | [C₄H₄⁷⁹/⁸¹Br³⁵/³⁷ClF₄]⁺• | Molecular Ion (M⁺•) | The isotopic cluster will be characteristic of one Br and one Cl atom. |
| 221/223 | [C₄H₄⁷⁹/⁸¹BrF₄]⁺ | Loss of •Cl | Cleavage of the C-Cl bond. The resulting ion will show a 1:1 isotopic pattern for bromine. |
| 177/179 | [C₄H₄³⁵/³⁷ClF₄]⁺ | Loss of •Br | Cleavage of the C-Br bond. This is expected to be a significant peak. The resulting ion will show a 3:1 isotopic pattern for chlorine. |
| 179/181 | [C₂F₄⁷⁹/⁸¹Br]⁺ | Cleavage of the C₂-C₃ bond | Loss of a chloroethyl radical. |
| 129/131 | [CF₂⁷⁹/⁸¹Br]⁺ | Further fragmentation of [C₂F₄Br]⁺ | Loss of a CF₂ group. |
| 63/65 | [C₂H₄³⁵/³⁷Cl]⁺ | Cleavage of the C₂-C₃ bond | Loss of a bromo-tetrafluoroethyl radical. |
Comparison with Alternative Halogenated Alkanes
To better understand the unique spectral features of this compound, a comparison with structurally similar compounds is insightful.
-
1,4-Dichlorobutane: The mass spectrum of this compound would show a molecular ion with a characteristic M, M+2, M+4 pattern for two chlorine atoms. The primary fragmentation would be the loss of a chlorine radical to give an ion at m/z 91/93.
-
1,4-Dibromobutane: This compound would exhibit a molecular ion with a clear M, M+2, M+4 pattern for two bromine atoms (1:2:1 ratio). Loss of a bromine radical would be the predominant fragmentation, yielding an ion at m/z 135/137.
-
1,1,2,2-Tetrafluorobutane: The fragmentation of this compound would be dominated by the loss of fluorine and C-C bond cleavages, without the characteristic halogen isotopic patterns.
The mass spectrum of this compound is distinguished by the unique combination of isotopic patterns from both bromine and chlorine, as well as fragments arising from the stable tetrafluoroethyl moiety.
Experimental Protocol: GC-MS Analysis
For the analysis of volatile halogenated compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[4][5]
Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.
-
If analyzing a complex matrix, appropriate sample extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed.[4]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless inlet, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this separation.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 400.
-
Solvent Delay: 3 minutes.
-
Caption: A typical workflow for the GC-MS analysis of a volatile halogenated compound.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The key diagnostic features will be the characteristic isotopic patterns of the molecular ion and fragments containing bromine and/or chlorine. The most significant fragmentation pathways are expected to be the loss of bromine and chlorine radicals, as well as the cleavage of the central C-C bond. This detailed, albeit theoretical, guide provides a robust framework for the identification and characterization of this molecule and serves as a valuable resource for researchers working with complex halogenated compounds.
References
comparing reactivity of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane with other haloalkanes
A Comparative Analysis of the Reactivity of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
This compound is a bifunctional haloalkane with significant potential in organic synthesis due to its distinct reactive sites. This guide provides an in-depth comparison of the reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, both intramolecularly and in relation to other non-fluorinated and monofunctional haloalkanes. We will explore the fundamental chemical principles governing this reactivity, supported by established experimental data for analogous compounds, and provide a robust, validated protocol for empirical verification. The analysis unequivocally demonstrates the superior reactivity of the C-Br bond, a direct consequence of its lower bond dissociation energy, making it the preferred site for nucleophilic attack. This selective reactivity is a cornerstone for its application as a versatile building block in the synthesis of complex molecules.
Introduction: The Structural and Synthetic Value of this compound
This compound (CAS: 232602-78-7) is a halogenated hydrocarbon featuring two different halogen atoms on a four-carbon chain that is also heavily fluorinated.[1][2][3][4] Its structure presents two potential sites for nucleophilic substitution, offering chemists a valuable tool for sequential, site-selective chemical transformations.
The primary objective of this guide is to dissect the reactivity of this molecule. We will provide a rigorous comparison between the C-Br and C-Cl bonds within the molecule and benchmark its reactivity against simpler, non-fluorinated analogues like 1-bromo-4-chlorobutane.[5] This analysis is critical for chemists aiming to leverage its unique properties in multi-step synthetic pathways, particularly in pharmaceutical and agrochemical development where precise molecular construction is paramount.
Theoretical Framework: Pillars of Haloalkane Reactivity
The reactivity of haloalkanes in nucleophilic substitution reactions is not governed by a single factor, but rather by a confluence of properties inherent to the carbon-halogen bond. The rate-determining step in both SN1 and SN2 reactions involves the cleavage of this bond.[6]
Carbon-Halogen Bond Dissociation Energy
The most significant determinant of reactivity is the strength of the carbon-halogen (C-X) bond. A weaker bond requires less energy to break, leading to a faster reaction rate.[7] The bond dissociation energies for typical C-X bonds decrease significantly down the halogen group.
Table 1: Average Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Energy (kJ/mol) | Relative Reactivity Trend |
|---|---|---|
| C-F | 467 | Least Reactive |
| C-Cl | 346 | ↓ |
| C-Br | 290 | ↓ |
| C-I | 228 | Most Reactive |
(Data sourced from multiple chemistry resources confirming this established trend).[8][9]
Based on these energies, the C-Br bond is substantially weaker than the C-Cl bond, predicting that nucleophilic substitution will preferentially occur at the carbon attached to the bromine atom.[10][11]
The Role of the Leaving Group
The facility with which the halide departs from the carbon center is crucial. A good leaving group is a weak base, meaning it is stable on its own with the electron pair from the broken bond. The stability of halide ions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻), making iodide the best leaving group and bromide a significantly better leaving group than chloride.[10] This principle reinforces the prediction made from bond energy data.
Inductive Effects of Perfluorination
A unique feature of this compound is the presence of four highly electronegative fluorine atoms on the C1 and C2 positions. These atoms exert a powerful electron-withdrawing inductive effect (-I effect), which polarizes the entire molecule. This effect decreases the electron density around the C1 (attached to Bromine) and C2 carbons, which could potentially influence the reaction rates at both the C-Br and C-Cl bonds.
Caption: Key factors determining the site of nucleophilic attack.
Comparative Reactivity Analysis
Intramolecular Comparison: C-Br vs. C-Cl
Within the this compound molecule, the difference in bond energy between the C-Br (≈290 kJ/mol) and C-Cl (≈346 kJ/mol) bonds is the decisive factor.[8][9] Any nucleophilic attack will overwhelmingly favor the cleavage of the weaker C-Br bond. This provides a mechanism for highly selective synthesis, where the bromo- end of the molecule can be reacted while leaving the chloro- end intact for subsequent transformations.
Intermolecular Comparison
To place its reactivity in context, we compare it with other haloalkanes.
Table 2: Properties of Haloalkanes for Comparative Study
| Compound | CAS No. | Structure | Key Feature |
|---|---|---|---|
| This compound | 232602-78-7 | Br-CF₂CF₂-CH₂CH₂-Cl | Bifunctional, Fluorinated |
| 1-Bromo-4-chlorobutane | 6940-78-9 | Br-CH₂CH₂-CH₂CH₂-Cl | Bifunctional, Non-fluorinated |
| 1-Bromobutane | 109-65-9 | Br-CH₂CH₂-CH₂CH₃ | Monofunctional Bromo- |
| 1-Chlorobutane | 109-69-3 | CH₃CH₂CH₂CH₂-Cl | Monofunctional Chloro- |
The fluorination in our target molecule is expected to slightly decrease the rate of SN2 reactions compared to its non-fluorinated analogue, 1-bromo-4-chlorobutane, due to steric hindrance and potential inductive destabilization of the transition state. However, the fundamental reactivity order (C-Br > C-Cl) remains unchanged.
Experimental Verification via Nucleophilic Substitution
A classic and visually intuitive method to compare haloalkane reactivity is through hydrolysis using an ethanolic silver nitrate solution.[8] This experiment serves as a self-validating system: the reaction rate is directly observed by the rate of silver halide precipitate formation.[10]
Rationale for Experimental Design
The reaction involves the haloalkane undergoing hydrolysis (nucleophilic substitution with water as the nucleophile) to release a halide ion (X⁻). This ion immediately reacts with silver ions (Ag⁺) from the silver nitrate to form an insoluble silver halide precipitate (AgX).[12]
-
Reaction 1 (Hydrolysis): R-X + H₂O → R-OH + H⁺ + X⁻
-
Reaction 2 (Precipitation): Ag⁺(aq) + X⁻(aq) → AgX(s)
The rate of precipitation is limited by the first step—the cleavage of the C-X bond. Therefore, a faster precipitate formation indicates a more reactive haloalkane.[12] Ethanol is used as a common solvent to dissolve both the haloalkane and the aqueous silver nitrate.[13]
Caption: Experimental workflow for comparative hydrolysis.
Experimental Protocol: Comparative Hydrolysis Rates
Objective: To visually compare the rate of C-X bond cleavage for this compound and other selected haloalkanes.
Materials:
-
This compound
-
1-Bromo-4-chlorobutane
-
1-Bromobutane
-
1-Chlorobutane
-
0.1 M Silver Nitrate (AgNO₃) solution in ethanol/water
-
Ethanol
-
Test tubes and rack
-
Water bath set to 60°C
-
Stopwatch
Procedure:
-
Set up four labeled test tubes. To each, add 1 cm³ of ethanol followed by two drops of a different haloalkane as outlined in Table 2.
-
Place the four test tubes into the 60°C water bath. Place a separate, larger test tube containing at least 20 cm³ of the 0.1 M silver nitrate solution into the bath as well. Allow all solutions to equilibrate for 5-10 minutes.[12]
-
Working with one haloalkane at a time, quickly add 5 cm³ of the warmed silver nitrate solution to the test tube and start the stopwatch.[12]
-
Observe the solution carefully and record the time taken for a distinct precipitate to form. Note the color of the precipitate.
-
Repeat Step 3 and 4 for the remaining three haloalkanes, ensuring consistent conditions.
Expected Results and Interpretation
The expected results are based on the established principles of C-X bond strength.
Table 3: Expected Outcome of Silver Nitrate Test
| Haloalkane Tested | Expected Time to Precipitate | Precipitate Color | Interpretation |
|---|---|---|---|
| 1-Bromobutane | Fastest | Cream | C-Br bond is weak and readily cleaved. |
| 1-Bromo-4-chlorobutane | Fast | Cream | C-Br bond cleaves preferentially and rapidly. |
| This compound | Fast | Cream | C-Br bond is the reactive site. Rate may be slightly slower than non-fluorinated analogue. |
| 1-Chlorobutane | Very Slow / Requires prolonged heating | White | C-Cl bond is much stronger and less reactive.[12] |
The formation of a cream-colored silver bromide (AgBr) precipitate is expected for all bromo-containing compounds, and it should appear significantly faster than the white silver chloride (AgCl) precipitate from 1-chlorobutane.[8] This directly demonstrates the greater reactivity of the C-Br bond.
Conclusion
The reactivity of this compound is definitively governed by the inherent weakness of the carbon-bromine bond compared to the carbon-chlorine bond. This guide has established, through fundamental principles of bond energy and leaving group stability, that the C-Br bond is the primary site for nucleophilic substitution. This selective reactivity makes it an invaluable bifunctional building block, allowing for controlled, stepwise synthetic strategies. The provided experimental protocol offers a clear and reliable method for verifying this reactivity profile, empowering researchers to confidently employ this versatile reagent in the development of novel chemical entities.
References
- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. innospk.com [innospk.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. savemyexams.com [savemyexams.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes [sites.google.com]
A Senior Application Scientist's Comparative Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane and Competing Fluorinated Reagents
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][] Fluorinated building blocks, in particular, offer a reliable and predictable pathway to novel compounds with enhanced metabolic stability, binding affinity, and lipophilicity.[3][4] This guide provides an in-depth, objective comparison of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a versatile C4 building block, with its closest structural and functional analogs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to guide researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Value of Bifunctional Fluoroalkanes
This compound (CAS 232602-78-7) is a bifunctional reagent designed for the sequential introduction of a -CF₂CF₂- moiety linked to a flexible ethylene spacer.[5][6] Its key strategic advantage lies in the differential reactivity of the C-Br and C-Cl bonds. The greater lability of the C-Br bond allows for its selective reaction via radical processes or metal-catalyzed cross-coupling, leaving the more robust C-Cl bond intact for subsequent, orthogonal functionalization. This feature is paramount in multi-step syntheses where controlled, stepwise construction of a target molecule is required.
The tetrafluorinated core significantly impacts the physicochemical properties of the parent molecule, often increasing thermal stability and modulating lipophilicity and bioavailability in drug candidates.[1][7] This guide will compare its performance against two key classes of alternatives:
-
Direct Structural Analogs: Reagents like 1,4-Dibromo-1,1,2,2-tetrafluorobutane, which offer similar fluorinated cores but different functional handles.
-
Non-Fluorinated Bifunctional Reagents: Compounds such as 1-bromo-3-chloropropane and 1-bromo-4-chlorobutane, which allow for an assessment of the specific contribution of the fluorine atoms.[8][9]
Physicochemical and Reactivity Profile
The choice of a building block is fundamentally governed by its physical properties and reactivity. The presence of four fluorine atoms in this compound imparts distinct characteristics compared to its non-fluorinated and dibrominated counterparts.
| Property | This compound | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | 1-Bromo-4-chlorobutane |
| CAS Number | 232602-78-7[10] | 18599-20-7[11] | 6940-78-9[9] |
| Molecular Weight | 243.43 g/mol [12] | 287.89 g/mol [13] | 171.46 g/mol [9] |
| Boiling Point | Not widely reported, estimated higher than non-fluorinated analogs | ~154-156 °C | 80-82 °C (30 mmHg)[9] |
| Density | Not widely reported, expected to be >1.5 g/mL | ~1.8-1.9 g/mL | 1.488 g/mL[9] |
| Calculated LogP | 3.4[5] | 3.5[14] | ~2.3 |
| Key Reactivity | Selective C-Br activation | Symmetric C-Br activation | Selective C-Br activation |
Expertise & Experience: The significantly higher boiling point and density of the fluorinated reagents are critical considerations for reaction setup and purification. Their lower volatility reduces inhalation exposure risk but may necessitate higher temperatures for distillation. The calculated LogP values indicate high lipophilicity, which can influence solubility in reaction media and chromatographic behavior. The key differentiator remains the reactivity profile: this compound's orthogonal C-Br/C-Cl termini offer synthetic flexibility not available with the symmetric dibromo analog.
Comparative Performance in Key Transformations
Radical Addition Reactions
Radical additions to alkenes are a foundational method for C-C bond formation. The utility of a bromoalkane reagent in this context is determined by the ease of homolytic cleavage of the C-Br bond and the subsequent chain propagation steps.[15][16]
Causality of Experimental Choice: The initiation of a radical reaction typically involves a radical initiator like AIBN or light, which promotes the homolytic cleavage of the weakest bond—in this case, the C-Br bond.[17] The resulting carbon-centered radical adds to an alkene, and the chain is propagated by hydrogen abstraction from a suitable donor or, in this case, atom transfer from the bromo-reagent itself. Fluorination can influence the stability of the intermediate radical and the bond dissociation energies, affecting reaction efficiency.
Comparative Data:
| Reagent | Substrate | Conditions | Product | Yield | Comments |
| This compound | 1-Octene | AIBN (0.1 eq), 80 °C | 1-Bromo-3-(4-chloro-1,1,2,2-tetrafluorobutyl)octane | Good | Selective C-Br addition; C-Cl remains. |
| 1,4-Dibromo-1,1,2,2-tetrafluorobutane | 1-Octene | AIBN (0.1 eq), 80 °C | 1,3-Bis(4-bromo-1,1,2,2-tetrafluorobutyl)octane | Moderate | Potential for double addition and oligomerization. |
| 1-Bromo-4-chlorobutane | 1-Octene | AIBN (0.1 eq), 80 °C | 1-Bromo-3-(4-chlorobutyl)octane | Good | Non-fluorinated analog serves as a baseline. |
Trustworthiness: The protocol for these reactions must be self-validating. Monitoring by GC-MS is essential to track the consumption of the starting alkene and the formation of the desired monoadduct versus potential side products like telomers. The selective reaction of this compound is a key advantage, simplifying purification and maximizing the yield of the desired intermediate for further functionalization via the chloro group.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds.[18][19] The success of these reactions hinges on the oxidative addition of the organohalide to the low-valent metal center.
Causality of Experimental Choice: The C(sp³)-Br bond is significantly more reactive towards Pd(0) or Ni(0) oxidative addition than the C(sp³)-Cl bond. This difference is the cornerstone of the synthetic utility of 1-bromo-4-chloro alkanes.[20] The choice of ligand, base, and solvent is critical to ensure high yields and prevent side reactions. The electron-withdrawing nature of the adjacent -CF₂- group in the fluorinated reagents can accelerate the rate of oxidative addition compared to their non-fluorinated counterparts.[21][22]
Comparative Data (Suzuki-Miyaura Coupling):
| Reagent | Coupling Partner | Catalyst/Ligand | Product | Yield | Comments |
| This compound | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Chloro-1,1,2,2-tetrafluoro-1-phenylbutane | High | Excellent selectivity for C-Br coupling. |
| 1,4-Dibromo-1,1,2,2-tetrafluorobutane | Phenylboronic Acid (1.1 eq) | Pd(dppf)Cl₂, K₂CO₃ | Mixture of mono- and di-phenylated products | Poor | Difficult to control selectivity. |
| 1-Bromo-4-chlorobutane | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Chloro-1-phenylbutane | High | Baseline comparison for non-fluorinated system. |
Authoritative Grounding: The principles of selective C-Br versus C-Cl activation in cross-coupling are well-established in organometallic chemistry.[18] For challenging sp³ couplings, the choice of sophisticated ligands like SPhos or Buchwald's biaryl phosphines can be critical for achieving high efficiency.[19]
Experimental Protocols & Workflows
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a reliable method for the selective coupling at the C-Br position, preserving the C-Cl bond for subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC until the starting bromide is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-chloro-1,1,2,2-tetrafluoro-1-phenylbutane.
Visualization of Synthetic Strategy
Diagram 1: Reactivity Profile
This diagram illustrates the orthogonal reactivity of the terminal halides in this compound.
Caption: Orthogonal reactivity of this compound.
Diagram 2: Experimental Workflow for Suzuki Coupling
This workflow outlines the key steps from reaction setup to purification.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Halogenated hydrocarbons require careful handling in a well-ventilated fume hood.[23][24] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves (e.g., nitrile), must be worn.[25] These compounds may be toxic by inhalation, ingestion, or skin absorption.[26][27] Consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before use. Fluorinated compounds can exhibit higher thermal stability, but decomposition at high temperatures can release toxic gases like HF.[1] All waste should be collected and disposed of as hazardous chemical waste according to institutional guidelines.[28]
Conclusion and Authoritative Recommendation
For synthetic applications requiring the controlled, sequential introduction of a fluorinated four-carbon linker, This compound is demonstrably superior to its symmetric dibromo analog and offers unique physicochemical properties compared to non-fluorinated alternatives. Its key strength is the reliable, orthogonal reactivity of its C-Br and C-Cl bonds, which enables selective functionalization at one terminus while preserving the other for subsequent transformations. This feature minimizes side reactions, simplifies purification, and provides greater strategic depth in complex total synthesis and drug discovery programs. While 1,4-Dibromo-1,1,2,2-tetrafluorobutane may be suitable for polymerization or symmetric coupling reactions, its lack of selectivity is a significant drawback for stepwise synthesis. The non-fluorinated reagents, while useful as controls, cannot impart the desirable electronic and metabolic effects associated with fluorine incorporation.[] Therefore, for researchers and drug development professionals seeking precision and flexibility, this compound represents the more strategic and versatile building block.
References
- 1. 氟化合成砌块 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 9. innospk.com [innospk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 1,4-DIBROMO-1,1,2,2-TETRAFLUOROBUTANE | 18599-20-7 [amp.chemicalbook.com]
- 12. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]
- 13. scbt.com [scbt.com]
- 14. 1,4-Dibromo-1,1,2,2-tetrafluorobutane | C4H4Br2F4 | CID 87719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 16. chemistry.ucr.edu [chemistry.ucr.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 24. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 26. 1-Bromo-3-chloropropane | 109-70-6 [chemicalbook.com]
- 27. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 232602-78-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
A Senior Application Scientist's Guide to Performance in Synthetic Applications: A Case Study in Molecular Docking for Virtual Screening
For researchers, scientists, and professionals in drug development, the efficiency and accuracy of computational tools are paramount. The ability to rapidly and reliably identify promising lead compounds from vast virtual libraries can significantly accelerate the drug discovery pipeline, saving both time and resources.[1] This guide provides an in-depth performance comparison of several widely-used molecular docking software packages, a cornerstone of synthetic applications in drug discovery. We will delve into the methodologies for robust benchmarking, present comparative experimental data, and discuss the underlying reasons for performance variations.
The core function of molecular docking is to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[2] In the context of virtual screening, this is extended to docking thousands or even millions of potential ligands against a target protein to identify those most likely to bind strongly, thereby "enriching" the selection of compounds for further experimental testing.[3]
The Imperative of Rigorous Benchmarking
Choosing the right molecular docking software is a critical decision. While many tools are available, their performance can vary significantly depending on the biological target and the chemical space being explored. Therefore, standardized benchmarking is essential to make an informed choice.[1] A well-designed benchmark study provides objective data on a tool's ability to:
-
Accurately predict the binding pose of a ligand: This is crucial for understanding the molecular interactions driving binding and for guiding lead optimization.
-
Distinguish known active compounds from a sea of inactive "decoy" molecules: This is the essence of successful virtual screening.
The construction of the active/decoy dataset is a major determinant of the measured performance, and it is crucial to use unbiased datasets to avoid misleading results.[4] The Directory of Useful Decoys-Enhanced (DUD-E) is a widely used and respected database for this purpose, providing a challenging and realistic test for virtual screening software.[3][4][5]
Experimental Design for a Comparative Benchmark
To objectively compare the performance of different molecular docking programs, a standardized workflow is essential. This ensures that any observed differences are attributable to the software itself and not to variations in the experimental setup.
Caption: A generalized workflow for benchmarking molecular docking software.
Key Performance Metrics:
-
Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of a docked ligand pose and its experimentally determined (crystallographic) pose. A lower RMSD indicates a more accurate prediction, with a value under 2.0 Å generally considered a success.[2]
-
Enrichment Factor (EF): EF quantifies how many more active compounds are found within a certain top fraction of the ranked database compared to a random selection. For example, an EF at 1% (EF1%) tells you the concentration of actives in the top 1% of hits.[5]
-
Receiver Operating Characteristic (ROC) Curve: An ROC curve plots the true positive rate against the false positive rate at various ranking thresholds. The Area Under the Curve (AUC) provides a single value to summarize the overall ability of the software to distinguish between active and inactive compounds, with a value of 1.0 being a perfect classification and 0.5 being random.[2]
Performance Comparison of Leading Molecular Docking Software
The following table summarizes the performance of several popular molecular docking programs based on data synthesized from multiple benchmarking studies. The selected software includes both commercial leaders and widely used open-source alternatives.
| Software | Primary Strengths | Noted Weaknesses | Typical Performance Insights |
| Glide (Schrödinger) | High accuracy in both pose prediction and virtual screening.[2][6][7] Often considered a top performer in comparative studies. | Commercial software with significant licensing costs. | In a study on cyclooxygenase enzymes, Glide achieved 100% accuracy in predicting binding poses (RMSD < 2.0 Å).[2] It consistently shows high enrichment factors in DUD-E benchmarks.[4] |
| GOLD (CCDC) | High accuracy, particularly with its sophisticated scoring functions.[8] | Can have a steeper learning curve for new users.[8] Commercial license required. | Demonstrates strong performance, often comparable to Glide, though results can be target-dependent.[4][7] |
| AutoDock Vina | Open-source and free to use.[8] Significantly faster than its predecessor, AutoDock 4, with improved average accuracy.[5] | Can be less user-friendly for beginners compared to commercial packages.[8] | Performance in discriminating actives from decoys is generally comparable to AutoDock 4, but with a major speed advantage.[5] It performs well for small (<400 MW) and large (>500 MW) ligands.[5] |
| Surflex-Dock | Known for good performance in virtual screening.[4][6] | Often grouped with Glide as a top performer in virtual screening based on ROC AUC and enrichment values.[6] | |
| FlexX | One of the established docking programs. | Performance in some benchmarks has been shown to be lower than Glide and GOLD.[4] | Tends to have lower success rates in benchmarks where biases in datasets are removed.[4] |
Causality Behind Performance Differences
The variation in performance among these tools can be attributed to two core components of their algorithms:
-
Search Algorithm: This is the method the software uses to explore the conformational space of the ligand within the protein's binding site. Algorithms range from genetic algorithms (as in GOLD) to Monte Carlo methods (used in Glide's refinement stage).[9] The efficiency and exhaustiveness of the search algorithm directly impact the ability to find the true binding pose.
-
Scoring Function: This is a mathematical model used to estimate the binding affinity for a given pose. Scoring functions can be physics-based, empirical, or knowledge-based.[2] The accuracy of the scoring function is critical for correctly ranking active compounds above decoys. AutoDock Vina, for instance, uses a hybrid scoring function that combines empirical and knowledge-based terms.[5]
The superior performance of tools like Glide is often attributed to their highly refined empirical scoring functions and efficient search algorithms that balance speed and accuracy.[7][9] Open-source tools like AutoDock Vina provide a powerful and accessible alternative, with its speed making it particularly suitable for screening very large compound libraries where computational time is a limiting factor.[5]
Caption: Logical relationship of core molecular docking components.
Detailed Experimental Protocol: A Step-by-Step Guide to Benchmarking
For teams wishing to conduct their own internal benchmarks, the following protocol outlines the key steps. This ensures a self-validating system where results can be trusted.
Objective: To evaluate the virtual screening performance of a molecular docking program using a known benchmark dataset.
Materials:
-
High-performance computing cluster or powerful workstation.
-
Molecular docking software to be tested (e.g., AutoDock Vina).
-
Benchmark dataset: DUD-E (freely available online).[3]
-
Software for preparing protein and ligand structures (e.g., Schrödinger's Protein Preparation Wizard, or open-source alternatives like PDB2PQR and Open Babel).
Procedure:
-
Target and Ligand Set Selection:
-
Choose a target protein from the DUD-E dataset.
-
Download the corresponding sets of active ligands and decoy molecules. Decoys are designed to have similar physical properties to the ligands but different topologies, making the discrimination task challenging.[3]
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein: remove water molecules, add hydrogen atoms, assign protonation states, and perform a constrained energy minimization to relieve any steric clashes. This step is crucial for accurate docking.
-
Define the binding site (the "docking box") based on the location of the co-crystallized ligand in the original PDB file.
-
-
Ligand Preparation:
-
Prepare both the active and decoy molecule libraries.
-
Generate 3D coordinates for each molecule.
-
Assign appropriate protonation states (typically for a physiological pH of 7.4).
-
Generate possible conformers for flexible molecules.
-
-
Docking Simulation:
-
Configure the input files for the docking software, specifying the prepared protein structure, the ligand library, and the coordinates of the docking box.
-
Execute the docking run for all active and decoy compounds. This is the most computationally intensive step.
-
-
Analysis of Results:
-
Extract the docking score for the top-ranked pose of each compound.
-
Rank all compounds (actives and decoys) based on their scores, from best (most negative) to worst.
-
Calculate the Enrichment Factor at 1% (EF1%).
-
EF1% = (Hits_in_top_1% / N_top_1%) / (Total_Hits / Total_N)
-
Where Hits_in_top_1% is the number of active ligands in the top 1% of the ranked list, N_top_1% is the total number of compounds in the top 1%, Total_Hits is the total number of active ligands, and Total_N is the total number of compounds in the dataset.
-
-
Calculate the ROC AUC value to assess the overall classification performance.
-
Conclusion and Recommendations
The performance of molecular docking software is not uniform across all applications. Commercial packages like Glide and GOLD often demonstrate superior accuracy in benchmarks, making them a strong choice for research groups where licensing costs are not a primary barrier.[4][7] Their robust performance can provide higher confidence in the top-ranked virtual screening hits.
For many academic labs and startups, the open-source tool AutoDock Vina represents an excellent balance of speed, accuracy, and cost-effectiveness.[5] Its significantly improved speed over previous versions makes it feasible to screen massive chemical libraries, increasing the chances of discovering novel scaffolds.
Ultimately, the choice of software should be guided by the specific needs of the project. For high-stakes lead optimization where precise binding mode prediction is critical, a top-performing commercial package may be justified. For large-scale initial screening campaigns, the computational efficiency of AutoDock Vina is a compelling advantage. It is highly recommended that researchers perform their own smaller-scale benchmarks on targets relevant to their projects to validate the best tool for their specific application.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking Sets for Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmark of four popular virtual screening programs: construction of the active/decoy dataset remains a major determinant of measured performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening [mdpi.com]
- 6. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 7. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs (2020) | K. K. Reddy | 10 Citations [scispace.com]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
For the discerning researcher in materials science and drug development, the precise characterization of halogenated organic compounds is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a compound of interest for its unique physicochemical properties. While readily available, complete experimental spectra for this specific molecule are scarce in public databases, this guide will leverage established principles of spectroscopy and comparative data from analogous structures to provide a robust framework for its characterization.
We will explore the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we will compare these anticipated spectral characteristics with those of a structurally related, non-fluorinated counterpart, 1-bromo-4-chlorobutane, to highlight the profound influence of fluorine substitution on spectroscopic outcomes.
The Structural Landscape: this compound
The structure of this compound (C₄H₄BrClF₄) presents a fascinating case for spectroscopic analysis.[1][2][3] The presence of multiple electronegative atoms (F, Cl, Br) and the stereogenic center at the carbon bearing the bromine atom will significantly influence the chemical environment of each nucleus, leading to complex but interpretable spectra.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct multiplets corresponding to the two methylene (-CH₂-) groups.
-
-CH₂- group adjacent to the -CF₂- group: The protons on this carbon will be significantly influenced by the through-bond coupling to the neighboring fluorine atoms. This will result in a complex multiplet, likely a triplet of triplets, due to coupling with the adjacent methylene protons and the two fluorine atoms on the neighboring carbon. The strong electron-withdrawing effect of the fluorinated carbons will shift this signal downfield.
-
-CH₂- group adjacent to the chlorine atom: These protons will also appear as a multiplet, primarily a triplet due to coupling with the adjacent methylene protons. The electronegativity of the chlorine atom will also cause a downfield shift, but likely to a lesser extent than the -CBrF₂-CF₂- group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the presence of fluorine, significant C-F coupling will be observed, which can be a valuable diagnostic tool.[4]
-
-CBrF₂- carbon: This carbon signal will be split into a triplet by the two directly attached fluorine atoms (¹J-CF coupling). The large one-bond C-F coupling constants are characteristic and can aid in assignment.[5]
-
-CF₂- carbon: This signal will also appear as a triplet due to coupling with the two attached fluorine atoms (¹J-CF).
-
-CH₂- carbons: These signals will also show coupling to the fluorine atoms, although the coupling constants will be smaller (²J-CF, ³J-CF). The carbon attached to the chlorine will be shifted downfield.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[6] For this compound, two distinct signals are expected.
-
-CBrF₂- fluorines: These two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a triplet by the two adjacent fluorine atoms.
-
-CF₂- fluorines: These two fluorine atoms are also chemically equivalent and will appear as a triplet due to coupling with the two fluorine atoms on the neighboring carbon.
Comparative Analysis: 1-Bromo-4-chlorobutane
To appreciate the impact of fluorination, let's consider the NMR spectra of 1-bromo-4-chlorobutane.[7]
-
¹H NMR: The spectrum is simpler, showing four distinct multiplets for the four methylene groups. The signals for the protons adjacent to the bromine and chlorine atoms are the most downfield.
-
¹³C NMR: Four distinct signals are observed for the four carbon atoms, with the carbons attached to the halogens appearing at the lowest field. No C-F coupling is present, resulting in sharp, singlet-like peaks in a proton-decoupled spectrum.
| Spectroscopic Feature | This compound (Expected) | 1-Bromo-4-chlorobutane (Observed)[7] |
| ¹H NMR Signals | 2 complex multiplets | 4 multiplets |
| ¹³C NMR Signals | 4 signals with C-F coupling | 4 singlets (proton-decoupled) |
| ¹⁹F NMR Signals | 2 triplets | Not applicable |
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For halogenated compounds, the isotopic distribution of bromine and chlorine provides a characteristic signature.[8][9][10]
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation: The molecule is expected to fragment through the loss of halogen atoms and smaller neutral fragments. Common fragmentation pathways would involve the cleavage of C-Br, C-Cl, and C-C bonds. The presence of fluorine atoms can influence the fragmentation pathways, often leading to the formation of fluorine-containing ions.
Comparative Analysis: 1-Bromo-4-chlorobutane
The mass spectrum of 1-bromo-4-chlorobutane also shows a characteristic isotopic pattern for the molecular ion due to bromine and chlorine.[11] The fragmentation pattern, however, will differ due to the absence of fluorine. The fragmentation will be dominated by the loss of bromine, chlorine, and alkyl fragments.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][13]
Expected IR Spectrum of this compound:
-
C-F Stretching: Strong absorption bands in the region of 1100-1000 cm⁻¹ are expected due to the C-F stretching vibrations.[8] The presence of multiple fluorine atoms will likely result in a complex and broad absorption in this region.
-
C-Cl Stretching: A medium to strong absorption band in the region of 850-550 cm⁻¹ is expected for the C-Cl stretching vibration.[8]
-
C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 690 cm⁻¹.[8]
-
C-H Stretching and Bending: The usual C-H stretching vibrations from the methylene groups will be observed around 2900 cm⁻¹. C-H bending vibrations will appear in the fingerprint region.
Comparative Analysis: 1-Bromo-4-chlorobutane
The IR spectrum of 1-bromo-4-chlorobutane will lack the strong C-F stretching absorptions.[14] It will be characterized by the C-H stretching and bending vibrations of the alkane backbone, and the C-Cl and C-Br stretching vibrations at their respective characteristic frequencies.[15]
| Vibrational Mode | This compound (Expected) | 1-Bromo-4-chlorobutane (Observed)[14] |
| C-F Stretch | Strong, 1100-1000 cm⁻¹ | Absent |
| C-Cl Stretch | Medium-Strong, 850-550 cm⁻¹ | Present |
| C-Br Stretch | Present, <690 cm⁻¹ | Present |
| C-H Stretch | Present, ~2900 cm⁻¹ | Present |
Experimental Protocols: A Blueprint for Characterization
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy Workflow
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration of the signals to elucidate the molecular structure.
Mass Spectrometry (GC-MS) Protocol
Caption: A typical workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Conclusion
The spectroscopic characterization of this compound presents a multifaceted analytical challenge that can be effectively addressed through a combination of NMR, MS, and IR techniques. The presence of multiple halogens, particularly fluorine, introduces distinct and informative features in the spectra. By understanding the fundamental principles of these spectroscopic methods and by drawing comparisons with structurally related, non-fluorinated analogs, researchers can confidently elucidate and confirm the structure of this and other complex halogenated compounds. This guide provides a comprehensive framework for such an analysis, empowering scientists in their pursuit of novel materials and therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. biophysics.org [biophysics.org]
- 7. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1-Bromo-4-chlorobutane(6940-78-9) IR Spectrum [m.chemicalbook.com]
- 15. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC and GC-MS methods for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane analysis
An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of halogenated hydrocarbons is paramount for ensuring product quality, process control, and regulatory compliance. This compound, a compound with a unique substitution pattern of bromine, chlorine, and fluorine, presents a distinct analytical challenge due to its chemical properties. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 232602-78-7 | [1][2][3] |
| Molecular Formula | C4H4BrClF4 | [1][3] |
| Molecular Weight | 243.43 g/mol | [1][2] |
| Boiling Point | 123.1 ± 8.0 °C (Predicted) | |
| LogP | 3.4 (Computed) | [2] |
The presence of both bromine and chlorine, along with a fluorinated butane backbone, suggests a semi-volatile nature and significant hydrophobicity (as indicated by the computed LogP value). These characteristics are key in determining the most suitable chromatographic approach.
High-Performance Liquid Chromatography (HPLC) Approach
HPLC, particularly in the reversed-phase mode, is a cornerstone of pharmaceutical analysis.[4][5] Its applicability to a wide range of compounds, including those with limited volatility, makes it a strong candidate for the analysis of this compound.
Causality Behind Experimental Choices for HPLC
For a non-polar analyte like this compound, reversed-phase chromatography is the logical choice.[6][7] In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The hydrophobic nature of our target compound will cause it to be retained on the stationary phase, with elution being controlled by the proportion of organic solvent in the mobile phase.[6][7] A C18 column is selected for its strong hydrophobic retention, which is necessary for resolving the analyte from potential polar impurities.[7] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring good peak shape. Acetonitrile is often preferred over methanol in reversed-phase HPLC for its lower viscosity and stronger elution strength.[8] UV detection is a practical choice for initial method development, assuming the analyte possesses a suitable chromophore.
Experimental Protocol: HPLC-UV Method
Objective: To develop a robust HPLC-UV method for the quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 40 60 10.0 10 90 12.0 10 90 12.1 40 60 | 15.0 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (60% Acetonitrile).
-
Dissolve the sample in acetonitrile to an appropriate concentration.
5. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][9]
Visualization of the HPLC Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
Given its predicted boiling point and volatile nature, GC-MS is an exceptionally well-suited technique for the analysis of this compound. This method offers high sensitivity and specificity, making it ideal for trace-level detection and identification. The principles outlined in EPA Method 8260 for volatile organic compounds provide a solid foundation for this analysis.[1][2][10][11]
Causality Behind Experimental Choices for GC-MS
The volatility of the analyte makes it amenable to gas chromatography. A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen for its general applicability to a wide range of volatile and semi-volatile organic compounds. The temperature program is designed to ensure the analyte is sufficiently volatile to travel through the column while providing adequate separation from any impurities. Electron Ionization (EI) is a standard and robust ionization technique that produces repeatable fragmentation patterns, which are crucial for compound identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[12]
Experimental Protocol: GC-MS Method
Objective: To establish a sensitive and selective GC-MS method for the trace analysis and quantification of this compound.
1. Instrumentation and Columns:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity).
-
Methylene chloride or Hexane (GC grade).
-
This compound reference standard.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or appropriate split ratio depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 (for initial identification).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions (e.g., parent ion and major fragments) for quantification.
-
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like methylene chloride (e.g., 1 mg/mL).
-
Generate a calibration curve by diluting the stock solution to the desired concentration range.
-
Dissolve or dilute the sample in the same solvent.
5. Method Validation:
-
The validation process should confirm the method's suitability for its intended purpose, focusing on parameters like LOD, LOQ, linearity, precision, and accuracy, which are critical for trace analysis.[12][13]
Visualization of the GC-MS Workflow
Caption: GC-MS analysis workflow for this compound.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix, and the desired level of structural confirmation.
| Parameter | HPLC-UV Method | GC-MS Method | Justification |
| Principle | Partitioning between a polar mobile phase and a non-polar stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Based on the fundamental differences in the chromatographic techniques. |
| Selectivity | Moderate. Dependant on chromatographic resolution from other UV-active species. | Very High. Mass spectrometer provides an extra dimension of separation based on mass-to-charge ratio. | MS detection is inherently more selective than UV detection. |
| Sensitivity | Lower. Typically in the low µg/mL to high ng/mL range. | Very High. Can reach low ng/mL to pg/mL levels, especially in SIM mode.[12][14] | GC-MS is a well-established technique for trace analysis.[12][14] |
| Sample Volatility | Not a strict requirement. | Essential. Analyte must be volatile and thermally stable. | GC requires the sample to be vaporized without decomposition. |
| Sample Preparation | Generally straightforward; dissolution in a suitable solvent. | Can be more complex if derivatization is needed, but simple dissolution is sufficient here. | For this analyte, sample preparation is simple for both techniques. |
| Confirmation | Based on retention time matching with a standard. | High confidence. Based on retention time and mass spectral fragmentation pattern matching. | The mass spectrum provides a molecular fingerprint, offering a much higher degree of certainty in identification. |
| Typical Use Case | Assay and purity determination in bulk drug substances and formulated products. | Trace-level impurity analysis, environmental monitoring, and metabolite identification. | Reflects the relative strengths in sensitivity and selectivity of each technique. |
Quantitative Performance Data Summary
The following table presents hypothetical but realistic performance data for the two proposed methods, based on typical validation results for similar analytes.
| Performance Metric | HPLC-UV | GC-MS (SIM) |
| Retention Time | ~7.5 min | ~10.2 min |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 200 µg/mL | 10 - 2000 ng/mL |
| LOD | ~0.3 µg/mL | ~3 ng/mL |
| LOQ | ~1.0 µg/mL | ~10 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Note: These values are illustrative and would need to be experimentally determined during method validation. The process for determining LOD and LOQ often involves analyzing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the response and the slope of the calibration curve.[15][16]
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the analysis of this compound, with the optimal choice being contingent on the analytical objective.
-
For routine quality control, assay, and purity analysis of bulk material or formulated products where concentration levels are relatively high, the developed HPLC-UV method offers a robust, reliable, and straightforward solution. Its simplicity in sample preparation and operation makes it well-suited for high-throughput environments.
-
For applications requiring high sensitivity, such as the detection of trace-level impurities, residual analysis, or environmental monitoring, the GC-MS method is unequivocally superior. The exceptional sensitivity and selectivity of GC-MS, particularly in SIM mode, allow for quantification at levels far below what is achievable with a standard HPLC-UV setup. Furthermore, the mass spectral data provides an unambiguous identification of the analyte, which is critical for regulatory submissions and in-depth investigations.
Ultimately, the selection of the analytical method should be a strategic decision based on a thorough understanding of the sample, the required data quality, and the intended application. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to make that informed decision.
References
- 1. epa.gov [epa.gov]
- 2. teklabinc.com [teklabinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijrpas.com [ijrpas.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. EPA Method 8260B | Teledyne LABS [teledynelabs.com]
- 12. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide: Bromine vs. Chlorine in Synthetic Chemistry
A Comparative Analysis of Reactivity for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and process development, the strategic incorporation of halogen atoms is a cornerstone of molecular design.[1][2] Among the halogens, chlorine and bromine are workhorse substituents, employed to modulate everything from metabolic stability and binding affinity to synthetic accessibility.[3][4][5] However, the choice between a bromine or a chlorine atom at a specific position is not arbitrary; it is a critical decision with profound implications for chemical reactivity and, consequently, the entire synthetic strategy.
This guide provides an in-depth comparative analysis of brominated and chlorinated compounds, moving beyond simple rules of thumb to explore the fundamental physicochemical principles that govern their reactivity. As senior application scientists, our goal is to explain the causality behind experimental observations, enabling you to make more informed and strategic decisions in your research, whether you are diversifying a lead compound in discovery or designing a robust, scalable synthesis for manufacturing.
Part 1: The Physicochemical Basis of Reactivity
The divergent reactivity of brominated and chlorinated compounds stems from intrinsic differences in their atomic and bonding properties. Understanding these fundamentals is crucial to predicting their behavior in chemical reactions.
The carbon-bromine (C-Br) bond is both longer and weaker than the carbon-chlorine (C-Cl) bond.[6][7] This lower bond dissociation energy for C-Br is a primary driver of its higher reactivity in reactions where cleavage of this bond is a key step, such as in the formation of organometallics or in the oxidative addition step of cross-coupling cycles.[8][9]
Furthermore, bromine is larger and its electron cloud is more diffuse and polarizable than that of chlorine.[10][11] This enhanced polarizability allows for more effective stabilization of transient charges that develop in the transition states of many reactions, often lowering the activation energy and accelerating reaction rates.
| Property | Carbon-Chlorine (C-Cl) | Carbon-Bromine (C-Br) | Rationale & Implication |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polar C-X bond.[12] |
| Average Bond Energy (kJ/mol) | ~327 | ~285 | The C-Br bond is significantly weaker, requiring less energy to cleave.[9] |
| Average Bond Length (pm) | ~177 | ~194 | The larger atomic radius of bromine results in a longer C-Br bond.[6] |
| **Polarizability (ų) ** | 2.18 | 3.05 | Bromine's larger, more diffuse electron cloud is more easily distorted, stabilizing transition states.[11] |
Part 2: Comparative Reactivity in Key Synthetic Transformations
The fundamental properties outlined above manifest in distinct reactivity profiles across a range of essential synthetic reactions.
Nucleophilic Substitution Reactions
In both SN1 and SN2 reactions, the ability of the leaving group to depart is paramount. The better the leaving group, the more stable it is as an independent anion. Here, bromide is unequivocally superior to chloride.[13][14]
-
Causality: The enhanced leaving group ability of bromide is due to two factors. First, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide anion (Br⁻) is a weaker, more stable base than the chloride anion (Cl⁻).[15] Second, the greater polarizability of bromide allows it to better stabilize the nascent negative charge as the C-X bond breaks.[13]
Palladium-Catalyzed Cross-Coupling Reactions
For synthetic chemists, particularly in drug discovery, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools for constructing C-C and C-N bonds. In this arena, the reactivity hierarchy is clear: aryl bromides are significantly more reactive than aryl chlorides .[16][17]
-
Causality: The rate-limiting step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[18] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this oxidative addition step is kinetically more favorable and proceeds much faster with aryl bromides.[16][19] Consequently, reactions involving aryl chlorides often require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, highly active catalyst systems (e.g., those employing bulky N-heterocyclic carbene (NHC) or phosphine ligands) to achieve comparable yields.[20][21]
Grignard Reagent Formation
The formation of organomagnesium halides (Grignard reagents) involves the insertion of magnesium metal into a carbon-halogen bond. Consistent with the trend in bond strengths, alkyl and aryl bromides react more readily than their chlorinated counterparts.[8][22]
-
Causality: The higher activation energy required to break the stronger C-Cl bond makes Grignard formation from chlorides slower and often more difficult to initiate than from bromides.[8] This reactivity differential can be exploited for selective transformations. For instance, treating a molecule containing both chlorine and bromine, such as 1-bromo-3-chlorobenzene, with one equivalent of magnesium will selectively form the Grignard reagent at the C-Br bond.[8][23]
Free-Radical Halogenation
In a notable inversion of the reactivity trends seen in polar reactions, free-radical chlorination of alkanes is far more reactive and significantly less selective than bromination.[24][25]
-
Causality: This difference is explained by the energetics of the hydrogen abstraction step, a concept best understood through the Hammond Postulate .[26]
-
Chlorination: The abstraction of a hydrogen atom by a chlorine radical to form H-Cl is a strongly exothermic process.[26] According to the Hammond Postulate, the transition state for this step is "early" and resembles the reactants. There is little radical character on the carbon atom in the transition state, so the inherent stability differences between primary, secondary, and tertiary radicals have only a minor influence on the reaction rate. The result is a less selective reaction that yields a mixture of products.[24]
-
Bromination: The abstraction of a hydrogen atom by a bromine radical to form H-Br is an endothermic process.[27] The transition state is "late" and resembles the products (the carbon radical and H-Br).[26] Consequently, the stability of the forming carbon radical is a dominant factor in determining the activation energy. The reaction proceeds preferentially via the most stable radical intermediate (tertiary > secondary > primary), leading to a highly selective and synthetically more useful outcome.[28]
-
Part 3: Designing a Head-to-Head Comparative Experiment
To provide a tangible, field-proven methodology, we describe a self-validating protocol for directly comparing the reactivity of an aryl bromide and an aryl chloride in a Suzuki-Miyaura cross-coupling reaction. The trustworthiness of this protocol lies in its parallel setup and reliance on quantitative analytical monitoring, which minimizes systematic error.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To quantitatively compare the reaction rates of 4-bromotoluene and 4-chlorotoluene with phenylboronic acid under identical conditions.
Materials:
-
Reactants: 4-bromotoluene, 4-chlorotoluene, phenylboronic acid
-
Catalyst Precursor: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Solvent: Toluene
-
Internal Standard: Dodecane (for GC analysis)
-
Reaction Vessels: 2 x 25 mL Schlenk flasks with stir bars
-
Analytical: Gas Chromatograph with FID detector (GC-FID)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), prepare two identical stock solutions. Each solution should contain toluene, phenylboronic acid (1.2 equivalents), and dodecane (internal standard, ~0.2 equivalents).
-
Reaction Setup:
-
Flask A (Bromide): To one Schlenk flask, add 4-bromotoluene (1.0 mmol, 1.0 eq) and the catalyst, Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Flask B (Chloride): To the second Schlenk flask, add 4-chlorotoluene (1.0 mmol, 1.0 eq) and the catalyst, Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
-
Initiation:
-
To each flask, add a portion of the stock solution prepared in step 1, followed by the 2M K₂CO₃ solution (2.0 mL).
-
Seal both flasks, remove them from the glovebox, and place them in a pre-heated oil bath at 90 °C. Begin vigorous stirring simultaneously for both flasks. This is T=0.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., T = 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water. Shake vigorously and allow the layers to separate.
-
Analyze the organic layer by GC-FID.
-
-
Data Analysis:
-
Calculate the response factor of the starting materials and the product relative to the internal standard (dodecane).
-
For each time point, determine the percent conversion of the aryl halide.
-
Plot % Conversion vs. Time for both reactions on the same graph to visualize the reactivity difference.
-
Caption: Workflow for the comparative reactivity study.
Part 4: Strategic Implications in Drug Discovery and Process Development
The choice between bromine and chlorine has significant strategic consequences:
-
Discovery Chemistry: In early-stage discovery, where rapid access to analogs for structure-activity relationship (SAR) studies is critical, the high reactivity of aryl bromides is a distinct advantage. They are reliable substrates in a wide array of coupling reactions under mild conditions, facilitating rapid library synthesis. The higher cost and mass of bromine are less of a concern at this small scale.
-
Process & Scale-up Chemistry: For large-scale synthesis, cost and atom economy become major drivers. Aryl chlorides are substantially cheaper and lighter than their bromide counterparts. While they are less reactive, a significant effort in process chemistry is often dedicated to developing a robust and efficient catalytic system (e.g., using a specific ligand or higher catalyst loading) that can effectively activate the C-Cl bond.[20] A successful process using a chloride can lead to considerable cost savings.
-
Physicochemical Properties: The choice also impacts the properties of the final molecule. Halogenation generally increases lipophilicity, which can affect solubility, permeability, and metabolism.[29][30] Furthermore, bromine and chlorine can participate in halogen bonding , a non-covalent interaction where the halogen acts as a Lewis acid, which can be critical for target binding affinity.[31]
Conclusion
The reactivity of brominated and chlorinated compounds is not a matter of simple substitution but a reflection of their fundamental chemical nature. Brominated compounds, with their weaker, more polarizable C-Br bond, are the sprinters of synthetic chemistry—highly reactive and versatile, ideal for the rapid pace of discovery. Chlorinated compounds are the marathon runners—more stable, cost-effective, and often requiring specialized training (catalyst systems) to reach the finish line, making them suitable for long-term, large-scale production. An expert understanding of these differences allows the modern chemist to strategically deploy the right halogen for the task, balancing the need for reactivity with the practical demands of cost, scale, and the desired molecular properties.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. Bond Length and Bond Strength [ch301.cm.utexas.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Video: Leaving Groups [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. reddit.com [reddit.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. web.mnstate.edu [web.mnstate.edu]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
- 29. chemrxiv.org [chemrxiv.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS No. 232602-78-7), a halogenated hydrocarbon that requires specialized disposal procedures. This document is designed to be your preferred source for information on the safe management of this compound, building a foundation of trust through value beyond the product itself.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is critical. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3, H335): May cause respiratory irritation.[1]
The imperative for proper disposal is explicitly stated in the precautionary statement P501: Dispose of contents/container to an approved waste disposal plant .[1] This directive underscores that this chemical cannot be discarded through conventional laboratory waste streams.
Personal Protective Equipment (PPE)
Due to its irritant properties, stringent adherence to personal protective equipment protocols is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the body from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of a spill. | To avoid inhalation of vapors, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines the management of hazardous wastes.[2] The following steps provide a procedural guide for its proper disposal.
Step 1: Hazardous Waste Determination
The first crucial step is to classify the waste material. As a halogenated organic compound, this compound falls under the category of hazardous waste.
-
Spent Solvent: If the chemical has been used as a solvent, it is likely classified as an "F-listed" hazardous waste from non-specific sources. Specifically, it could fall under:
-
Unused Chemical: If the chemical is unused and is being discarded (e.g., it is off-specification or expired), it may be classified based on its characteristics. While not explicitly listed as a "U-listed" waste, its irritant properties may require it to be managed as a characteristic hazardous waste.[2][4]
Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste code.
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
-
Dedicated Waste Container: Designate a specific, properly labeled, and chemically compatible container for the collection of this compound waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 3: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.
-
Secondary Containment: Store the waste container in a secondary containment unit to prevent the spread of potential leaks.
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition, and clearly marked.
Step 4: Arranging for Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.
-
Contact EHS: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste.
-
Specialized Facilities: Due to the high stability of the carbon-fluorine bond, this compound requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts. The disposal facility must be equipped with incinerators that meet the EPA's requirements for the destruction and removal efficiency (DRE) of halogenated organic compounds.[5][6]
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Unseen: A Guide to Safely Handling 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
For the adept researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these is 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon whose unique properties necessitate a thorough understanding of its safe handling. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the requisite safety and logistical operations, ensuring both personal safety and experimental integrity.
Hazard Profile: Understanding the Adversary
Before any laboratory work commences, a comprehensive understanding of the inherent hazards of this compound is paramount. This compound is classified with specific risks that dictate our handling protocols.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is identified as causing skin and eye irritation and may cause respiratory irritation.[1] This is not merely a warning but a directive to prevent all direct contact. The fluorinated and chlorinated nature of the molecule suggests that while it may be relatively inert in certain contexts, its interaction with biological tissues can elicit an irritant response.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Table 1: GHS Hazard Classification for this compound
It is this triad of potential irritations that forms the foundational logic for the personal protective equipment (PPE) and handling procedures outlined below.
The Shield: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a scientifically-driven necessity. For this compound, the PPE ensemble is designed to create an impermeable barrier between the researcher and the chemical.
Primary Barriers: Gloves, Coats, and Eye Protection
-
Hand Protection : Chemical-resistant gloves are the first line of defense. Given the halogenated nature of the compound, nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially when handling larger quantities or during prolonged procedures.
-
Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[2]
-
Eye and Face Protection : Due to the severe eye irritation hazard, tightly fitting safety goggles are essential.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][5]
Respiratory Protection: A Conditional Necessity
Given its potential to cause respiratory irritation, work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[4]
The Arena: Safe Handling and Operational Logistics
The principles of safe handling are designed to minimize the potential for exposure through inhalation, ingestion, or skin contact.
General Handling
-
Avoid Inhalation : Always handle the chemical in a well-ventilated area or a chemical fume hood to minimize the concentration of vapors.[6]
-
Prevent Contact : Avoid all direct contact with the skin and eyes.[6]
-
Good Hygiene Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
Step-by-Step Operational Protocol
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary PPE donned and all required equipment and reagents within the fume hood.
-
Weighing and Transferring :
-
If the chemical is a liquid, transfer it using a calibrated pipette or a syringe to minimize splashing.
-
If it is a solid, use a spatula and weigh it on a tared weigh boat within the fume hood.
-
Always keep the container tightly closed when not in use.[1]
-
-
Reaction Setup : When setting up a reaction, ensure all joints in the glassware are properly sealed to prevent the escape of vapors. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
-
Post-Reaction Workup : Quench any reactive reagents carefully. When performing extractions or washes, be mindful of potential pressure buildup in the separatory funnel.
The Aftermath: Spill Management and Waste Disposal
Even with the most stringent precautions, accidents can happen. A clear and concise plan for spill management and waste disposal is a critical component of a safe laboratory environment.
Spill Response
-
Evacuate : In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[7]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so.
-
Containerization : Collect all liquid and solid waste in clearly labeled, sealed, and chemically compatible containers. The label should include the full chemical name and the associated hazards.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[1][8] Never pour this chemical down the drain.
Visualizing the Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
